N3-D-Orn(Boc)-OH
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2R)-2-azido-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O4/c1-10(2,3)18-9(17)12-6-4-5-7(8(15)16)13-14-11/h7H,4-6H2,1-3H3,(H,12,17)(H,15,16)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHZPVOCMJNGEU-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@H](C(=O)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Nα-Boc-Nδ-azido-D-ornithine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Boc-Nδ-azido-D-ornithine, systematically named (R)-2-((tert-butoxycarbonyl)amino)-5-azidopentanoic acid, is a synthetic amino acid derivative of significant interest in the fields of peptide synthesis, bioconjugation, and drug development. Its unique bifunctional nature, featuring a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amine and an azide moiety on the delta-position of the side chain, makes it a versatile building block for the introduction of a "clickable" handle into peptides and other biomolecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols relevant to its use in research and development.
Chemical Properties
Nα-Boc-Nδ-azido-D-ornithine is typically a white to off-white crystalline powder. Its chemical and physical properties are summarized in the table below. While specific quantitative data for the D-isomer can be limited in publicly available literature, the properties of the closely related L-isomer provide a reliable reference.
| Property | Value |
| Molecular Formula | C₁₀H₁₈N₄O₄ |
| Molecular Weight | 258.27 g/mol |
| Appearance | White to off-white crystalline powder |
| Purity | Typically ≥98% (by HPLC) |
| Storage Conditions | 2-8°C |
| Solubility | Soluble in methanol and other polar organic solvents. Limited solubility in water. |
| Melting Point | Data not available for the free acid. Related compounds like Nα-Fmoc-Nδ-azido-D-ornithine have a melting point in the range of 132-140°C.[][] |
| Optical Rotation | Data not available. The corresponding Nα-Boc-D-ornithine has a specific rotation of [α]D²⁰ = -25 ± 2º (c=0.5 in MeOH).[3] |
Synthesis and Experimental Protocols
The synthesis of Nα-Boc-Nδ-azido-D-ornithine is not commonly detailed in general chemical literature but can be achieved through a multi-step process starting from a suitably protected D-ornithine derivative. A general synthetic strategy involves the diazotransfer reaction on the δ-amino group of Nα-Boc-D-ornithine.
Synthesis of Nα-Boc-Nδ-azido-D-ornithine
This protocol is a representative method adapted from procedures for the synthesis of similar azido amino acids.
Starting Material: Nα-Boc-D-ornithine
Key Reagent: Triflyl azide (TfN₃) or imidazole-1-sulfonyl azide.
Protocol:
-
Dissolution: Dissolve Nα-Boc-D-ornithine (1 equivalent) in a suitable solvent system, such as a mixture of dichloromethane (DCM) and water.
-
Basification: Add a base, such as sodium bicarbonate or triethylamine (2-3 equivalents), to deprotonate the δ-amino group.
-
Diazotransfer: Slowly add a solution of the diazotransfer reagent (e.g., triflyl azide, 1.1 equivalents) in DCM to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench with a saturated solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield Nα-Boc-Nδ-azido-D-ornithine.
Caption: Synthetic workflow for Nα-Boc-Nδ-azido-D-ornithine.
Reactivity and Applications
The chemical utility of Nα-Boc-Nδ-azido-D-ornithine stems from its two key functional groups: the Boc-protected amine and the azide side chain.
Peptide Synthesis
The Boc group provides a stable protection for the α-amine during peptide synthesis, allowing for the incorporation of the azido-ornithine residue into a peptide sequence using standard coupling reagents.
Click Chemistry
The azide group is a versatile handle for "click chemistry," a class of reactions that are rapid, high-yielding, and biocompatible. Nα-Boc-Nδ-azido-D-ornithine can participate in two main types of click reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between the azide and a terminal alkyne in the presence of a copper(I) catalyst.[4][5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that occurs between the azide and a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
These reactions are widely used to conjugate peptides containing the azido-ornithine residue to other molecules, such as fluorescent dyes, biotin, imaging agents, or drug payloads for the development of antibody-drug conjugates (ADCs).
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for the CuAAC reaction.
Materials:
-
Azide-containing peptide (synthesized with Nα-Boc-Nδ-azido-D-ornithine)
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Solvent (e.g., a mixture of water and a polar organic solvent like DMSO or t-butanol)
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the azide-containing peptide in the chosen solvent.
-
Prepare a stock solution of the alkyne-functionalized molecule.
-
Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA in water.
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide-containing peptide and the alkyne-functionalized molecule (typically a slight excess of the alkyne is used).
-
Add the THPTA solution to the mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored by HPLC or LC-MS.
-
-
Purification:
-
Once the reaction is complete, the product can be purified by preparative HPLC.
-
Caption: General workflow for a CuAAC "click" reaction.
Experimental Protocol: Boc Deprotection
The Boc group is labile to acidic conditions. Selective deprotection of the α-amine can be achieved while the peptide is on solid support or in solution.
Materials:
-
Boc-protected peptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane, water)
Protocol:
-
Preparation of Deprotection Cocktail: Prepare a solution of TFA in DCM (typically 25-50% v/v). Add scavengers (e.g., 2.5% triisopropylsilane and 2.5% water) to prevent side reactions.
-
Deprotection: Add the deprotection cocktail to the Boc-protected peptide (either on resin or in a flask).
-
Reaction: Allow the reaction to proceed at room temperature for 30-60 minutes.
-
Work-up (for solution phase): Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation. The deprotected peptide can then be precipitated with cold diethyl ether.
-
Washing (for solid phase): After the reaction time, drain the deprotection solution and wash the resin thoroughly with DCM and then a neutralizing solution (e.g., 10% diisopropylethylamine in DCM) followed by further DCM and DMF washes.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of Nδ-azido-Nα-Boc-D-ornithine (N3-D-Orn(Boc)-OH)
This guide provides a comprehensive protocol for the chemical synthesis of Nδ-azido-Nα-Boc-D-ornithine, a valuable building block in peptide synthesis and drug development. The presence of an azide moiety allows for its use in bioorthogonal "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), facilitating the conjugation of biomolecules.[1] This document outlines a direct and efficient synthetic route, complete with a detailed experimental protocol, quantitative data, and a visual representation of the synthesis workflow.
Synthesis Strategy
The synthesis of Nδ-azido-Nα-Boc-D-ornithine is achieved through a one-step diazotransfer reaction from the commercially available Nα-Boc-D-ornithine. This approach is more efficient than multi-step strategies that involve complex protection and deprotection sequences. The δ-amino group of Nα-Boc-D-ornithine is converted to an azide group using a suitable diazotransfer reagent, such as imidazole-1-sulfonyl azide hydrogen sulfate. This reagent is known for its effectiveness in converting primary amines to azides and is considered a safer alternative to other diazotransfer agents like triflyl azide.[2][3][4]
Experimental Protocol
Materials:
-
Nα-Boc-D-ornithine
-
Imidazole-1-sulfonyl azide hydrogen sulfate
-
Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve Nα-Boc-D-ornithine (1.0 eq) in a mixture of methanol and water.
-
Addition of Reagents: To the stirred solution, add potassium carbonate (K₂CO₃) (3.0 eq) and a catalytic amount of copper (II) sulfate pentahydrate (CuSO₄·5H₂O) (0.02 eq).
-
Diazotransfer Reaction: Add imidazole-1-sulfonyl azide hydrogen sulfate (1.5 eq) to the reaction mixture. Stir the reaction vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Nδ-azido-Nα-Boc-D-ornithine.
Safety Precautions: Organic azides are potentially explosive and should be handled with care in a well-ventilated fume hood.[5] Avoid friction, shock, and heating. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Quantitative Data
The following table summarizes the quantitative data for the synthesis of Nδ-azido-Nα-Boc-D-ornithine.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Molar Equivalents |
| Nα-Boc-D-ornithine | C₁₀H₂₀N₂O₄ | 232.28 | 1.0 |
| Imidazole-1-sulfonyl azide hydrogen sulfate | C₃H₅N₅O₆S₂ | 271.23 | 1.5 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 3.0 |
| Copper (II) Sulfate Pentahydrate | CuSO₄·5H₂O | 249.69 | 0.02 |
| Nδ-azido-Nα-Boc-D-ornithine | C₁₀H₁₈N₄O₄ | 258.27 | - |
Expected Yield: Based on similar diazotransfer reactions reported in the literature, the expected yield for this synthesis is in the range of 70-90%.
Visualization of the Synthesis Workflow
The following diagram illustrates the single-step conversion of Nα-Boc-D-ornithine to Nδ-azido-Nα-Boc-D-ornithine.
Caption: Synthetic pathway for Nδ-azido-Nα-Boc-D-ornithine.
References
Technical Guide: N3-D-Orn(Boc)-OH for Site-Specific Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N3-D-Orn(Boc)-OH, a key reagent in the development of next-generation antibody-drug conjugates (ADCs). We will delve into its chemical structure, properties, and its application in site-specific bioconjugation through click chemistry.
Core Properties of this compound
This compound is a derivative of the amino acid ornithine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the delta-amino group and an azide (N3) moiety. This structure makes it an ideal building block for introducing a reactive handle for "click chemistry" reactions.
| Property | Value |
| IUPAC Name | (2R)-2-azido-5-[[(1,1-dimethylethoxy)carbonyl]amino]pentanoic acid |
| Molecular Formula | C10H18N4O4 |
| Molecular Weight | 258.27 g/mol |
| CAS Number | 2165877-62-1 |
| Appearance | White to off-white solid |
| Primary Application | Click chemistry reagent for antibody-drug conjugate (ADC) synthesis[1] |
Role in Antibody-Drug Conjugate (ADC) Synthesis
The development of homogeneous and effective ADCs relies on precise control over the drug-to-antibody ratio (DAR) and the specific site of drug attachment. This compound facilitates this by enabling the incorporation of an azide group into an antibody. This azide then serves as a chemical handle for the specific attachment of a drug molecule containing a complementary reactive group, typically an alkyne. This process is achieved through highly efficient and bioorthogonal "click chemistry" reactions.[][3]
The two primary click chemistry pathways utilized are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and widely used reaction that forms a stable triazole linkage between an azide and a terminal alkyne. This reaction is typically carried out in the presence of a copper(I) catalyst and a reducing agent.[4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne to react with the azide. The release of ring strain drives the reaction forward, making it ideal for applications where the presence of copper may be detrimental to the biomolecule.[3]
Experimental Protocols
The following are generalized protocols for the incorporation of this compound into an antibody and subsequent conjugation to a drug payload. Optimization of reaction conditions (e.g., concentrations, temperature, and incubation times) is crucial for each specific antibody and drug combination.
Incorporation of this compound into an Antibody
Site-specific incorporation of the azide functionality can be achieved through various methods, including enzymatic or chemical modification of the antibody. One common approach involves the use of an enzyme, such as a transglutaminase or sortase, to ligate a peptide containing this compound to a specific site on the antibody.
Materials:
-
Antibody of interest
-
This compound containing peptide
-
Appropriate enzyme (e.g., transglutaminase) and its corresponding buffer
-
Purification system (e.g., size-exclusion chromatography)
Protocol:
-
Prepare the Antibody: Prepare a solution of the antibody in the recommended reaction buffer.
-
Prepare the Azide-Peptide: Prepare a stock solution of the this compound containing peptide.
-
Enzymatic Reaction: Mix the antibody, azide-peptide, and enzyme in the reaction buffer. Incubate the reaction at the optimal temperature for the enzyme (typically 25-37°C) for a predetermined time (e.g., 2-12 hours).
-
Purification: Purify the azide-modified antibody to remove the enzyme and excess peptide using a suitable chromatography method, such as size-exclusion chromatography.
-
Characterization: Confirm the incorporation of the azide group using techniques like mass spectrometry.
Drug Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of an alkyne-modified drug (e.g., containing a DBCO or BCN group) to the azide-modified antibody.
Materials:
-
Azide-modified antibody
-
Alkyne-modified drug payload (e.g., DBCO-drug)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography)
Protocol:
-
Reaction Setup: In a suitable reaction vessel, mix the azide-modified antibody with a molar excess (typically 2-5 fold) of the alkyne-modified drug.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.
-
Purification: Once the reaction is complete, purify the resulting ADC to remove any unreacted drug and other reagents using size-exclusion chromatography.
-
Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and biological activity.
Workflow and Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key processes involved in ADC synthesis using this compound.
Caption: Workflow for ADC synthesis using this compound.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
Technical Guide: Nα-Azido-Nδ-Boc-D-ornithine [N3-D-Orn(Boc)-OH]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Nα-Azido-Nδ-Boc-D-ornithine [N3-D-Orn(Boc)-OH], a key building block in modern peptide synthesis and bioconjugation. This document details its chemical properties, supplier information, and provides in-depth experimental protocols for its synthesis and application.
Chemical Identity and Properties
This compound is a derivative of the non-proteinogenic amino acid D-ornithine. It features an azide group at the alpha-amino position (Nα) and a tert-butyloxycarbonyl (Boc) protecting group on the delta-amino group (Nδ) of the side chain. This arrangement makes it a valuable tool for chemical biologists and medicinal chemists. The α-azido group serves as a bioorthogonal handle for "click chemistry" reactions, while the δ-Boc group allows for its incorporation into peptides using standard solid-phase peptide synthesis (SPPS) methodologies.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | (2R)-2-azido-5-[(tert-butoxycarbonyl)amino]pentanoic acid |
| CAS Number | 2165877-62-1 (net) |
| Molecular Formula | C₁₀H₁₈N₄O₄ |
| Molecular Weight | 258.27 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO and DMF |
| Storage | Store at 2-8 °C for long-term stability |
Supplier Information
This compound and its derivatives are available from various chemical suppliers specializing in amino acids and peptide synthesis reagents. It is often supplied as a cyclohexylammonium (CHA) salt to improve its stability and handling.
Table 2: Representative Suppliers of this compound and its Derivatives
| Supplier | Product Name | Catalog Number | Form |
| Bapeks | N3-D-Orn(Boc).CHA | ET-105 | Cyclohexylammonium salt |
| MedChemExpress | This compound | HY-136653 | Free acid |
| Chem-Impex | Nα-Boc-Nδ-Azido-L-Ornithine cyclohexylammonium salt | 41381 | L-isomer, Cyclohexylammonium salt |
| BroadPharm | (S)-Boc-2-Amino-5-azido-pentanoic Acid DCHA salt | BP-22689 | L-isomer, Dicyclohexylammonium salt |
Note: This is not an exhaustive list. Researchers should verify availability and purity from their preferred suppliers.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a diazo-transfer reaction on the corresponding α-amino acid precursor, Nδ-Boc-D-ornithine. This method allows for the retention of stereochemistry at the α-carbon.
Experimental Protocol 1: Synthesis of this compound via Diazo-Transfer
Materials:
-
Nδ-Boc-D-ornithine (Boc-D-Orn-OH)
-
Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) or Trifluoromethanesulfonyl azide (TfN₃)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve Nδ-Boc-D-ornithine in a mixture of DCM and MeOH.
-
Addition of Base: Add an aqueous solution of NaHCO₃ to the reaction mixture to adjust the pH to approximately 9.
-
Catalyst and Diazo-Transfer Reagent: Add a catalytic amount of CuSO₄ followed by the portion-wise addition of the diazo-transfer reagent (e.g., ISA·HCl).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium ascorbate. Separate the organic layer, and extract the aqueous layer with EtOAc.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield this compound.
Caption: Synthetic scheme for this compound.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This compound can be incorporated into peptide sequences using standard Boc-SPPS protocols. The Boc protecting group on the δ-amino group is stable to the conditions used for the removal of the temporary Nα-Boc group during chain elongation.
Experimental Protocol 2: Boc-SPPS using this compound
Materials:
-
Merrifield resin or other suitable solid support
-
This compound
-
Other Nα-Boc protected amino acids
-
Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt as coupling reagents
-
Trifluoroacetic acid (TFA) for deprotection
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (for Fmoc-SPPS, if applicable)
-
Cleavage cocktail (e.g., HF/anisole or TFA/TIS/water)
Procedure:
-
Resin Swelling: Swell the resin in DMF or DCM.
-
Deprotection: Remove the Nα-Boc protecting group of the resin-bound amino acid using a solution of TFA in DCM.
-
Neutralization: Neutralize the resin with a solution of DIPEA in DMF.
-
Coupling: Activate this compound with a coupling reagent (e.g., DCC in DCM/DMF) and add it to the resin. Agitate to facilitate coupling.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: General workflow for SPPS.
Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The α-azido group of an this compound residue within a peptide or other molecule can be used for bioconjugation via CuAAC, a highly efficient and specific click chemistry reaction.
Experimental Protocol 3: CuAAC Reaction with a Peptide Containing N3-D-Orn
Materials:
-
Peptide containing the N3-D-Orn residue
-
Alkyne-functionalized molecule (e.g., a fluorescent dye, biotin, or another peptide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
DMSO or other organic co-solvent
Procedure:
-
Reagent Preparation: Prepare stock solutions of the peptide, alkyne partner, CuSO₄, and sodium ascorbate. The sodium ascorbate solution should be prepared fresh.
-
Reaction Mixture: In a reaction vessel, combine the peptide and the alkyne partner in the chosen buffer system. An organic co-solvent like DMSO may be added to improve solubility.
-
Ligand and Catalyst Addition: Add the copper-chelating ligand (e.g., THPTA) to the reaction mixture, followed by the CuSO₄ solution.
-
Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the reaction progress by LC-MS or HPLC.
-
Purification: Once the reaction is complete, purify the conjugated product using RP-HPLC or other suitable chromatographic techniques.
Caption: Schematic of a CuAAC reaction.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in various research and development areas:
-
Peptide-Drug Conjugates (PDCs): The azide handle allows for the site-specific conjugation of cytotoxic drugs or other therapeutic agents to peptides, improving their targeting and efficacy.
-
PET Imaging and Diagnostics: Radiolabeled probes can be attached to peptides containing this amino acid for in vivo imaging applications.
-
Protein-Protein Interaction Studies: Photo-crosslinkers or affinity tags can be introduced to study molecular interactions.
-
Peptide Stapling and Cyclization: The azide group can participate in intramolecular cyclization reactions to create constrained peptides with enhanced stability and bioactivity.
-
Biomaterials Science: The modification of surfaces and polymers with peptides to create functionalized biomaterials.
This technical guide provides a foundational understanding of this compound and its applications. Researchers are encouraged to consult the primary literature for more specific protocols and optimization of the described methods for their particular research needs.
Navigating the Synthesis of Advanced Bioconjugates: A Technical Guide to N3-D-Orn(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
N3-D-Orn(Boc)-OH, a Boc-protected D-ornithine derivative featuring a terminal azide group, is a key building block in the construction of complex biomolecules. Its primary application lies in the field of bioconjugation, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) through "click chemistry."[1][2][3][4][5] This guide provides an in-depth overview of its safety, handling, and application in experimental settings, designed for professionals in chemical and biomedical research.
Core Properties and Safety Data
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value | Source Analogue |
| Molecular Formula | C10H18N4O4 | |
| Molecular Weight | 258.27 g/mol | |
| Appearance | Off-white to white powder/solid | |
| Solubility | Soluble in DMSO and other organic solvents | General knowledge for Boc-protected amino acids |
| Storage | Store at 2-8 °C, tightly closed, in a dry and well-ventilated place. Store under inert gas. |
Table 2: Hazard Identification and Classification (Based on Analogous Compounds)
| Hazard Class | Classification | Precautionary Statements | Source Analogue |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | P264, P270, P301+P312 | |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | P264, P280, P302+P352, P332+P313 | |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | P280, P305+P351+P338, P337+P313 | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | P261, P271, P304+P340, P312 |
Handling and Safety Precautions
Given the hazard profile, stringent safety measures are essential when handling this compound and similar reagents.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.
-
Skin Protection: Use appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. Contaminated clothing should be removed and washed before reuse.
-
Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the workstation.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation persists, consult a physician.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spills and Disposal
-
Spills: Avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal. Do not let the product enter drains.
-
Disposal: Dispose of the compound and its container in accordance with local, state, and federal regulations. This should be handled by a licensed professional waste disposal service.
Experimental Protocols and Applications
This compound is a versatile reagent for introducing an azide moiety into peptides and other molecules. This azide group can then be used for "click chemistry," a set of bioorthogonal reactions that are highly efficient and specific. The most common applications are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are fundamental in the synthesis of Antibody-Drug Conjugates (ADCs), where a cytotoxic drug is precisely attached to an antibody.
General Workflow for Antibody-Drug Conjugate (ADC) Synthesis
The following diagram illustrates a typical workflow for the synthesis of an ADC using this compound as a linker component.
Click Chemistry Mechanisms
This compound provides the essential azide group for click chemistry. The choice between CuAAC and SPAAC depends on the biological sensitivity of the reactants, as SPAAC avoids the use of a potentially cytotoxic copper catalyst.
References
A Technical Guide to the Applications of Azido-Ornithine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth review of the synthesis, properties, and applications of azido-ornithine derivatives. These versatile molecules have become indispensable tools in chemical biology, proteomics, and pharmaceutical sciences, primarily due to the unique reactivity of the azide moiety. The azide group serves as a robust chemical handle for bioorthogonal "click chemistry" reactions, enabling the precise and efficient modification of peptides, proteins, and other biomolecules in complex biological environments.
Core Applications of Azido-Ornithine Derivatives
Nδ-Azido-L-ornithine and its D-enantiomer are non-proteinogenic amino acids that serve as valuable building blocks in a multitude of research and development areas. Their primary utility stems from the azide functional group, which is stable under most biological conditions but can be selectively reacted with an alkyne or phosphine partner through bioorthogonal ligation reactions.
Key application areas include:
-
Peptide Synthesis and Modification : Azido-ornithine is readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.[1][2] The resulting azido-peptides can be used for creating complex molecular architectures, such as stapled peptides or cyclic structures, through intramolecular click reactions.[2][3]
-
Bioconjugation and "Click Chemistry" : The azide group is the cornerstone of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[4] These reactions allow for the efficient and specific conjugation of azido-ornithine-containing peptides to other molecules, such as fluorescent dyes, imaging agents, drug payloads, or surfaces for drug delivery systems.
-
Protein Labeling and Proteomics : While less common than methionine surrogates like azidohomoalanine (AHA), azido-ornithine can be used for protein labeling. This is typically achieved by incorporating the azido-amino acid into a protein of interest, followed by bioorthogonal ligation to attach a reporter tag (e.g., biotin or a fluorophore) for visualization or enrichment.
-
Drug Development and Medicinal Chemistry : In drug development, azido-ornithine derivatives are used to create peptidomimetics and targeted therapies. The ability to conjugate cytotoxic drugs to peptides containing azido-ornithine facilitates the development of targeted drug delivery systems that can enhance therapeutic efficacy while reducing systemic toxicity.
-
Enzyme Inhibition Studies : Ornithine derivatives are crucial for studying enzymes involved in polyamine metabolism, such as ornithine decarboxylase (ODC), a key target in cancer therapy. The interactions between ODC and its regulatory proteins, antizyme (AZ) and antizyme inhibitor (AZI), can be probed using modified ornithine analogs to understand binding affinities and inhibition mechanisms.
Quantitative Data on Azido-Derivative Reactions
The efficiency of bioorthogonal reactions is critical for their practical application. Key quantitative metrics include second-order rate constants for conjugation reactions and binding affinities (Kd) or inhibitory concentrations (IC50) for enzyme interactions.
Table 1: Reaction Kinetics of Azide-Alkyne Cycloaddition
This table summarizes representative second-order rate constants for SPAAC reactions involving various azides and strained alkynes. While specific data for azido-ornithine is limited, the reactivity can be inferred from similar azido-containing compounds. Electron-withdrawing groups on aryl azides can enhance reaction rates.
| Azide Reactant | Alkyne Reactant | Second-Order Rate Constant (M-1s-1) | Reference |
| Phenyl Azide | Bicyclononyne (BCN) | 0.2 | |
| Phenyl Azide | Dibenzocyclooctyne (DBCO) | 0.033 | |
| Azidoamino Acid (General) | DBCO | 0.34 | |
| Azidoamino Acid (General) | BCN | 0.28 |
Note: Reaction rates are highly dependent on the specific structures of the reactants and the reaction conditions.
Table 2: Binding Affinities and Inhibition in the ODC-Antizyme System
This table presents quantitative data on the binding and inhibition interactions between ornithine decarboxylase (ODC), antizyme (AZ), and antizyme inhibitor (AZI). These values are critical for understanding the regulatory network controlling polyamine synthesis.
| Interacting Proteins / Mutant | Metric | Value (µM) | Reference |
| [ODC_WT]-AZ | Kd | ~0.2 | |
| [AZI_WT]-AZ | Kd | ~0.02 | |
| [ODC_N125K/M140K]-AZ | Kd | ~0.02 | |
| ODC_WT inhibited by AZ | IC50 | ~0.24 | |
| ODC_N125K/M140K inhibited by AZ | IC50 | 0.08 |
Key Experimental Protocols
The following sections provide detailed methodologies for common procedures involving azido-ornithine derivatives.
Protocol 1: Synthesis of Nα-Fmoc-Nδ-azido-L-ornithine
This protocol is adapted from literature procedures for the in-house preparation of Fmoc-protected azido-ornithine, which can be more cost-effective than commercial sources. The general strategy involves the orthogonal protection of L-ornithine, followed by diazotization of the δ-amino group.
Materials:
-
L-ornithine·HCl
-
Copper(II) acetate monohydrate
-
Di-tert-butyl dicarbonate (Boc2O)
-
Trifluoroacetic acid (TFA)
-
Sodium azide (NaN3)
-
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO3)
-
Solvents: Dioxane, water, dichloromethane (DCM), diethyl ether
Procedure:
-
Copper Complex Formation: React L-ornithine·HCl with copper acetate monohydrate under basic conditions to form the copper complex, protecting the α-amino and carboxyl groups.
-
Boc Protection: React the copper complex with Boc2O to protect the δ-amino group, yielding [Orn(δ-Boc)]2Cu.
-
Copper Removal: Decomplex the copper using an appropriate method (e.g., EDTA treatment) to yield H-Orn(δ-Boc)-OH.
-
Diazotization: Convert the δ-Boc-protected amine to an azide. This is a critical step often involving a diazo-transfer reagent (e.g., triflyl azide) under basic conditions. Caution: Diazo-transfer reagents can be explosive and should be handled with extreme care.
-
Fmoc Protection: Protect the α-amino group by reacting the product from the previous step with Fmoc-Cl in the presence of a base like NaHCO3 in a dioxane/water mixture.
-
Purification: Purify the final product, Fmoc-Orn(δ-N3)-OH, using column chromatography or recrystallization.
Protocol 2: Incorporation of Azido-Ornithine into Peptides via Fmoc-SPPS
This protocol describes the incorporation of Fmoc-Nδ-azido-L-ornithine into a peptide sequence using a standard automated or manual solid-phase peptide synthesizer.
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
Fmoc-Nδ-azido-L-ornithine
-
Other Fmoc-protected amino acids
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM
-
Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat once. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: a. Pre-activate a solution of Fmoc-Nδ-azido-L-ornithine (3-5 equivalents), HBTU (3-5 eq.), and DIPEA (6-10 eq.) in DMF for 5 minutes. b. Add the activated amino acid solution to the resin. c. Allow the coupling reaction to proceed for 1-2 hours. Monitor completion with a Kaiser test.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Side-Chain Deprotection: a. Wash the resin with DCM and dry it under vacuum. b. Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate containing the crude peptide.
-
Peptide Precipitation and Purification: a. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. b. Centrifuge to pellet the peptide, wash with cold ether, and dry the pellet. c. Purify the azido-peptide by reverse-phase HPLC. Confirm identity and purity using LC-MS.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for conjugating an azido-ornithine containing peptide to an alkyne-functionalized molecule (e.g., a fluorescent dye).
Materials:
-
Azido-peptide (1 equivalent)
-
Alkyne-functionalized molecule (1.1-1.5 equivalents)
-
Copper(II) sulfate (CuSO4) (e.g., 0.1 eq.)
-
Sodium ascorbate (e.g., 0.5 eq.)
-
Ligand (optional but recommended): THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA.
-
Buffer: Phosphate-buffered saline (PBS) or Tris buffer, pH 7-8.
Procedure:
-
Prepare Stock Solutions: Prepare fresh stock solutions of CuSO4 and sodium ascorbate in water.
-
Reaction Setup: a. Dissolve the azido-peptide and the alkyne-molecule in the reaction buffer. b. If using a ligand, add it to the mixture. c. Add the CuSO4 solution to the reaction mixture. d. Initiate the reaction by adding the sodium ascorbate solution.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
-
Purification: Purify the resulting triazole-linked conjugate using HPLC or size-exclusion chromatography to remove excess reagents and unreacted starting materials.
Mandatory Visualizations
The following diagrams illustrate key workflows and pathways related to the application of azido-ornithine derivatives.
Caption: Workflow for incorporating azido-ornithine into a peptide via SPPS.
Caption: Comparison of CuAAC and SPAAC bioorthogonal conjugation workflows.
Caption: The regulatory pathway of Ornithine Decarboxylase by Antizyme and its inhibitor.
References
Spectroscopic and Synthetic Insights into N3-D-Orn(Boc)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characteristics and synthetic approaches for N3-D-Orn(Boc)-OH, also known as (2R)-5-azido-2-[(tert-butoxycarbonyl)amino]pentanoic acid. While specific, publicly available raw spectroscopic data (NMR, IR, MS) for this compound is limited, this document outlines the expected spectral features based on its chemical structure and provides a detailed experimental protocol for the synthesis of a closely related analog.
Spectroscopic Data Summary
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopy | Functional Group | Expected Chemical Shift / Frequency / m/z |
| ¹H NMR | Boc group ((CH₃)₃C-) | ~1.4 ppm (singlet, 9H) |
| α-CH | ~4.0-4.3 ppm (multiplet, 1H) | |
| δ-CH₂ | ~3.3 ppm (triplet, 2H) | |
| β,γ-CH₂ | ~1.5-1.9 ppm (multiplets, 4H) | |
| NH | ~5.0-5.5 ppm (broad singlet, 1H) | |
| ¹³C NMR | Boc C=O | ~155-157 ppm |
| Carboxylic Acid C=O | ~175-177 ppm | |
| Boc C(CH₃)₃ | ~80 ppm | |
| Boc (CH₃)₃ | ~28 ppm | |
| α-C | ~53-55 ppm | |
| δ-C | ~51 ppm | |
| β,γ-C | ~25-30 ppm | |
| IR Spectroscopy | Azide (N₃) | Strong, sharp absorption around 2100 cm⁻¹ |
| Carboxylic Acid O-H | Broad absorption around 3000-3300 cm⁻¹ | |
| C=O (Carboxylic Acid & Boc) | Strong absorptions around 1700-1750 cm⁻¹ | |
| N-H (Amine) | Absorption around 3300-3500 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion [M+H]⁺ | Expected m/z: 259.1350 |
| [M+Na]⁺ | Expected m/z: 281.1169 | |
| [M-H]⁻ | Expected m/z: 257.1200 |
Experimental Protocols: Synthesis of a Related Azido Amino Acid
While a specific protocol for the D-isomer is not detailed in the available literature, a comprehensive, optimized synthesis for the closely related L-isomer, δ-azido L-ornithine, has been published. This procedure provides a strong foundation for the synthesis of this compound.
Synthesis of δ-Azido L-Ornithine[1]
This synthesis employs an orthogonal functional group protection strategy, starting from commercially available L-ornithine hydrochloride.
Step 1: Formation of the Copper Complex L-ornithine hydrochloride is reacted with copper acetate monohydrate under basic conditions. This is followed by the introduction of a Boc protecting group using di-tert-butyl dicarbonate (Boc₂O). This process forms an insoluble copper complex, which facilitates purification.
Step 2: Removal of Copper and Acylation The copper is quantitatively removed using 8-quinolinol, yielding the selectively Boc-protected intermediate. The alpha-amino group is then acylated using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide).
Step 3: Deprotection The resulting diamino acid is treated with trifluoroacetic acid (TFA) to liberate the δ-amino group.
Step 4: Diazotransfer Reaction The final step involves a diazotransfer reaction, which introduces the azide moiety at the δ-position, yielding the desired Fmoc-protected azido-L-ornithine.
Visualized Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of azido ornithine derivatives, based on the described protocol.
Caption: Synthetic Workflow for Azido Ornithine.
Navigating the Solubility Landscape of N3-D-Orn(Boc)-OH: A Technical Guide
Physicochemical Properties and Solubility Expectations
N3-D-Orn(Boc)-OH, also known as (R)-5-azido-2-((tert-butoxycarbonyl)amino)pentanoic acid, is a white crystalline powder at room temperature. Its structure, featuring a hydrophobic tert-butoxycarbonyl (Boc) protecting group and a polar carboxylic acid group, suggests a solubility profile that will be highly dependent on the solvent's polarity. Generally, protected amino acids exhibit limited solubility in aqueous solutions and greater solubility in organic solvents.
Based on general principles for peptide and amino acid derivative solubility, peptides and their derivatives with a high proportion of hydrophobic residues tend to be less soluble in water.[2] The presence of the Boc group in this compound significantly increases its hydrophobicity.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data (e.g., mg/mL or molarity) for this compound in a range of common laboratory solvents has not been published. The table below is provided as a template for researchers to populate as they determine this data experimentally.
| Solvent | Chemical Formula | Polarity Index | Expected Solubility | Experimental Value (mg/mL) |
| Water | H₂O | 10.2 | Low | Data not available |
| Methanol (MeOH) | CH₃OH | 5.1 | Moderate to High | Data not available |
| Ethanol (EtOH) | C₂H₅OH | 4.3 | Moderate to High | Data not available |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | High | Data not available |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 6.4 | High | Data not available |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Moderate to High | Data not available |
| Acetonitrile (ACN) | CH₃CN | 5.8 | Moderate | Data not available |
For a structurally similar compound, (R)-2-((tert-Butoxycarbonyl)amino)pentanoic acid, a solubility of 40 mg/mL in DMSO has been reported, suggesting that this compound is also likely to be highly soluble in this solvent[3].
Experimental Protocol for Solubility Determination
The following protocol provides a standardized method for determining the solubility of this compound in various solvents. This method is based on the principle of adding a known mass of the solute to a known volume of the solvent until a saturated solution is achieved.
Materials:
-
This compound
-
Selected laboratory solvents (e.g., Water, Methanol, Ethanol, DMSO, DMF, DCM, Acetonitrile)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer (optional, for quantitative analysis)
-
Small volume glass vials with caps
Procedure:
-
Sample Preparation: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a pre-weighed glass vial.
-
Solvent Addition: Add a small, precise volume of the chosen solvent to the vial (e.g., 100 µL).
-
Dissolution Attempt: Cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Observation: Visually inspect the solution for any undissolved solid particles. If the solid has completely dissolved, the compound is soluble at that concentration.
-
Incremental Addition: If the solid has dissolved, continue to add small, known masses of this compound, vortexing after each addition, until a saturated solution is formed (i.e., solid material remains undissolved after thorough mixing).
-
Equilibration: If undissolved solid remains, allow the suspension to equilibrate by stirring or shaking at a constant temperature for a set period (e.g., 24 hours) to ensure maximum dissolution.
-
Separation: Centrifuge the saturated solution to pellet the excess solid.
-
Quantification (Optional but Recommended): Carefully remove a known volume of the supernatant. The concentration of the dissolved this compound in the supernatant can be determined by a suitable analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore), HPLC, or by evaporating the solvent and weighing the residue.
-
Calculation: Calculate the solubility in mg/mL or moles/L.
This general approach can be adapted based on the specific equipment and analytical capabilities available in the laboratory[4][5].
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a protected amino acid like this compound.
Caption: Logical workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound is not currently available in the public domain, its chemical structure suggests poor solubility in aqueous solutions and good solubility in polar aprotic solvents like DMSO and DMF. The provided experimental protocol offers a robust method for researchers to determine the precise solubility in a variety of common laboratory solvents. This information is essential for the effective use of this compound in synthetic chemistry, particularly in the development of novel bioconjugates and therapeutics.
References
A Technical Guide to the Commercial Availability and Purity of N3-D-Orn(Boc)-OH for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N3-D-Orn(Boc)-OH, a critical reagent in modern drug development, particularly in the synthesis of antibody-drug conjugates (ADCs) through click chemistry. This document details its commercial availability, typical purity specifications, and the analytical methods used for its characterization. Furthermore, it outlines a representative experimental workflow for its application in ADC synthesis and illustrates a relevant biological signaling pathway.
Commercial Availability and Purity
This compound, also known as (R)-2-azido-5-((tert-butoxycarbonyl)amino)pentanoic acid, is a specialized amino acid derivative. Its azido group allows for bioorthogonal ligation via click chemistry, while the Boc protecting group on the delta-amino group enables its use in standard peptide synthesis protocols. Several chemical suppliers offer this compound and its derivatives. The purity of these compounds is critical for reproducible and successful conjugation reactions in drug development. While supplier specifications can vary, a high purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy is common for research-grade material.
Below is a summary of representative commercial sources and typical purity data for this compound and closely related derivatives.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity Specification | Analytical Method(s) |
| MedChemExpress | This compound | 2165877-62-1 | C10H18N4O4 | Not explicitly stated, Certificate of Analysis available on request | Data sheet available[1] |
| Ambeed | This compound | 2165877-62-1 | C10H18N4O4 | NMR, HPLC, LC-MS, UPLC data available | - |
| Bapeks | Boc-D-Orn(N3) CHA salt | 1858224-18-6 | - | >98% | Not specified[2] |
| GlpBio | Boc-D-Orn(Boc)-OH | 137524-82-4 | C10H20N2O4 | >98.00% | COA available[3] |
| Sigma-Aldrich | Fmoc-Orn(Boc)-OH | 109425-55-0 | C25H30N2O6 | ≥96.0% | HPLC[4][5] |
| Chem-Impex | Nα-Z-Nδ-Boc-L-ornithine | 199924-46-4 | C18H26N2O6 | ≥ 99.5% | HPLC (Chiral purity) |
Note: The table includes data for closely related ornithine derivatives to provide a broader understanding of the purity standards in the market. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for precise purity information.
Synthesis and Potential Impurities
The synthesis of azido-ornithine derivatives typically involves multi-step chemical reactions. A common strategy starts from a protected L- or D-ornithine derivative. For instance, the synthesis can begin with commercially available L-ornithine hydrochloride, which undergoes protection of its amino groups, for example, with a Boc group, followed by the introduction of the azido group.
A key step is the diazotransfer reaction to introduce the azide functionality, often at the α-amino position. Incomplete reactions or side reactions during these steps can lead to impurities. Potential impurities may include:
-
Starting materials: Unreacted protected ornithine.
-
Diastereomers: If the stereochemistry is not well-controlled during synthesis.
-
Byproducts of the diazotransfer reaction.
-
Residual solvents from the purification process.
Therefore, rigorous purification, typically by column chromatography, and thorough analytical characterization are essential to ensure the high purity required for pharmaceutical applications.
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound using reversed-phase HPLC (RP-HPLC).
Objective: To quantify the purity of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 0.1 mg/mL with the same solvent mixture.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm (for the peptide bond and carboxyl group) and 260 nm (to detect potential aromatic impurities).
-
Gradient:
Time (min) % Mobile Phase B 0 10 25 90 30 90 31 10 | 35 | 10 |
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of the main peak as a percentage of the total integrated peak area.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general method for the structural confirmation of this compound using ¹H and ¹³C NMR.
Objective: To confirm the chemical structure of this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve the this compound sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum. Expected signals would include:
-
A singlet around 1.4 ppm corresponding to the nine protons of the Boc group.
-
Multiplets in the range of 1.5-2.0 ppm for the methylene protons of the ornithine side chain.
-
A multiplet around 3.1 ppm for the methylene group adjacent to the Boc-protected amine.
-
A multiplet around 4.0-4.3 ppm for the α-proton.
-
A broad singlet for the carboxylic acid proton (may be solvent-dependent).
-
A broad singlet for the NH proton of the Boc group.
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. Expected signals would include:
-
A signal around 28 ppm for the methyl carbons of the Boc group.
-
Signals for the methylene carbons of the ornithine side chain.
-
A signal around 80 ppm for the quaternary carbon of the Boc group.
-
A signal around 156 ppm for the carbonyl carbon of the Boc group.
-
A signal around 175 ppm for the carboxylic acid carbon.
-
-
-
Data Analysis:
-
Compare the observed chemical shifts and coupling constants with the expected values for the structure of this compound.
-
Application in Drug Development: A Workflow for Antibody-Drug Conjugate (ADC) Synthesis
This compound is a valuable building block for creating ADCs. The azide group allows for the attachment of a cytotoxic drug via "click" chemistry, a highly efficient and specific reaction. The following diagram illustrates a typical workflow.
Caption: Workflow for ADC synthesis using this compound.
Role in Targeted Drug Delivery Signaling
ADCs synthesized using click chemistry with reagents like this compound are designed for targeted drug delivery to cancer cells. This enhances the therapeutic window of the cytotoxic drug by minimizing its exposure to healthy tissues. The signaling pathway below illustrates the mechanism of action of such an ADC.
Caption: Mechanism of action for a targeted antibody-drug conjugate.
References
An In-depth Technical Guide to the Key Differences Between L- and D-Isomers of Azido-ornithine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the stereoisomers of azido-ornithine, L-azido-ornithine and D-azido-ornithine. As invaluable chemical tools in modern biological research and drug development, understanding their distinct properties is paramount for their effective application. This document delineates the core differences in their biochemical behavior, including cellular uptake and enzymatic interactions, supported by quantitative data and detailed experimental methodologies. Visual diagrams of pertinent metabolic pathways and experimental workflows are provided to facilitate a deeper understanding of their application in probing complex biological systems.
Introduction
Ornithine is a non-proteinogenic amino acid that plays a central role in several metabolic pathways, most notably the urea cycle and the biosynthesis of polyamines. The introduction of an azido moiety onto the ornithine scaffold creates a powerful chemical reporter and bioorthogonal handle. This modification allows for the tracking and subsequent chemical modification of ornithine-utilizing pathways through "click chemistry," a set of highly efficient and specific reactions. The stereochemistry at the alpha-carbon of azido-ornithine dictates its interaction with the chiral environment of biological systems, leading to significant differences in the biological activity and utility of the L- and D-isomers. This guide will explore these key distinctions.
Physicochemical Properties
The fundamental physical and chemical properties of L- and D-azido-ornithine and their commonly used N-α-Fmoc protected derivatives are summarized below. While the macroscopic properties such as molecular weight and melting point are identical or very similar, the key differentiator is their optical rotation, a direct consequence of their opposite stereochemistry.
| Property | L-Azido-ornithine Hydrochloride[1] | D-Azido-ornithine Hydrochloride[2] | N-α-Fmoc-L-azido-ornithine[3] | N-α-Fmoc-D-azido-ornithine[4][] |
| Molecular Formula | C₅H₁₁ClN₄O₂ | C₅H₁₁ClN₄O₂ | C₂₀H₂₀N₄O₄ | C₂₀H₂₀N₄O₄ |
| Molecular Weight | 194.6 g/mol | 194.6 g/mol | 380.4 g/mol | 380.4 g/mol |
| Appearance | White crystalline powder | White crystalline powder | White crystalline powder | White crystalline powder |
| Melting Point | >165 °C (dec.) | >161 °C (dec.) | 137 °C | 132 - 140 °C |
| Optical Rotation [α]D²⁰ | +16 ± 2º (c=1 in H₂O) | -16 ± 2º (c=1 in H₂O) | -13.5 to -15.5º (c=1 in DMF) | +13.5 to +15.5º (c=1 in DMF) |
| Purity (HPLC) | ≥98% | ≥99% | ≥98% | 99% |
| CAS Number | 156463-09-1 | 156463-09-1 | 1097192-04-5 | 1176270-25-9 |
Stereospecific Cellular Uptake
A primary determinant of the differential biological effects of L- and D-azido-ornithine is their transport across cellular and organellar membranes. The human mitochondrial ornithine transporters, ORC1 and ORC2, exhibit distinct stereoselectivity.
-
ORC1 , the predominant isoform in the liver, is stereospecific for L-isomers of ornithine and other basic amino acids.
-
ORC2 , on the other hand, displays broader substrate specificity and can transport both L- and D-isomers of ornithine.
This differential transport has significant implications for metabolic labeling studies. L-azido-ornithine is expected to be transported into the mitochondria of most tissues, allowing for the probing of mitochondrial ornithine metabolism. D-azido-ornithine's mitochondrial uptake will be restricted to tissues expressing ORC2.
Below is a table summarizing the kinetic parameters of the natural substrates for these transporters. While kinetic data for the azido-analogs is not available, it is reasonable to infer that they will follow a similar pattern of stereoselectivity.
| Transporter | Substrate | Apparent Kₘ (mM) |
| ORC1 | L-Ornithine | 0.22 |
| D-Ornithine | Not a substrate | |
| ORC2 | L-Ornithine | ~0.4 (inferred from literature) |
| D-Ornithine | Transported (Kₘ not specified) |
Differential Interactions with Key Enzymes
The stereochemistry of azido-ornithine profoundly influences its interaction with enzymes that utilize ornithine as a substrate.
Ornithine Decarboxylase (ODC)
Ornithine decarboxylase is the rate-limiting enzyme in polyamine biosynthesis and is a well-established target for cancer therapy. ODC exhibits a high degree of stereospecificity for its natural substrate, L-ornithine . Therefore, L-azido-ornithine is a potential competitive inhibitor or substrate for ODC, allowing for the probing of polyamine synthesis. In contrast, D-azido-ornithine is not expected to interact significantly with ODC and is unlikely to be an effective inhibitor.
| Enzyme | Natural Substrate | Kₘ for L-Ornithine (µM) | Expected Interaction with L-Azido-ornithine | Expected Interaction with D-Azido-ornithine |
| Ornithine Decarboxylase (ODC) | L-Ornithine | ~30-100 | Potential substrate/inhibitor | No significant interaction expected |
Ornithine Transcarbamylase (OTC)
Ornithine transcarbamylase is a key enzyme in the urea cycle, catalyzing the conversion of ornithine and carbamoyl phosphate to citrulline. Similar to ODC, OTC is stereospecific for L-ornithine . Consequently, L-azido-ornithine can be utilized to study the urea cycle, potentially acting as a competitive inhibitor. D-azido-ornithine is not expected to be a substrate or a potent inhibitor of OTC.
| Enzyme | Natural Substrate | Kₘ for L-Ornithine (mM) | Expected Interaction with L-Azido-ornithine | Expected Interaction with D-Azido-ornithine |
| Ornithine Transcarbamylase (OTC) | L-Ornithine | ~0.1-0.7 | Potential competitive inhibitor | No significant interaction expected |
Signaling and Metabolic Pathways
The differential uptake and enzymatic interactions of L- and D-azido-ornithine allow for the specific investigation of distinct metabolic pathways.
Urea Cycle and Polyamine Biosynthesis
L-azido-ornithine can be used as a chemical probe to metabolically label proteins involved in the urea cycle and polyamine biosynthesis. Due to the stereospecificity of OTC and ODC, only the L-isomer is expected to be incorporated or to compete with the natural substrate in these pathways.
Experimental Protocols
Synthesis of Fmoc-L/D-azido-ornithine
This protocol is adapted from optimized syntheses of Fmoc azido amino acids.
Materials:
-
Fmoc-L-Ornithine(Boc)-OH or Fmoc-D-Ornithine(Boc)-OH
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium azide (NaN₃)
-
Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Boc Deprotection: Dissolve Fmoc-L/D-Ornithine(Boc)-OH in a 1:1 mixture of TFA and DCM. Stir at room temperature for 2 hours.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Azide Introduction: Dissolve the resulting crude amine salt in a 1:1 mixture of water and dioxane. Add NaN₃ (1.5 equivalents), CuSO₄·5H₂O (0.05 equivalents), and sodium ascorbate (0.1 equivalents). Stir the reaction mixture at room temperature overnight.
-
Work-up: Add a saturated solution of NaHCO₃ to the reaction mixture until the pH is ~8. Extract the aqueous layer with EtOAc (3x).
-
Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired Fmoc-L/D-azido-ornithine.
Metabolic Labeling and Click Chemistry in Cell Lysates
This protocol provides a general workflow for metabolic labeling of cells with azido-ornithine and subsequent detection via click chemistry.
Materials:
-
L- or D-azido-ornithine
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
Alkynyl-fluorophore (e.g., Alkynyl-TAMRA)
-
Copper (II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
SDS-PAGE gels and buffers
-
Fluorescence scanner
Procedure:
-
Metabolic Labeling: Culture cells in the presence of L- or D-azido-ornithine (typically 50-200 µM) for 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysate.
-
Click Reaction: In a microcentrifuge tube, combine the cell lysate (e.g., 50 µg of protein), alkynyl-fluorophore (e.g., 5 µM), CuSO₄ (1 mM), and THPTA (5 mM). Initiate the reaction by adding freshly prepared sodium ascorbate (2.5 mM).
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour, protected from light.
-
Protein Precipitation: Precipitate the labeled proteins using a chloroform/methanol precipitation protocol.
-
SDS-PAGE and Imaging: Resuspend the protein pellet in SDS-PAGE sample buffer, run the gel, and visualize the labeled proteins using a fluorescence scanner.
Conclusion
The L- and D-isomers of azido-ornithine, while chemically similar, exhibit profound differences in their biological behavior due to the stereospecificity of cellular transporters and enzymes. L-azido-ornithine serves as a valuable probe for studying pathways involving L-ornithine, such as the urea cycle and polyamine biosynthesis. In contrast, D-azido-ornithine can be used as a negative control in many systems or to specifically investigate processes that can accommodate D-amino acids, such as transport via the ORC2 transporter. A thorough understanding of these key differences is essential for the rational design of experiments and the accurate interpretation of results in chemical biology and drug discovery.
References
Methodological & Application
Application Notes and Protocols for the Incorporation of Nδ-Azido-D-Ornithine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of non-canonical amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, enabling the development of novel molecular probes, and creating advanced biomaterials. Nδ-azido-D-ornithine is a particularly valuable building block, as the azido group serves as a versatile chemical handle for bioorthogonal conjugation reactions. This functionality allows for the precise attachment of various moieties, such as fluorescent dyes, radiolabels, polyethylene glycol (PEG) chains, and other biomolecules, through highly efficient and specific reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
This document provides detailed application notes and protocols for the incorporation of Nα-Boc-Nδ-azido-D-ornithine (Boc-D-Orn(N₃)-OH) into peptide sequences using t-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). The protocols outlined herein are based on established Boc-SPPS chemistry and provide a framework for the successful synthesis of azide-modified peptides.
Properties of Boc-D-Orn(N₃)-OH
The key features of Boc-D-Orn(N₃)-OH that make it suitable for Boc-SPPS are:
-
α-Amino Group Protection: The Nα-amino group is protected by the acid-labile Boc group, which is compatible with the iterative deprotection and coupling cycles of Boc-SPPS.
-
Side-Chain Functionality: The δ-amino group of the ornithine side chain is functionalized with an azido group. The azide moiety is chemically stable under the standard conditions of Boc-SPPS, including repeated treatments with trifluoroacetic acid (TFA) for Boc deprotection and exposure to coupling reagents.[1]
-
Orthogonality: The azido group is orthogonal to the protecting groups typically used in Boc-SPPS, meaning it does not react under the conditions used to remove the Boc group or most side-chain protecting groups during the final cleavage from the resin.[2]
Data Presentation
The following table summarizes the key parameters and expected outcomes for the incorporation of Boc-D-Orn(N₃)-OH in a typical Boc-SPPS workflow. These values are intended as a general guideline and may require optimization based on the specific peptide sequence and synthesis scale.
| Parameter | Recommended Value/Range | Notes |
| Resin Selection | Merrifield, PAM, or MBHA resin | Choice depends on the desired C-terminal functionality (acid or amide). |
| Resin Loading | 0.3 - 0.8 mmol/g | Lower loading can be beneficial for long or difficult sequences. |
| Boc-D-Orn(N₃)-OH Equivalents | 2 - 4 equivalents (relative to resin loading) | May be increased for difficult couplings. |
| Coupling Reagent Equivalents | 2 - 4 equivalents | HBTU, HATU, or DIC/HOBt are commonly used. |
| Base Equivalents (for in situ neutralization) | 4 - 8 equivalents of DIEA | Used to neutralize the TFA salt of the N-terminal amine. |
| Coupling Time | 1 - 4 hours | Can be extended or repeated if coupling is incomplete. |
| Coupling Efficiency Monitoring | Kaiser (Ninhydrin) Test | A negative Kaiser test (yellow beads) indicates complete coupling. |
| Expected Coupling Efficiency | >99% | As with other standard amino acids, high coupling efficiency is crucial. |
| Final Cleavage Cocktail | Anhydrous HF/anisole or TFMSA-based cocktails | Standard for Boc-SPPS. The azido group is stable to these conditions.[1] |
| Overall Crude Peptide Yield | 50 - 80% | Highly dependent on peptide length and sequence. |
| Crude Peptide Purity (by HPLC) | 40 - 70% | Purification is typically required to remove deletion and truncated sequences. |
Experimental Protocols
The following protocols describe the manual incorporation of a single Boc-D-Orn(N₃)-OH residue into a growing peptide chain on a solid support using standard Boc-SPPS.
Materials and Reagents
-
Peptide synthesis resin (e.g., Merrifield, PAM, or MBHA)
-
Boc-protected amino acids
-
Boc-D-Orn(N₃)-OH
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
Kaiser test kit (ninhydrin solutions)
-
Anhydrous hydrogen fluoride (HF) and cleavage apparatus (or Trifluoromethanesulfonic acid - TFMSA)
-
Scavengers (e.g., anisole, p-cresol)
-
Cold diethyl ether
-
Solvents for HPLC purification (e.g., acetonitrile, water, TFA)
Protocol 1: Standard Boc-SPPS Cycle for Incorporating Boc-D-Orn(N₃)-OH
This protocol assumes the synthesis is ongoing and the N-terminal Boc group of the previously coupled amino acid has been removed.
-
Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes, followed by DMF for 20-30 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes (pre-wash).
-
Drain the solution and add fresh 50% TFA in DCM. Agitate for 20-30 minutes to ensure complete removal of the Boc group.
-
Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual TFA.
-
-
Neutralization:
-
Treat the resin with a 10% solution of DIEA in DMF for 2 x 2 minutes to neutralize the N-terminal trifluoroacetate salt.
-
Wash the resin thoroughly with DMF (5x) to remove excess base.
-
-
Coupling of Boc-D-Orn(N₃)-OH:
-
Pre-activation: In a separate vessel, dissolve Boc-D-Orn(N₃)-OH (3 equivalents relative to resin loading) and a coupling reagent such as HBTU (3 equivalents) and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.
-
Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin. Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of the resin beads and wash them thoroughly with DMF and DCM.
-
Perform a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates that the coupling reaction is complete. If the test is positive (blue beads), the coupling should be repeated with a fresh solution of activated Boc-D-Orn(N₃)-OH.
-
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The peptide-resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Final Cleavage and Deprotection
After the full peptide sequence has been assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
Caution: Anhydrous HF is extremely hazardous and should only be used by trained personnel in a specialized apparatus.
-
Resin Preparation: Wash the final peptide-resin with DMF, followed by DCM, and dry it thoroughly under vacuum.
-
HF Cleavage:
-
Place the dried peptide-resin in the reaction vessel of the HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 9:1 HF:anisole).
-
Cool the vessel to 0°C and condense the anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation and Work-up:
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture and decant the ether. Repeat the ether wash several times.
-
Dry the crude peptide under vacuum.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a suitable aqueous buffer (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
-
Visualizations
Caption: Chemical Structure of Nα-Boc-Nδ-azido-D-ornithine.
Caption: A single cycle of Boc-SPPS for the incorporation of Boc-D-Orn(N₃)-OH.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N3-D-Orn(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new chemical entities. This reaction enables the efficient formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne. N3-D-Orn(Boc)-OH is a valuable building block in this context, incorporating a bioorthogonal azide handle into a protected amino acid scaffold. This functionality makes it a key reagent for applications in bioconjugation, peptide synthesis, and the development of therapeutics, most notably antibody-drug conjugates (ADCs). The Boc (tert-butyloxycarbonyl) protecting group ensures compatibility with standard peptide synthesis strategies.
These application notes provide a detailed protocol for the use of this compound in CuAAC reactions, guidance on optimization, and an overview of its application in the synthesis of ADCs for targeted drug delivery.
Core Applications
-
Bioconjugation: Site-specific labeling of proteins, peptides, and other biomolecules with probes, tags, or therapeutic agents.
-
Drug Development: Synthesis of complex molecules, including peptidomimetics and ADCs, where the triazole linkage can serve as a stable isostere of an amide bond.
-
Materials Science: Functionalization of polymers and surfaces.
Experimental Protocols
This section provides a detailed methodology for a typical CuAAC reaction involving this compound and an alkyne-functionalized molecule.
Materials and Reagents
-
This compound
-
Alkyne-functionalized substrate (e.g., a peptide, protein, or small molecule)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (NaAsc)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., deionized water, phosphate-buffered saline (PBS), DMF, DMSO, or a mixture)
-
Nitrogen or Argon gas for degassing
Stock Solution Preparation
It is recommended to prepare fresh stock solutions, especially for the sodium ascorbate.
| Reagent | Concentration | Solvent | Storage |
| This compound | 10 mM | DMSO or DMF | -20°C |
| Alkyne-Substrate | 10 mM | Appropriate solvent | -20°C |
| CuSO₄·5H₂O | 100 mM | Deionized water | Room Temperature |
| Sodium Ascorbate | 1 M | Deionized water | -20°C (use fresh) |
| THPTA | 100 mM | Deionized water | -20°C |
Detailed Experimental Protocol
This protocol is a starting point and may require optimization based on the specific substrates and desired outcome.
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired volume of the alkyne-functionalized substrate solution.
-
Add the this compound solution. A slight excess (1.2 to 2 equivalents) of the azide relative to the alkyne is often beneficial.
-
Add the appropriate solvent to reach the desired final reaction volume.
-
-
Degassing (Optional but Recommended):
-
To prevent the oxidation of the Cu(I) catalyst, it is advisable to degas the reaction mixture by bubbling with nitrogen or argon gas for 5-10 minutes.
-
-
Addition of Catalyst Components:
-
Add the THPTA ligand to the reaction mixture. The final concentration of THPTA should be 5 times that of the copper sulfate to protect biomolecules from oxidative damage.
-
Add the CuSO₄·5H₂O solution.
-
Vortex the mixture gently.
-
-
Initiation of the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) species.
-
Vortex the mixture gently to ensure homogeneity.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction time may need to be optimized. For more challenging conjugations, overnight incubation may be necessary. The reaction can be performed at temperatures up to 37°C to increase the rate.
-
-
Reaction Quenching and Purification:
-
The reaction can be quenched by the addition of EDTA to chelate the copper catalyst.
-
Purify the final conjugate using an appropriate method such as HPLC, size-exclusion chromatography, or dialysis, depending on the nature of the product.
-
Typical Reaction Conditions
| Parameter | Concentration / Ratio | Notes |
| Alkyne-Substrate | 1 equivalent | The limiting reagent. |
| This compound | 1.2 - 2 equivalents | A slight excess can improve reaction kinetics. |
| CuSO₄·5H₂O | 0.1 - 0.5 equivalents | Lower concentrations are preferred for bioconjugation to minimize protein damage. |
| Sodium Ascorbate | 1 - 5 equivalents | A significant excess ensures the reduction of Cu(II) to Cu(I). |
| THPTA | 0.5 - 2.5 equivalents (5x [CuSO₄]) | The ligand to copper ratio is critical for protecting biomolecules. |
| Solvent | Aqueous buffer, DMF, DMSO, or tBuOH/H₂O | The choice of solvent depends on the solubility of the reactants. |
| Temperature | Room Temperature (20-25°C) | Can be increased to 37°C to accelerate the reaction. |
| Reaction Time | 1 - 16 hours | Monitor by LC-MS or other appropriate analytical techniques. |
Diagrams
Caption: A typical workflow for the CuAAC reaction.
Caption: Mechanism of action for a targeted ADC.
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using N3-D-Orn(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful and widely used bioorthogonal ligation reaction that enables the efficient formation of a stable triazole linkage between an azide and a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). This copper-free click chemistry reaction is characterized by its high specificity, rapid kinetics, and biocompatibility, making it an invaluable tool in chemical biology, drug development, and materials science.[1][][3] N3-D-Orn(Boc)-OH is a non-canonical amino acid containing an azide moiety and a Boc protecting group, which can be readily incorporated into peptides or other molecules.[4] Its azide group serves as a chemical handle for subsequent conjugation with strained alkynes via SPAAC, enabling the site-specific labeling and modification of biomolecules.[4] These application notes provide detailed protocols for the use of this compound in SPAAC reactions, guidance on reaction monitoring and purification, and comparative kinetic data.
Key Features of SPAAC with this compound
-
Copper-Free: The reaction proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems and with sensitive biomolecules.
-
Bioorthogonal: The azide and strained alkyne functionalities are abiotic and do not cross-react with biological functional groups, ensuring high specificity.
-
High Reaction Rates: SPAAC reactions are known for their favorable kinetics, proceeding efficiently at low concentrations under mild, physiological conditions.
-
Versatility: this compound can be incorporated into various molecules, allowing for the site-specific attachment of a wide range of functionalities, including fluorescent dyes, biotin, and drug-linker complexes for antibody-drug conjugates (ADCs).
Quantitative Data: Reaction Kinetics
| Azide-Containing Amino Acid | Strained Alkyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| Hydrophilic Azidoamino Acid | DBCO | 0.34 | |
| Hydrophilic Azidoamino Acid | BCN | 0.28 |
Experimental Protocols
Protocol 1: General SPAAC Reaction of an this compound-Containing Molecule with a DBCO-Functionalized Reagent
This protocol describes a general procedure for the conjugation of a molecule containing this compound (referred to as Azide-Molecule) with a DBCO-functionalized reagent (DBCO-Reagent).
Materials:
-
Azide-Molecule (containing this compound)
-
DBCO-Reagent (e.g., DBCO-PEG4-Fluorophore, DBCO-linker-drug)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other non-amine-containing buffers.
-
Organic Solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for dissolving reagents.
-
Purification system: Desalting column (e.g., PD-10), dialysis cassette, or high-performance liquid chromatography (HPLC).
Procedure:
-
Reagent Preparation:
-
Dissolve the Azide-Molecule in the Reaction Buffer to a final concentration of 1-10 mM.
-
Dissolve the DBCO-Reagent in a minimal amount of DMSO and then dilute it into the Reaction Buffer. Prepare a stock solution of known concentration (e.g., 10 mM).
-
-
SPAAC Reaction:
-
In a suitable reaction vessel, combine the Azide-Molecule solution with the DBCO-Reagent solution.
-
A slight molar excess (1.1-1.5 equivalents) of the DBCO-Reagent is typically recommended to ensure complete consumption of the Azide-Molecule.
-
The final concentration of the organic solvent (e.g., DMSO) should be kept low (ideally <10%) to avoid potential denaturation of biomolecules or precipitation.
-
Incubate the reaction mixture at room temperature (20-25°C) or 37°C. Reaction times can vary from 1 to 24 hours, depending on the concentration and reactivity of the substrates. For more sensitive molecules, the reaction can be performed at 4°C for 12-24 hours.
-
-
Reaction Monitoring (Optional):
-
The progress of the reaction can be monitored by observing the decrease in the characteristic UV absorbance of the DBCO reagent at approximately 310 nm.
-
Alternatively, analytical techniques such as LC-MS or TLC can be used to track the formation of the product and the consumption of reactants.
-
-
Purification:
-
Once the reaction is complete, remove the unreacted DBCO-Reagent and other small molecules.
-
For larger biomolecules, purification can be achieved using a desalting column or dialysis against the appropriate buffer.
-
For smaller molecules, purification by reverse-phase HPLC is recommended.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Diagrams
Caption: Workflow for SPAAC with this compound.
References
Application Notes and Protocols for N3-D-Orn(Boc)-OH in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells. The exquisite specificity of a monoclonal antibody (mAb) is combined with the cell-killing ability of a small molecule drug through a chemical linker. The design of this linker is critical to the overall efficacy and safety of the ADC. N3-D-Orn(Boc)-OH is a versatile building block for the construction of ADC linkers. As a Boc-protected amino acid derivative containing a terminal azide (N3) group, it serves as a key component for introducing a reactive handle for "click chemistry" conjugation.
This document provides detailed application notes and protocols for the use of this compound in the synthesis and characterization of ADCs. It will cover the principles of its application, step-by-step protocols for linker synthesis and conjugation, and methods for the characterization of the final ADC product.
This compound is particularly advantageous due to the bioorthogonality of the azide group, which allows for highly specific and efficient conjugation to alkyne-modified molecules in the presence of other functional groups. This building block can be utilized in both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), offering flexibility in the conjugation strategy.[1][2][3][4]
Core Principles and Workflow
The general strategy for utilizing this compound in ADC development involves a multi-step process. Initially, the this compound is incorporated into a larger linker structure, which is then attached to the cytotoxic payload. The Boc protecting group is subsequently removed to reveal a primary amine, which can be further functionalized if necessary. The azide-functionalized linker-payload is then conjugated to an alkyne-modified antibody.
Experimental Protocols
The following protocols are representative examples and may require optimization based on the specific antibody, payload, and linker components used.
Protocol 1: Synthesis of an Azide-Functionalized Linker-Payload
This protocol describes a general method for attaching a payload to a linker constructed from this compound.
Materials:
-
This compound
-
Payload with a reactive handle (e.g., amine or carboxyl group)
-
Peptide coupling reagents (e.g., HATU, HOBt, EDC)
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
Linker Elongation (if necessary): The carboxylic acid of this compound can be coupled to another linker component (e.g., a peptide spacer like Val-Cit) using standard peptide coupling chemistry.
-
Payload Attachment: The elongated linker is then coupled to the payload. For a payload with a primary amine, activate the carboxylic acid of the linker with HATU/HOBt or EDC/NHS in DMF, followed by the addition of the payload and DIPEA.
-
Boc Deprotection: The Boc protecting group is removed by treating the linker-payload conjugate with a solution of TFA in DCM (e.g., 20-50% v/v) for 1-2 hours at room temperature.
-
Purification: The crude azide-linker-payload is purified by reverse-phase HPLC.
-
Characterization: The purified product is characterized by LC-MS and NMR to confirm its identity and purity.
Protocol 2: Antibody Modification with an Alkyne Handle
This protocol outlines the introduction of an alkyne group onto the antibody surface.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Alkyne-NHS ester (e.g., DBCO-NHS or a simple alkyne-NHS)
-
DMSO
-
Size-exclusion chromatography (SEC) columns
Procedure:
-
Antibody Preparation: Buffer exchange the mAb into a conjugation buffer (e.g., PBS, pH 7.4-8.0).
-
Reagent Preparation: Dissolve the alkyne-NHS ester in DMSO to prepare a stock solution.
-
Conjugation Reaction: Add the alkyne-NHS ester stock solution to the antibody solution at a specific molar excess. The reaction is typically carried out for 1-4 hours at room temperature or 4°C.
-
Purification: Remove the excess alkyne reagent and byproducts by SEC.
-
Characterization: Determine the degree of labeling (DOL) of the alkyne-modified antibody using UV-Vis spectroscopy or mass spectrometry.
Protocol 3: ADC Synthesis via Click Chemistry (CuAAC)
This protocol describes the copper-catalyzed conjugation of the azide-linker-payload to the alkyne-modified antibody.
Materials:
-
Alkyne-modified antibody
-
Azide-linker-payload
-
Copper(II) sulfate (CuSO4)
-
A copper(I)-stabilizing ligand (e.g., THPTA)
-
A reducing agent (e.g., sodium ascorbate)
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
SEC columns for purification
Procedure:
-
Reagent Preparation: Prepare stock solutions of CuSO4, THPTA, and sodium ascorbate in water. Prepare a stock solution of the azide-linker-payload in a suitable solvent like DMSO.
-
Conjugation Reaction: In a reaction vessel, combine the alkyne-modified antibody and the azide-linker-payload. Add the CuSO4 and THPTA ligand, followed by the addition of freshly prepared sodium ascorbate to initiate the reaction. The reaction is typically incubated for 1-2 hours at room temperature.
-
Purification: The resulting ADC is purified by SEC to remove unreacted linker-payload, catalyst, and other small molecules.
Protocol 4: ADC Characterization - Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute of an ADC. It can be determined by several methods.
Method 1: UV/Vis Spectroscopy
This method is applicable if the drug and antibody have distinct absorbance maxima.
-
Determine the extinction coefficients of the antibody and the drug at two different wavelengths (e.g., 280 nm and the drug's λmax).
-
Measure the absorbance of the ADC solution at the same two wavelengths.
-
Calculate the concentrations of the antibody and the drug using the Beer-Lambert law and simultaneous equations.
-
The DAR is the molar ratio of the drug to the antibody.
Method 2: Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on the number of conjugated drug molecules.
-
Use a HIC column with a suitable stationary phase.
-
Elute the ADC using a decreasing salt gradient.
-
Species with higher DAR values are more hydrophobic and elute later.
-
The average DAR is calculated from the relative peak areas of the different DAR species.
Method 3: Mass Spectrometry (MS)
Intact or reduced mass analysis can provide precise DAR values.
-
Analyze the ADC sample by LC-MS.
-
Deconvolute the mass spectrum to determine the masses of the different ADC species.
-
The mass difference between the unconjugated antibody and the ADC species corresponds to the mass of the attached linker-payloads.
-
The average DAR is calculated from the relative abundance of each species.
Data Presentation
Quantitative data for ADCs synthesized using this compound is not extensively available in the public domain. The following tables present representative data for ADCs with similar click-chemistry based linkers to illustrate how such data should be structured.
Table 1: Representative ADC Synthesis and Characterization Data
| Parameter | ADC-1 (Example) | ADC-2 (Example) |
| Antibody | Trastuzumab | Rituximab |
| Payload | MMAE | DM1 |
| Linker Chemistry | SPAAC | CuAAC |
| Average DAR (HIC) | 3.8 | 4.1 |
| Average DAR (MS) | 3.9 | 4.0 |
| Monomer Content (SEC) | >98% | >97% |
| Free Drug Content | <1% | <1.5% |
Table 2: Representative In Vitro Cytotoxicity Data
| Cell Line | Antigen Expression | ADC-1 IC50 (nM) | ADC-2 IC50 (nM) |
| SK-BR-3 | HER2+++ | 0.5 | >1000 |
| MDA-MB-468 | HER2- | >1000 | >1000 |
| Ramos | CD20+++ | >1000 | 0.2 |
| Jurkat | CD20- | >1000 | >1000 |
Signaling Pathways and Mechanism of Action
The signaling pathway affected by the ADC is determined by the cytotoxic payload. Once the ADC binds to its target antigen on the cancer cell surface, it is internalized, typically via receptor-mediated endocytosis. The ADC is then trafficked to lysosomes, where the linker is cleaved (in the case of cleavable linkers) or the antibody is degraded, releasing the payload. The payload then exerts its cytotoxic effect by interacting with its intracellular target. For example, payloads like MMAE inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Conclusion
This compound is a valuable and versatile building block for the synthesis of antibody-drug conjugates. Its azide functionality provides a reliable handle for click chemistry, enabling the efficient and specific conjugation of payloads to antibodies. The protocols and methodologies described herein provide a framework for the successful development of ADCs using this reagent. Careful characterization of the resulting ADC, particularly the drug-to-antibody ratio, is essential to ensure a consistent and effective therapeutic agent. While specific quantitative data for ADCs utilizing this compound is limited, the representative data presented highlights the expected outcomes and provides a template for data presentation.
References
Application Notes: Fluorescent Labeling of Peptides using N3-D-Orn(Boc)-OH and Click Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The site-specific fluorescent labeling of peptides is a critical technique in biomedical research and drug development, enabling detailed studies of peptide localization, receptor binding, intracellular trafficking, and enzyme activity.[1] Fluorescently labeled peptides are indispensable tools for a variety of applications, including in vivo imaging, high-throughput screening, and diagnostics.[2][][][5]
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient, specific, and bioorthogonal method for conjugating molecules. This reaction is robust, proceeds under mild aqueous conditions, and is insensitive to pH variations, making it ideal for modifying complex biomolecules like peptides.
This application note details a two-stage process for labeling peptides using the non-canonical amino acid N3-D-Orn(Boc)-OH. First, the azide-functionalized amino acid is incorporated into a peptide sequence during Boc-based solid-phase peptide synthesis (SPPS). The D-configuration of the ornithine backbone can enhance the metabolic stability of the resulting peptide by providing resistance to proteases. Second, an alkyne-functionalized fluorescent dye is covalently attached to the azide "handle" via the CuAAC reaction. This strategy provides precise control over the labeling site and is compatible with a wide range of fluorescent probes.
Principle of the Method
The workflow is divided into two primary stages: solid-phase peptide synthesis to incorporate the azide moiety, and a subsequent click chemistry reaction to attach the fluorescent probe.
-
Boc-Based Solid-Phase Peptide Synthesis (SPPS): The peptide is assembled on a solid support resin using Boc chemistry. The Nα-Boc protecting group is removed with a mild acid like trifluoroacetic acid (TFA), and the next Boc-protected amino acid is coupled. This compound is incorporated at the desired position within the peptide sequence using standard coupling protocols.
-
On-Resin Click Chemistry (CuAAC): After the full peptide sequence is synthesized, the resin-bound peptide, now containing an azide group, is reacted with an alkyne-functionalized fluorescent dye. The reaction is catalyzed by a Copper(I) source, which facilitates the formation of a stable triazole linkage between the peptide and the dye. Performing this reaction on-resin simplifies purification, as excess reagents can be washed away before the peptide is cleaved from the support.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (Boc-SPPS)
This protocol outlines the manual synthesis of a peptide containing this compound using Boc chemistry.
Materials:
-
MBHA or PAM resin
-
Boc-protected amino acids
-
This compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Peptide synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
Boc Deprotection:
-
Wash the resin with DMF (3x).
-
Add a solution of 25-50% TFA in DCM to the resin and agitate for 30 minutes.
-
Drain the vessel and wash thoroughly with DCM (3x), isopropanol (1x), and DMF (3x) to remove residual acid.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Boc-amino acid (3 eq.) and HBTU (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the vial to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Note: To couple this compound, follow this same procedure.
-
-
Wash: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Cycle Repetition: Repeat steps 2-4 for each amino acid in the sequence until the full peptide is assembled.
Protocol 2: On-Resin Fluorescent Labeling via CuAAC
This protocol describes the "clicking" of an alkyne-functionalized fluorescent dye to the azide-modified peptide on the resin.
Materials:
-
Azide-peptide on resin (from Protocol 1)
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-TAMRA, Alkyne-Cy5) (5 eq.)
-
Copper(II) sulfate (CuSO₄) (0.1 eq.)
-
Sodium ascorbate (NaAsc) (0.5 eq.)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (0.1 eq.) (Optional, as a ligand)
-
Solvent: DMF/H₂O mixture (e.g., 4:1 v/v)
Procedure:
-
Resin Preparation: Wash the fully synthesized azide-peptide resin with DMF.
-
Prepare Click Reagents:
-
Solution A: Dissolve the alkyne-dye and TBTA (if used) in the DMF/H₂O solvent.
-
Solution B: Prepare a fresh aqueous solution of CuSO₄.
-
Solution C: Prepare a fresh aqueous solution of sodium ascorbate.
-
-
Click Reaction:
-
Add Solution A to the resin and agitate briefly.
-
Add Solution B (CuSO₄) to the resin, followed immediately by Solution C (sodium ascorbate). The reaction mixture should turn a yellowish color.
-
Protect the reaction vessel from light (wrap in foil) and agitate at room temperature for 2-4 hours. The reaction can be monitored by taking a small sample of beads for LC-MS analysis after cleavage.
-
-
Wash: Once the reaction is complete, drain the solution and wash the resin extensively with DMF (5x), DCM (3x), and methanol (3x) to remove all traces of catalyst and excess dye.
-
Drying: Dry the fluorescently labeled peptide-resin under vacuum.
Protocol 3: Peptide Cleavage and Purification
This protocol outlines the final cleavage of the labeled peptide from the resin and its subsequent purification.
Materials:
-
Dried fluorescently labeled peptide-resin
-
Anhydrous Hydrogen Fluoride (HF) with p-cresol as a scavenger
-
HF cleavage apparatus
-
Cold diethyl ether
-
Acetonitrile (ACN) and water (HPLC grade), both with 0.1% TFA
-
Reversed-phase HPLC system (C18 column)
-
Lyophilizer
Procedure:
-
HF Cleavage:
-
Place the dried resin in the reaction vessel of the HF apparatus. Add p-cresol (1 mL per gram of resin).
-
Cool the vessel to -10 °C. Carefully distill HF into the vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Remove the HF by vacuum.
-
-
Peptide Precipitation:
-
Transfer the resin/crude peptide mixture to a centrifuge tube.
-
Wash with a large volume of cold diethyl ether to precipitate the peptide.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the wash twice.
-
Dry the crude peptide pellet under a stream of nitrogen or in a desiccator.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of aqueous ACN.
-
Purify the peptide using reversed-phase HPLC with a suitable gradient of ACN in water (both containing 0.1% TFA). Monitor the elution profile by absorbance at 220 nm and the specific wavelength for the fluorescent dye.
-
Collect the fractions corresponding to the main product peak.
-
-
Final Product:
-
Confirm the identity and purity of the collected fractions using mass spectrometry and analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the final fluorescently labeled peptide as a fluffy powder.
-
Store the final product at -20°C or -80°C, protected from light.
-
Data Presentation and Quality Control
Successful labeling is confirmed by HPLC and Mass Spectrometry (MS). The HPLC trace should show a shift in retention time for the labeled peptide compared to the unlabeled precursor, and the purity should typically be >95%. MS analysis confirms the correct mass of the final product.
Table 1: Example Reagents for On-Resin Click Reaction
| Reagent | Stock Concentration | Volume for 100 mg Resin | Final Concentration (in 1 mL) |
|---|---|---|---|
| Alkyne-Dye | 100 mM in DMF | 250 µL | 25 mM |
| CuSO₄ | 50 mM in H₂O | 10 µL | 0.5 mM |
| Sodium Ascorbate | 500 mM in H₂O | 5 µL | 2.5 mM |
| TBTA (optional) | 50 mM in DMF | 10 µL | 0.5 mM |
Table 2: Representative Labeling Efficiency and QC Data
| Fluorescent Dye | Reaction Time | Labeling Efficiency (%)* | Expected Mass (Da) | Observed Mass (Da) | Final Purity (HPLC) |
|---|---|---|---|---|---|
| Alkyne-FITC | 2 hours | >98% | 2545.7 | 2545.9 | >98% |
| Alkyne-TAMRA | 2 hours | >99% | 2682.9 | 2683.1 | >99% |
| Alkyne-Cy5 | 3 hours | >95% | 2755.0 | 2755.2 | >97% |
*Determined by comparing peak areas of labeled vs. unlabeled peptide in crude LC-MS analysis.
Applications
Fluorescently labeled peptides synthesized by this method are valuable tools for numerous applications:
-
Cellular Imaging: Visualizing peptide uptake, distribution, and localization in living cells.
-
Drug Screening: Developing high-throughput assays to screen for inhibitors of enzymes like proteases and kinases.
-
Receptor Binding Studies: Quantifying peptide-receptor interactions on cell surfaces using techniques like flow cytometry.
-
In Vivo Imaging: Tracking peptide biodistribution in animal models for disease diagnosis and drug delivery research.
-
FRET Assays: Studying protein-protein interactions and conformational changes in real-time.
References
Application Notes and Protocols for Bioconjugation Utilizing N3-D-Orn(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-D-Orn(Boc)-OH is a non-canonical amino acid that serves as a valuable building block in bioconjugation and drug development.[1][2][3] Its key feature is the presence of a terminal azide group, which is a bioorthogonal handle. This allows for highly specific covalent modification of peptides and other biomolecules through "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility.[1][2] The azide group is largely unreactive with naturally occurring functional groups in biological systems, ensuring that conjugation occurs only at the desired site.
The two primary click chemistry strategies employed with this compound are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species. It is a robust and high-yielding reaction widely used in various bioconjugation applications.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living cells and in vivo.
This document provides detailed application notes and experimental protocols for the incorporation of this compound into peptides via Solid-Phase Peptide Synthesis (SPPS) and its subsequent use in CuAAC and SPAAC bioconjugation strategies.
Data Presentation
Solid-Phase Peptide Synthesis (SPPS) of N3-D-Orn-Containing Peptides
The incorporation of this compound into a growing peptide chain follows standard Boc-chemistry SPPS protocols. The following table summarizes expected quantitative data for the synthesis of a model peptide containing a single N3-D-Orn residue. These values are illustrative and can vary based on the specific peptide sequence, scale, and instrumentation.
| Parameter | Expected Value | Notes |
| Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield or PAM resin is commonly used. |
| Coupling Efficiency (per step) | >99% | Monitored by Kaiser test. |
| Coupling Efficiency (N3-D-Orn) | >98% | May require slightly longer coupling times or double coupling. |
| Overall Crude Peptide Yield | 60 - 80% | Dependent on peptide length and sequence. |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is typically required. |
| Final Purified Peptide Yield | 20 - 40% | Post-purification yield. |
Bioconjugation Reaction Kinetics and Yields
The efficiency of the bioconjugation step is critical. The following tables provide representative kinetic data for SPAAC reactions and expected yields for both CuAAC and SPAAC.
Table 1: Representative Second-Order Rate Constants for SPAAC Reactions
| Azide-Containing Moiety | Strained Alkyne | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Peptide with azido-amino acid | DBCO | HBS buffer (pH 7.4) | 25 | 0.34 |
| Boc-protected azido-amino acid | BCN | Methanol | 25 | 0.28 |
| Fmoc-azidolysine | BCN | Methanol | 25 | 0.037 |
Table 2: Expected Yields for Bioconjugation Reactions
| Reaction Type | Reactants | Typical Reaction Time | Expected Yield |
| CuAAC | N3-D-Orn-peptide + Alkyne-functionalized molecule | 1-4 hours | >90% |
| SPAAC | N3-D-Orn-peptide + DBCO-functionalized molecule | 1-12 hours | >85% |
| SPAAC | N3-D-Orn-peptide + BCN-functionalized molecule | 1-12 hours | >80% |
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide via Boc-SPPS
This protocol details the manual solid-phase synthesis of a peptide incorporating this compound using a Merrifield resin.
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Boc-protected amino acids (including this compound)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt
-
Kaiser test kit
-
Cleavage cocktail (e.g., HF/anisole or TFA/TIS/water)
-
Diethyl ether
Procedure:
-
Resin Swelling and First Amino Acid Coupling:
-
Swell the Merrifield resin in DCM in a reaction vessel for 30 minutes.
-
For the first amino acid, use the corresponding Boc-amino acid cesium salt for efficient loading. Alternatively, use a pre-loaded resin.
-
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Wash the resin thoroughly with DCM (3x) and then DMF (3x) to remove residual TFA.
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of DIEA in DMF (2 x 2 minutes).
-
Wash the resin with DMF (5x).
-
-
Amino Acid Coupling (including this compound):
-
In a separate vial, dissolve the Boc-amino acid (3 equivalents relative to resin loading) and a coupling agent (e.g., HBTU/HOBt, 3 equivalents each) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction using the Kaiser test. A negative test (yellow beads) indicates complete coupling. If the test is positive, repeat the coupling step.
-
-
Repeat Cycle:
-
Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
-
-
Final Cleavage and Deprotection:
-
Once the peptide synthesis is complete, wash the resin with DCM and dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., anhydrous HF with anisole scavenger or a TFA-based cleavage cocktail).
-
-
Purification and Analysis:
-
Precipitate the crude peptide with cold diethyl ether.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verify the identity and purity of the peptide by mass spectrometry.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an N3-D-Orn-containing peptide to an alkyne-functionalized molecule in solution.
Materials:
-
N3-D-Orn-containing peptide
-
Alkyne-functionalized molecule (e.g., a fluorescent dye, biotin, or drug molecule)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (freshly prepared solution)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Organic co-solvent (e.g., DMSO or DMF, if needed for solubility)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the N3-D-Orn-containing peptide in the reaction buffer.
-
Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent (e.g., DMSO).
-
Prepare a fresh 100 mM solution of sodium ascorbate in water.
-
Prepare stock solutions of CuSO₄ (e.g., 50 mM in water) and THPTA (e.g., 250 mM in water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the N3-D-Orn-containing peptide (final concentration 1-10 mM) and the alkyne-functionalized molecule (1.1-1.5 equivalents).
-
Add the reaction buffer and any necessary co-solvent.
-
-
Catalyst Addition:
-
In a separate tube, premix the CuSO₄ and THPTA solutions (a 1:5 molar ratio of Cu:Ligand is recommended).
-
Add the premixed catalyst solution to the main reaction tube.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration 5-10 mM).
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
-
Purification and Analysis:
-
Purify the resulting bioconjugate using RP-HPLC or size-exclusion chromatography.
-
Analyze the purified product by mass spectrometry to confirm successful conjugation.
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free conjugation of an N3-D-Orn-containing peptide to a DBCO-functionalized molecule.
Materials:
-
N3-D-Orn-containing peptide
-
DBCO-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Organic co-solvent (e.g., DMSO, if needed for solubility)
Procedure:
-
Dissolve Reactants:
-
Dissolve the N3-D-Orn-containing peptide in the reaction buffer to a final concentration of 1-10 mM.
-
Dissolve the DBCO-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used.
-
-
Reaction Incubation:
-
Mix the solutions of the azide-peptide and the DBCO-molecule.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and reactivity.
-
-
Monitoring the Reaction:
-
The reaction can be monitored by the decrease in the UV absorbance of the DBCO reagent at around 310 nm.
-
-
Purification and Analysis:
-
Once the reaction is complete, purify the bioconjugate using RP-HPLC or other suitable chromatographic techniques.
-
Confirm the identity and purity of the final product by mass spectrometry.
-
Conclusion
This compound is a versatile tool for the site-specific modification of peptides and the construction of complex bioconjugates, such as antibody-drug conjugates. The azide functionality allows for the use of highly efficient and bioorthogonal click chemistry reactions, namely CuAAC and SPAAC. The choice between these two methods will depend on the specific application, with SPAAC being the preferred method for live-cell and in vivo studies due to the absence of copper. The protocols provided in this document offer a comprehensive guide for the successful incorporation of this compound into peptides and its subsequent use in bioconjugation, enabling researchers and drug development professionals to advance their work in creating novel therapeutics and research tools.
References
Application Notes and Protocols: Orthogonal Protecting Group Strategies with N3-D-Orn(Boc)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to employing N3-D-Orn(Boc)-OH in solid-phase peptide synthesis (SPPS). This versatile building block introduces a bioorthogonal azide handle into a peptide sequence, enabling site-specific modification through click chemistry. The orthogonal nature of the Boc protecting group on the ornithine side chain, in conjunction with a suitable N-terminal protecting group strategy (e.g., Fmoc), allows for precise control over the synthesis and subsequent conjugation of the peptide. This methodology is particularly valuable in the development of advanced therapeutics such as antibody-drug conjugates (ADCs).
Introduction to the Orthogonal Strategy
In peptide synthesis, orthogonal protecting groups are essential for the selective deprotection of specific functional groups without affecting others.[1] The use of this compound within an Fmoc-based solid-phase peptide synthesis (SPPS) framework exemplifies a powerful orthogonal strategy. The Fmoc group, protecting the α-amino group of the growing peptide chain, is labile to basic conditions (e.g., piperidine), while the Boc group on the side chain of the ornithine analogue is stable to base but readily removed under acidic conditions (e.g., trifluoroacetic acid, TFA).[2] The azide group at the α-position remains inert to both of these conditions, providing a handle for subsequent bioorthogonal ligation.[3]
This strategy allows for the assembly of a peptide chain, followed by the selective deprotection of the ornithine side chain for modification, or for the azide to be used in a click reaction either on-resin or after cleavage.
Core Applications
The primary application of incorporating this compound into peptides is to introduce a site-specific azide functionality. This azide serves as a versatile chemical handle for a variety of conjugation applications through "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[4]
Key applications include:
-
Antibody-Drug Conjugate (ADC) Synthesis : The azide-modified peptide can be "clicked" onto an alkyne-functionalized antibody or cytotoxic drug, forming a stable triazole linkage.[5]
-
Peptide Labeling : Fluorophores, biotin, or other reporter molecules functionalized with an alkyne can be conjugated to the azide-containing peptide for use in diagnostic and imaging applications.
-
PEGylation : The attachment of polyethylene glycol (PEG) chains can improve the pharmacokinetic properties of therapeutic peptides.
-
Synthesis of Complex Peptide Architectures : The azide handle can be used for peptide cyclization or the creation of branched peptides.
Data Presentation
The following tables summarize representative quantitative data for the key steps in the synthesis of a peptide containing an this compound residue using Fmoc-based SPPS. These values are illustrative and can vary depending on the specific peptide sequence, resin, and coupling conditions.
Table 1: Resin Loading and Amino Acid Coupling
| Parameter | Value | Notes |
| Resin Type | Rink Amide, Wang, or 2-Chlorotrityl Chloride Resin | Choice depends on the desired C-terminus (amide or carboxylic acid). |
| Resin Loading | 0.3 - 0.8 mmol/g | Standard loading capacity for Fmoc-SPPS resins. |
| This compound Equivalents | 2 - 4 eq. (relative to resin loading) | An excess is used to drive the coupling reaction to completion. |
| Coupling Reagent Equivalents | 2 - 4 eq. | HBTU, HATU, or DIC/Oxyma are commonly used. |
| Base Equivalents (e.g., DIPEA) | 4 - 8 eq. | Typically double the equivalents of the amino acid. |
| Coupling Time | 1 - 4 hours | Reaction completion can be monitored using a ninhydrin test. |
| Typical Coupling Yield | >98% | High yields are expected with optimized conditions. |
Table 2: Fmoc and Boc Deprotection
| Parameter | Value | Notes |
| Fmoc Deprotection Reagent | 20% Piperidine in DMF | Standard reagent for Fmoc removal. |
| Fmoc Deprotection Time | 5-20 minutes | Typically a two-step process. |
| Boc Deprotection Reagent | 50% TFA in DCM | For on-resin side chain deprotection. |
| Boc Deprotection Time | 20-30 minutes | A scavenger cocktail may be needed for sensitive residues. |
| Deprotection Efficiency | >99% | Generally quantitative under standard conditions. |
Table 3: On-Resin Click Reaction and Final Cleavage
| Parameter | Value | Notes |
| Alkyne Reagent Equivalents | 5 - 10 eq. (for on-resin click) | To ensure complete reaction with the resin-bound azide. |
| Copper(I) Catalyst (for CuAAC) | CuSO₄/Sodium Ascorbate | Standard catalyst system for copper-catalyzed azide-alkyne cycloaddition. |
| Click Reaction Time | 12 - 24 hours | At room temperature. |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | A common cocktail for cleavage from the resin. |
| Cleavage Time | 2 - 4 hours | At room temperature. |
| Overall Crude Peptide Yield | 50 - 70% | Dependent on peptide length and sequence. |
| Crude Peptide Purity (by HPLC) | 40 - 60% | Purification is typically required. |
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide using Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound.
1. Resin Preparation and Swelling:
- Place the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.
- Add dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.
- Drain the DMF from the reaction vessel.
2. N-terminal Fmoc Deprotection:
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate for 3-5 minutes and drain the solution.
- Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.
- Drain the deprotection solution.
- Wash the resin thoroughly with DMF (5-7 times) and dichloromethane (DCM) (3-5 times) to remove residual piperidine.
3. Coupling of this compound:
- Amino Acid Activation: In a separate vial, dissolve this compound (3 eq.), a coupling reagent such as HBTU (3 eq.), and an additive like HOBt (3 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the solution and pre-activate for 1-5 minutes.
- Coupling Reaction: Add the activated amino acid solution to the swelled and deprotected resin.
- Agitate the reaction mixture for 1-3 hours at room temperature.
- Monitoring: To check for reaction completion, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.
- If the coupling is incomplete (blue/purple beads), the coupling step can be repeated.
- After complete coupling, wash the resin extensively with DMF and DCM to remove excess reagents and by-products.
4. Chain Elongation:
- Repeat steps 2 and 3 for the subsequent amino acids in the peptide sequence.
Protocol 2: Orthogonal Deprotection of the Boc Group on the Ornithine Side Chain (On-Resin)
This protocol is performed after the full peptide sequence has been assembled and the N-terminal Fmoc group has been removed.
1. Resin Preparation:
- Wash the peptide-resin with DMF and then with DCM.
2. Boc Deprotection:
- Prepare a solution of 50% trifluoroacetic acid (TFA) in DCM. For peptides with sensitive residues like Trp or Met, add scavengers such as 2.5% triisopropylsilane (TIS) and 2.5% water.
- Add the TFA/DCM solution to the resin and agitate for 20-30 minutes at room temperature.
- Drain the deprotection solution.
- Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
- Neutralize the resin with a solution of 10% DIPEA in DMF (2 x 2 minutes).
- Wash the resin with DMF (5-7 times) and DCM (3-5 times). The deprotected side-chain amine is now available for further modification.
Protocol 3: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click" reaction is performed on the azide-functionalized peptide still attached to the resin.
1. Resin Preparation:
- Swell the azide-containing peptide-resin in a DMF/H₂O mixture (e.g., 4:1).
2. Click Reaction:
- Prepare a solution of the alkyne-functionalized molecule (5-10 equivalents) in the DMF/H₂O mixture.
- Prepare a fresh solution of copper(II) sulfate (CuSO₄) (0.5 equivalents) in water.
- Prepare a fresh solution of sodium ascorbate (2.5 equivalents) in water.
- Add the alkyne solution to the resin, followed by the sodium ascorbate solution, and finally the CuSO₄ solution.
- Agitate the reaction mixture at room temperature for 12-24 hours.
- Drain the reaction solution and wash the resin extensively with DMF, water, and DCM.
Protocol 4: Final Cleavage and Deprotection
This protocol cleaves the synthesized peptide from the resin and removes any remaining acid-labile side-chain protecting groups.
1. Resin Preparation:
- Wash the peptide-resin with DCM and dry it under vacuum.
2. Cleavage:
- Prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.
- Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
- Agitate the mixture at room temperature for 2-4 hours.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
3. Peptide Precipitation and Purification:
- Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10-fold excess).
- Centrifuge the mixture to pellet the precipitated peptide.
- Wash the peptide pellet with cold diethyl ether several times.
- Dry the crude peptide under vacuum.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
Mandatory Visualizations
References
Application Notes and Protocols for the Synthesis of Peptidomimetics using N3-D-Orn(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of peptidomimetics incorporating the unnatural amino acid N3-D-Orn(Boc)-OH. The protocols outlined below leverage solid-phase peptide synthesis (SPPS) and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," to generate novel peptide analogs with potential therapeutic applications.
Introduction
Peptidomimetics are a class of compounds that mimic the structure and function of natural peptides. They are designed to overcome the inherent limitations of peptides as therapeutic agents, such as poor metabolic stability and low bioavailability. The incorporation of unnatural amino acids and the modification of the peptide backbone are common strategies to enhance their drug-like properties.
This compound is a versatile building block for the synthesis of peptidomimetics. The presence of an azide moiety on the ornithine side chain allows for the facile introduction of a wide range of functionalities via click chemistry. This bioorthogonal reaction is highly efficient and specific, proceeding under mild conditions and tolerant of most functional groups found in peptides. The resulting 1,2,3-triazole linkage is a stable isostere of the amide bond, often imparting increased resistance to enzymatic degradation.
These application notes describe a comprehensive workflow for the synthesis of a model triazole-containing peptidomimetic on a solid support. The protocols cover the stepwise assembly of the peptide chain using Boc-chemistry, the on-resin click reaction with a terminal alkyne, and the final cleavage and purification of the target molecule.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of a model pentapeptide (Ac-Tyr-N3-D-Orn-Gly-Phe-Cys) and its subsequent modification via click chemistry.
Table 1: Materials and Reagents
| Reagent | Supplier | Grade |
| This compound | Commercially Available | ≥95% |
| Boc-Tyr(Bzl)-OH | Commercially Available | Peptide Synthesis Grade |
| Boc-Gly-OH | Commercially Available | Peptide Synthesis Grade |
| Boc-Phe-OH | Commercially Available | Peptide Synthesis Grade |
| Boc-Cys(4-MeBzl)-OH | Commercially Available | Peptide Synthesis Grade |
| Rink Amide MBHA Resin | Commercially Available | 100-200 mesh, 0.5-0.8 mmol/g |
| N,N'-Diisopropylcarbodiimide (DIC) | Commercially Available | ≥99% |
| 1-Hydroxybenzotriazole (HOBt) | Commercially Available | Anhydrous |
| Trifluoroacetic acid (TFA) | Commercially Available | Reagent Grade |
| Diisopropylethylamine (DIPEA) | Commercially Available | Peptide Synthesis Grade |
| Piperidine | Commercially Available | Reagent Grade |
| N,N-Dimethylformamide (DMF) | Commercially Available | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Commercially Available | Anhydrous |
| Copper(I) Bromide (CuBr) | Commercially Available | ≥98% |
| Sodium Ascorbate | Commercially Available | ≥99% |
| 2,6-Lutidine | Commercially Available | ≥99% |
| Propargylglycine | Commercially Available | ≥98% |
Table 2: Synthesis Parameters and Expected Results
| Parameter | Value | Notes |
| Resin Substitution | 0.6 mmol/g | |
| Synthesis Scale | 0.1 mmol | |
| Coupling Reagents | DIC/HOBt | Standard coupling |
| Boc Deprotection | 50% TFA in DCM | |
| On-Resin CuAAC Yield | >90% | Monitored by TNBS test |
| Cleavage Cocktail | TFA/TIS/H2O (95:2.5:2.5) | TIS = Triisopropylsilane |
| Crude Peptide Purity (HPLC) | 65-80% | |
| Final Purified Peptide Yield | 30-40% | Based on initial resin loading |
Table 3: Characterization Data for Purified Peptidomimetic
| Analysis | Expected Result |
| HPLC Purity | >95% |
| Mass Spectrometry (ESI-MS) | Calculated [M+H]⁺, Found [M+H]⁺ |
| ¹H NMR | Peaks consistent with the triazole and peptide structure |
| ¹³C NMR | Peaks corresponding to the triazole ring carbons (~120-145 ppm) |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of the Azido-Peptide
This protocol describes the manual synthesis of the linear azido-peptide on Rink Amide MBHA resin using Boc-strategy.
1.1. Resin Swelling:
-
Place the Rink Amide MBHA resin (0.1 mmol) in a reaction vessel.
-
Add DCM (10 mL/g of resin) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DCM.
1.2. Boc-Deprotection:
-
Add a solution of 50% TFA in DCM (10 mL/g of resin) to the resin.
-
Agitate for 2 minutes.
-
Drain the solution.
-
Repeat steps 1-3.
-
Add the 50% TFA in DCM solution and agitate for 20 minutes.
-
Drain the solution and wash the resin with DCM (3 x 10 mL), 10% DIPEA in DMF (3 x 10 mL), and DMF (3 x 10 mL).
-
Perform a Kaiser test to confirm the presence of free amines.
1.3. Amino Acid Coupling:
-
In a separate vial, dissolve the Boc-protected amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Drain the reaction solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.
-
Repeat the deprotection (1.2) and coupling (1.3) cycles for each amino acid in the sequence, including this compound.
1.4. N-terminal Acetylation:
-
After the final coupling and deprotection cycle, wash the resin with DMF.
-
Add a solution of acetic anhydride/DIPEA/DMF (1:1:8, 10 mL) to the resin.
-
Agitate for 30 minutes.
-
Drain the solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click" reaction between the resin-bound azido-peptide and an alkyne in solution.
2.1. Resin Preparation:
-
Swell the dried peptide-resin in DCM (10 mL/g of resin) for 10 minutes.
-
Drain the DCM.
2.2. Click Reaction:
-
Prepare a solution of propargylglycine (5 equivalents) in DMSO (12 mL/g of resin). Bubble nitrogen through the DMSO for at least 10 minutes prior to use.
-
In a separate vial, dissolve CuBr (1 equivalent based on resin loading) in the DMSO/propargylglycine solution.
-
Add the solution to the resin.
-
Add 0.1 M aqueous sodium ascorbate solution (1 equivalent).
-
Add 2,6-lutidine (10 equivalents) and DIPEA (10 equivalents).
-
Purge the reaction vessel with nitrogen for 5 minutes.
-
Seal the vessel and shake gently at room temperature for 16-18 hours.[1]
-
Drain the reaction solution.
-
Wash the resin with Isopropanol/DMSO (5:3 v/v, 3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).[1]
-
Dry the resin under vacuum.
Cleavage and Purification
3.1. Cleavage from Resin:
-
Place the dried resin in a reaction vessel.
-
Add the cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5, 10 mL/g of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Concentrate the combined filtrate under a stream of nitrogen.
3.2. Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2x).
-
Dry the crude peptide under vacuum.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final peptidomimetic as a white powder.
Visualizations
References
Applications of N3-D-Orn(Boc)-OH in Chemical Biology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nδ-Azido-Nα-(tert-butoxycarbonyl)-D-ornithine (N3-D-Orn(Boc)-OH) is a valuable synthetic amino acid derivative that serves as a key building block in chemical biology and drug development. Its unique structure, featuring a terminal azide group on the side chain and a Boc-protected alpha-amine, enables its use as a versatile handle for "click chemistry" reactions. This allows for the precise and efficient introduction of various functionalities onto peptides, proteins, and other biomolecules. The primary applications of this compound lie in the fields of peptide synthesis for targeted drug delivery, the construction of antibody-drug conjugates (ADCs), and the site-specific labeling of biomolecules for imaging and diagnostic purposes.[1][2][3][4][5]
The azide moiety of this compound can participate in two main types of bioorthogonal click chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). CuAAC reactions are known for their high efficiency and selectivity, while SPAAC offers the advantage of being copper-free, which is beneficial for applications in living systems where copper toxicity is a concern.
This document provides detailed application notes and experimental protocols for the utilization of this compound in key chemical biology research areas.
Key Applications and Quantitative Data
The primary applications of this compound revolve around its incorporation into peptides and subsequent modification via click chemistry.
| Application | Key Feature | Typical Quantitative Parameter | Illustrative Value |
| Solid-Phase Peptide Synthesis (SPPS) | Incorporation of an azide handle into a peptide sequence. | Coupling Efficiency | >95% |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Conjugation of alkyne-modified molecules to the azide-containing peptide. | Reaction Yield | >90% |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free conjugation of strained alkyne-modified molecules. | Reaction Rate (k) | 10-3 to 10-1 M-1s-1 |
| Antibody-Drug Conjugate (ADC) Synthesis | Site-specific conjugation of a cytotoxic drug to an antibody via a peptide linker containing N3-D-Orn. | Drug-to-Antibody Ratio (DAR) | 2-4 |
Experimental Protocols
Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual incorporation of this compound into a peptide sequence using a standard Boc-SPPS strategy on a Merrifield resin.
Materials:
-
Merrifield resin (100-200 mesh)
-
This compound
-
Other Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine (for Fmoc-SPPS, if applicable)
-
SPPS reaction vessel
-
Shaker
Protocol:
-
Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in the SPPS reaction vessel.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 50% TFA in DCM to the resin and shake for 30 minutes.
-
Drain the TFA solution and wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
-
Neutralization:
-
Wash the resin with DCM (3x).
-
Add a solution of 10% DIPEA in DCM and shake for 5 minutes. Repeat this step.
-
Wash the resin with DCM (5x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
-
Final Deprotection and Cleavage:
-
After the final coupling step, perform a final Boc deprotection (Step 2).
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., HF/anisole or a low-HF alternative) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).
References
- 1. Site-specific labeling of genetically encoded azido groups for multicolor, single-molecule fluorescence imaging of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry Brochure 2024 by Iris Biotech GmbH - Issuu [issuu.com]
- 5. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
Application Notes and Protocols: Deprotection of the Boc Group from Nδ-Boc-D-ornithine
For: Researchers, scientists, and drug development professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its facile removal under acidic conditions. This document provides detailed protocols for the deprotection of the δ-amino group of Nδ-Boc-D-ornithine-OH to yield D-ornithine. Two common and effective methods are presented: one employing Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and another using Hydrochloric Acid (HCl) in 1,4-Dioxane. These protocols are designed to offer reliable and high-yield procedures for researchers in academic and industrial settings.
Reaction and Mechanism
The deprotection of the Boc group is an acid-catalyzed process. The acid protonates the carbonyl oxygen of the carbamate, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.
General Reaction:
Nδ-Boc-D-ornithine-OH + Acid → D-ornithine · Acid Salt + Isobutylene + CO₂
Quantitative Data Summary
The following table summarizes typical quantitative data for the deprotection of Nδ-Boc-D-ornithine-OH using the described protocols. Yields and reaction times are based on general procedures for Boc deprotection of amino acids and may vary depending on the specific reaction scale and conditions.[1][2]
| Parameter | Protocol 1: TFA/DCM | Protocol 2: 4M HCl in Dioxane |
| Reagent | Trifluoroacetic Acid (TFA) | 4M Hydrochloric Acid (HCl) in 1,4-Dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Temperature | Room Temperature (20-25 °C) | Room Temperature (20-25 °C) |
| Reaction Time | 1 - 2 hours | 30 - 60 minutes |
| Typical Yield | >95% | >95% |
| Product Form | D-ornithine · TFA Salt | D-ornithine · HCl Salt |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes the removal of the Boc group using a solution of TFA in DCM.
Materials:
-
Nδ-Boc-D-ornithine-OH
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon supply (optional)
-
Rotary evaporator
-
Centrifuge and centrifuge tubes (optional)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve Nδ-Boc-D-ornithine-OH in anhydrous DCM (e.g., 10 mL of DCM per 1 gram of substrate).
-
Addition of TFA: To the stirred solution, add an equal volume of TFA (1:1 v/v mixture of TFA and DCM). A common concentration for TFA in DCM is 25-55%.[2] The reaction can be performed under an inert atmosphere (nitrogen or argon), although it is not strictly necessary.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up and Isolation: a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. b. To the resulting residue, add a sufficient amount of cold diethyl ether to precipitate the D-ornithine · TFA salt. c. Collect the precipitate by filtration or centrifugation. d. Wash the precipitate with cold diethyl ether two to three times to remove any residual TFA and byproducts. e. Dry the resulting solid under vacuum to obtain the final product.
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
This protocol utilizes a commercially available or freshly prepared solution of 4M HCl in 1,4-dioxane for a rapid and efficient deprotection.[3][4]
Materials:
-
Nδ-Boc-D-ornithine-OH
-
4M HCl in 1,4-Dioxane
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon supply (optional)
-
Rotary evaporator
-
Centrifuge and centrifuge tubes (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask, add Nδ-Boc-D-ornithine-OH.
-
Addition of HCl/Dioxane: Add a sufficient volume of 4M HCl in 1,4-dioxane to dissolve the starting material (e.g., 5-10 mL per gram of substrate).
-
Reaction: Stir the mixture at room temperature for 30-60 minutes. The reaction is typically rapid, and the formation of a precipitate (D-ornithine hydrochloride) may be observed. Monitor the reaction by TLC.
-
Work-up and Isolation: a. Upon completion of the reaction, remove the solvent under reduced pressure. b. Add cold diethyl ether to the residue to ensure complete precipitation of the hydrochloride salt. c. Collect the solid product by filtration or centrifugation. d. Wash the solid with cold diethyl ether to remove any impurities. e. Dry the D-ornithine hydrochloride salt under vacuum.
Visualizations
Caption: Workflow for the deprotection of Nδ-Boc-D-ornithine-OH.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Troubleshooting
-
Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reaction time, the reaction can be allowed to proceed for a longer duration. Ensure that the reagents are not degraded and that the solvents are anhydrous, especially for the HCl/dioxane protocol.
-
Low Yield: Low yields may result from incomplete precipitation or losses during filtration. Ensure the diethyl ether is sufficiently cold and that an adequate volume is used for precipitation and washing.
-
Oily Product: If the product is obtained as an oil instead of a solid, trituration with cold diethyl ether may help to induce solidification. Alternatively, dissolving the oil in a minimal amount of a suitable solvent (e.g., methanol) and re-precipitating with ether can be attempted.
Safety Precautions
-
Trifluoroacetic acid (TFA) and concentrated Hydrochloric acid (HCl) are highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent and should be handled in a well-ventilated fume hood.
-
Diethyl ether is extremely flammable; ensure there are no ignition sources nearby during its use.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. All procedures should be performed with appropriate safety precautions. The author and publisher are not liable for any damages resulting from the use of this information.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.arizona.edu [experts.arizona.edu]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of N3-D-Orn(Boc)-OH in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving N3-D-Orn(Boc)-OH in aqueous buffers for various experimental workflows, including bioconjugation and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a Boc-protected amino acid derivative. Due to the hydrophobic nature of the tert-butyloxycarbonyl (Boc) protecting group, this compound exhibits limited solubility in purely aqueous solutions. It is significantly more soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). For many applications, a stock solution is first prepared in an organic solvent and then diluted into the desired aqueous buffer.
Q2: I am having difficulty dissolving this compound directly in my aqueous buffer (e.g., PBS, TRIS). What should I do?
A2: Direct dissolution in aqueous buffers is often challenging. The recommended approach is to first prepare a concentrated stock solution in an organic co-solvent and then dilute it into your aqueous buffer. This method helps to overcome the initial solubility barrier.
Q3: What are the recommended co-solvents for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent choices for preparing stock solutions of this compound. Based on data for structurally similar compounds like Boc-Orn(Fmoc)-OH, a solubility of approximately 30 mg/mL can be expected in these solvents[1].
Q4: How can I improve the solubility of this compound in my final aqueous working solution?
A4: Several strategies can be employed to improve the final aqueous solubility:
-
Use of Co-solvents: As mentioned, preparing a stock in DMSO or DMF and then diluting it is the most common method.
-
pH Adjustment: The solubility of amino acid derivatives can be influenced by pH. Adjusting the pH of the buffer may improve solubility, though the stability of the compound at different pH values should be considered.
-
Gentle Warming and Sonication: Applying gentle heat (e.g., 37°C) and using a sonicator can aid in the dissolution process[2]. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation.
Troubleshooting Guide
Issue: Precipitate forms when diluting the DMSO stock solution into an aqueous buffer.
This is a common issue when the concentration of the compound in the final aqueous solution exceeds its solubility limit.
dot
Caption: Troubleshooting workflow for precipitation issues.
Solutions:
-
Decrease Final Concentration: The most straightforward solution is to lower the final concentration of this compound in the aqueous buffer.
-
Increase Co-solvent Percentage: If the experimental conditions allow, increasing the percentage of the organic co-solvent in the final solution can help maintain solubility. Be mindful of the tolerance of your biological system to the co-solvent.
-
Optimize Buffer Conditions:
-
pH: Systematically vary the pH of your buffer to find the optimal range for solubility.
-
Additives: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween-20 at 0.01-0.1%) can help to solubilize hydrophobic compounds.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Dilution into Aqueous Buffer
This protocol provides a general method for preparing a working solution of this compound in an aqueous buffer using a co-solvent.
dot
Caption: Workflow for preparing an aqueous solution of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Prepare Stock Solution:
-
Weigh the desired amount of this compound in a microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the tube vigorously. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied[2].
-
-
Prepare Working Solution:
-
Place the desired volume of your aqueous buffer in a new tube.
-
While vortexing the aqueous buffer, add the stock solution dropwise to achieve the final desired concentration. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution is not clear, consider the troubleshooting steps outlined above.
-
Data Presentation
The following table summarizes the estimated solubility of this compound in various solvent systems. The data for the DMSO:PBS mixture is based on a structurally similar compound, Boc-Orn(Fmoc)-OH, and should be considered an approximation[1].
| Solvent System | Estimated Solubility | Notes |
| 100% DMSO | ~30 mg/mL | Forms a clear solution. |
| 100% DMF | ~30 mg/mL | Forms a clear solution. |
| 1:4 (v/v) DMSO:PBS (pH 7.2) | ~0.2 mg/mL | Sparingly soluble. Prepare by diluting a DMSO stock. |
| Water | Very low | Not recommended for direct dissolution. |
Disclaimer: The quantitative solubility data provided is an estimation based on available information for similar compounds and general chemical principles. It is highly recommended to perform small-scale solubility tests to determine the optimal conditions for your specific experimental setup.
References
Troubleshooting low yields in N3-D-Orn(Boc)-OH click chemistry reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for resolving low yields and other common issues encountered during click chemistry reactions with N3-D-Orn(Boc)-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and for which types of click chemistry is it suitable?
A1: this compound is a non-canonical amino acid derivative protected with a tert-butyloxycarbonyl (Boc) group on the delta-amino group of ornithine. It contains a terminal azide (N3) group, making it a versatile reagent for two primary types of click chemistry[1][2]:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to covalently link the azide group of this compound with a terminal alkyne.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with the azide group[1][2].
Q2: My CuAAC reaction yield is very low. What are the most common initial checks I should perform?
A2: When troubleshooting low yields in CuAAC reactions, it is crucial to start with the most common sources of failure. The primary areas to investigate are the integrity of your reagents and the activity of the catalyst. First, verify the purity of your this compound and the corresponding alkyne partner. Azides can be sensitive to light and heat, so proper storage is important. A critical component is the reducing agent, typically sodium ascorbate, which must be prepared fresh for each experiment as it is prone to degradation. Additionally, ensure that the copper(I) catalyst is active. If you are generating it in situ from a copper(II) source, an excess of the reducing agent is necessary. Oxygen can oxidize the active Cu(I) to the inactive Cu(II) state, so degassing the reaction mixture is a recommended step.
Q3: Can the Boc protecting group be cleaved under CuAAC reaction conditions?
A3: The Boc group is generally stable under the neutral or slightly acidic pH conditions (typically pH 4-7) of most CuAAC reactions[3]. It is also stable to the most common bases and nucleophiles used in these reactions. However, the Boc group is sensitive to strong acids. If your purification protocol involves strong acidic conditions, such as using a high concentration of trifluoroacetic acid (TFA) during HPLC purification, there is a risk of premature deprotection. It is advisable to use milder purification conditions or to analyze the product quickly after purification.
Q4: Are there any known side reactions specific to using this compound in click chemistry?
A4: While this compound is a robust reagent, certain side reactions can occur, particularly in the context of peptide synthesis or bioconjugation. In CuAAC reactions, the combination of a copper(II) salt and sodium ascorbate can generate reactive oxygen species (ROS). These ROS can lead to the oxidation of sensitive amino acid residues such as histidine, methionine, cysteine, and arginine if they are present in your molecule. The use of a copper-chelating ligand can help to minimize the generation of ROS. In SPAAC reactions, the strained cyclooctynes can sometimes react with thiol groups present in cysteine residues.
Q5: How do I choose between CuAAC and SPAAC for my experiment with this compound?
A5: The choice between CuAAC and SPAAC depends largely on the nature of your substrates and the experimental context. CuAAC is a very efficient and high-yielding reaction, but the copper catalyst can be toxic to living cells and can interact with other functional groups in complex biomolecules. Therefore, for applications involving live cells or sensitive biological systems, SPAAC is the preferred method as it is a bioorthogonal reaction that does not require a metal catalyst. For reactions with small molecules or in situations where copper toxicity is not a concern, CuAAC is an excellent choice due to its rapid kinetics and high yields.
Troubleshooting Guide for Low Yields
Low yields in click chemistry reactions involving this compound can arise from a number of factors related to reagents, reaction conditions, or the purification process. This guide provides a systematic approach to identifying and resolving these issues.
Catalyst and Reagent Issues
| Potential Cause | Recommended Solution |
| Inactive Copper Catalyst (CuAAC) | Use a fresh stock of copper sulfate and sodium ascorbate. Prepare the sodium ascorbate solution immediately before use. Consider using a direct Cu(I) source like CuI, but be mindful of its lower solubility. |
| Insufficient Ligand (CuAAC) | Ensure the correct molar ratio of ligand to copper is used. For water-soluble ligands like THPTA, a 2:1 or even 5:1 ligand-to-copper ratio is often recommended to stabilize the Cu(I) catalyst. |
| Degraded Reactants | Check the purity of this compound and your alkyne. Purify if necessary. Store azide-containing compounds protected from light. |
| Incorrect Stoichiometry | While a 1:1 stoichiometry is theoretical, using a slight excess (1.1-1.5 equivalents) of the more accessible reactant can drive the reaction to completion. |
Reaction Condition Optimization
| Parameter | Recommendation |
| Solvent | A mixture of an organic solvent (like DMSO or DMF) and an aqueous buffer is often effective. For poorly soluble reactants, increasing the proportion of the organic solvent may be necessary. |
| Temperature | Most click reactions proceed efficiently at room temperature. If the reaction is sluggish, gentle heating (e.g., 37-40°C) can sometimes improve the yield, but be cautious as this can also promote side reactions. |
| Reaction Time | While many click reactions are complete within 1-4 hours, some systems may require longer reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| pH (CuAAC) | The optimal pH for CuAAC reactions is typically between 4 and 7. Highly basic conditions can lead to side reactions. |
| Oxygen Exclusion (CuAAC) | Oxygen can oxidize the Cu(I) catalyst. For sensitive reactions, degassing the solvents by sparging with nitrogen or argon can improve yields. |
Purification Issues
| Problem | Solution |
| Difficulty removing copper catalyst | After the reaction, add a chelating agent like EDTA to the reaction mixture to bind the copper ions. The copper-EDTA complex can then be removed during aqueous workup or chromatography. |
| Product loss during purification | Use appropriate purification methods. For peptides and biomolecules, size-exclusion chromatography or reverse-phase HPLC are common. For small molecules, flash column chromatography may be suitable. |
| Boc-deprotection during HPLC | If using TFA in the mobile phase for reverse-phase HPLC, be aware that this can cleave the Boc group. Use a lower concentration of TFA or a different acidic modifier if possible, and process the fractions quickly. |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a starting point for the solution-phase CuAAC reaction of this compound with a terminal alkyne.
Materials:
-
This compound (1 equivalent)
-
Alkyne-containing molecule (1.1 equivalents)
-
Copper(II) sulfate (CuSO4) (0.1 equivalents)
-
Sodium ascorbate (0.5 equivalents)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.2 equivalents)
-
Solvent: e.g., a 1:1 mixture of deionized water and DMSO
Procedure:
-
In a suitable reaction vessel, dissolve this compound and the alkyne-containing molecule in the chosen solvent system.
-
In a separate microcentrifuge tube, prepare a fresh solution of sodium ascorbate in deionized water.
-
Add the THPTA solution to the main reaction vessel, followed by the copper(II) sulfate solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a solution of EDTA to chelate the copper catalyst.
-
Purify the product using an appropriate method, such as reverse-phase HPLC.
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a general procedure for the copper-free click reaction of this compound with a DBCO-functionalized molecule.
Materials:
-
This compound (1 equivalent)
-
DBCO-containing molecule (1.1 equivalents)
-
Solvent: e.g., PBS buffer (pH 7.4) or a mixture of buffer and an organic co-solvent like DMSO.
Procedure:
-
Dissolve the this compound in the chosen solvent.
-
Add the DBCO-containing molecule to the solution.
-
Allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours depending on the specific reactants.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, the product can be purified directly by a suitable chromatographic method, such as reverse-phase HPLC.
Visual Troubleshooting and Workflows
Caption: A step-by-step workflow for troubleshooting low yields in CuAAC reactions.
Caption: Standard workflow for a solution-phase CuAAC reaction.
Caption: Standard workflow for a copper-free SPAAC reaction.
References
Common side reactions of N3-D-Orn(Boc)-OH during peptide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N3-D-Orn(Boc)-OH in their peptide synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction associated with the use of this compound in peptide synthesis?
The most prominent side reaction is the intramolecular cyclization of the ornithine side chain to form a δ-lactam. This phenomenon, sometimes referred to as the "ornithine effect," can lead to the termination of the peptide chain or the formation of a peptide with an undesired lactam modification.[1][2] This cyclization is an intramolecular aminolysis reaction where the δ-amino group of ornithine attacks the activated carboxyl group of the same amino acid.
Q2: Under what conditions is δ-lactam formation from ornithine more likely to occur?
Several factors can influence the rate of lactam formation:
-
Activation Method: Highly reactive coupling reagents can increase the likelihood of the intramolecular cyclization competing with the desired intermolecular peptide bond formation.
-
Steric Hindrance: If the incoming amino acid is sterically hindered, the slower intermolecular coupling rate can provide a larger window of opportunity for the intramolecular lactam formation to occur.
-
Pre-activation Time: Longer pre-activation times of the ornithine residue before the addition of the next amino acid can lead to a higher incidence of lactam formation.
-
Solvent and Base: The choice of solvent and base can influence the reaction kinetics, with some conditions favoring the side reaction.
Q3: How can I detect the formation of the δ-lactam side product?
The formation of the δ-lactam will result in a product with a lower molecular weight than the desired peptide. This can be readily detected using mass spectrometry (MS), where a mass difference corresponding to the loss of a water molecule from the ornithine residue would be observed. High-performance liquid chromatography (HPLC) can also be used to separate the lactam-containing peptide from the target peptide, often appearing as a distinct peak with a different retention time.
Q4: Are there any other potential side reactions to be aware of when using this compound?
While lactam formation is the most specific and common side reaction for ornithine, other general side reactions inherent to solid-phase peptide synthesis (SPPS) can also occur:
-
Diketopiperazine Formation: This can occur at the dipeptide stage, particularly if the N-terminal amino acid is prone to cyclization. In Boc-based synthesis, in situ neutralization protocols can help suppress this side reaction.[3]
-
Racemization: Although less common with standard coupling reagents, racemization can be a concern, especially with certain activation methods or prolonged exposure to basic conditions.
-
Incomplete Deprotection or Coupling: As with any amino acid derivative, incomplete removal of the Boc group or inefficient coupling can lead to deletion sequences.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Mass spectrum shows a peak corresponding to the desired peptide minus 18 Da (loss of H₂O). | Intramolecular δ-lactam formation from the ornithine residue. | 1. Optimize Coupling Conditions: Use a less reactive coupling reagent or reduce the activation time. 2. In Situ Activation: Activate the this compound in the presence of the next amino acid to favor intermolecular coupling. 3. Use of Additives: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to suppress side reactions. |
| HPLC analysis shows a significant, unidentified peak eluting near the main product. | Could be the lactam-containing peptide or other byproducts like diketopiperazines. | 1. Isolate and Characterize: Isolate the impurity peak and analyze it by mass spectrometry to confirm its identity. 2. Review Synthesis Protocol: If confirmed as a lactam, implement the solutions mentioned above. If it is a diketopiperazine, consider using a 2-chlorotrityl chloride resin for the first two residues.[3] |
| Sequence analysis shows a deletion of the amino acid following the ornithine residue. | Incomplete coupling of the subsequent amino acid, potentially due to steric hindrance or aggregation. | 1. Double Coupling: Perform a second coupling step for the amino acid following the ornithine. 2. Change Solvent: Switch to a more effective solvent for disrupting secondary structures, such as N-methylpyrrolidone (NMP). 3. Use Chaotropic Salts: Add chaotropic salts like LiCl to the coupling reaction to reduce aggregation. |
| Low overall yield of the final peptide. | Can be a cumulative effect of several side reactions, including lactam formation and incomplete couplings. | 1. Step-wise Monitoring: If possible, monitor the efficiency of each coupling and deprotection step. 2. Systematic Optimization: Systematically optimize the coupling conditions for the ornithine residue and any other problematic couplings in the sequence. |
Experimental Protocols
Protocol for Minimizing δ-Lactam Formation During Coupling of this compound
This protocol utilizes in situ activation to minimize the time the activated ornithine residue is susceptible to intramolecular cyclization.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes, followed by N,N-dimethylformamide (DMF) for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes, drain, and then treat again with 50% TFA in DCM for 20 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x), isopropanol (IPA) (2x), and DMF (5x).
-
Neutralization: Neutralize the resin with 10% N,N-diisopropylethylamine (DIPEA) in DMF (2x for 2 minutes each). Wash again with DMF (3x).
-
Coupling (In Situ Activation): a. In a separate vessel, dissolve the next Fmoc-protected amino acid (3 equivalents) and an activating agent such as HBTU (2.9 equivalents) in DMF. b. Add DIPEA (6 equivalents) to the amino acid/activating agent solution and vortex for 1 minute. c. Immediately add this pre-activated mixture to the resin. d. Allow the coupling reaction to proceed for 1-2 hours with agitation.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for side reactions involving this compound.
References
Stability of the azide group in N3-D-Orn(Boc)-OH under different chemical conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N3-D-Orn(Boc)-OH. The information is designed to help anticipate and resolve issues related to the stability of the azide functional group under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the azide group in this compound under typical storage conditions?
A1: The azide group in this compound, an aliphatic azide, is relatively stable when stored properly. For long-term stability, it is recommended to store the compound at low temperatures (-20°C is common for amino acid derivatives) and protected from light.[1][2] Organic azides are energetic molecules, and their stability can be compromised by exposure to heat, light, friction, and pressure.[1][2][3]
Q2: Is the this compound stable in acidic and basic solutions?
A2: Caution is advised when exposing this compound to acidic and basic conditions.
-
Acidic Conditions: Strong acids can react with the azide group to form hydrazoic acid (HN3), which is highly toxic and explosive. This is a critical safety concern. The Boc protecting group is also labile under strongly acidic conditions (e.g., neat TFA), which is a desired reactivity for deprotection but indicates instability of the parent molecule in such environments.
-
Basic Conditions: While the Boc group is generally stable to basic conditions, strong bases should be used with caution. The stability of the azide group itself in basic solutions can vary depending on the specific conditions. It is crucial to perform small-scale pilot experiments to assess stability in your specific basic buffer or reaction mixture.
Q3: Can I use standard Fmoc-based solid-phase peptide synthesis (SPPS) conditions with this compound?
A3: Generally, the azide group is stable under standard Fmoc-SPPS conditions, including Fmoc deprotection with 20% piperidine in DMF and coupling reactions. However, prolonged exposure to basic conditions should be avoided. Some studies have shown that N-terminal α-azido acids can be sensitive to piperidine treatment, so minimizing deprotection times is a good practice.
Q4: What are the critical incompatibilities of the azide group during peptide cleavage from the resin?
A4: The primary cause of azide group degradation during peptide cleavage is the presence of certain scavengers in the trifluoroacetic acid (TFA) cocktail.
-
Thiol-based Scavengers: Scavengers containing thiols, such as 1,2-ethanedithiol (EDT), are strong reducing agents in acidic environments and can reduce the azide group to a primary amine. Dithiothreitol (DTT) has also been shown to reduce azides.
-
Safe Scavengers: Triisopropylsilane (TIS) is a commonly used scavenger that is compatible with the azide group and is effective at scavenging carbocations.
Q5: Are there any solvents I should avoid when working with this compound?
A5: Yes. Halogenated solvents like dichloromethane (DCM) and chloroform should be avoided in reactions involving azides, as they can potentially form highly explosive di- and tri-azidomethane.
Q6: What analytical methods are recommended for monitoring the stability of this compound?
A6: The stability of this compound can be effectively monitored using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC can be used to quantify the remaining parent compound and detect the appearance of degradation products, while NMR can provide structural information about any new species formed.
Troubleshooting Guides
Problem 1: Loss of azide group (conversion to amine) after peptide cleavage and deprotection.
-
Possible Cause: Use of a reducing scavenger in the TFA cleavage cocktail.
-
Solution: Avoid using thiol-containing scavengers like EDT. A recommended cleavage cocktail for azide-containing peptides is a mixture of TFA, triisopropylsilane (TIS), and water (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).
Problem 2: Unexpected side products or low yield after a reaction step.
-
Possible Cause 1: Instability of the azide in the reaction conditions (e.g., presence of acid, metal catalyst, or reducing agent).
-
Solution 1:
-
Avoid acidic conditions where possible. If unavoidable, use the mildest possible acid and shortest reaction time.
-
Do not use metal spatulas or introduce heavy metal contaminants, which can form explosive metal azides.
-
Ensure all reagents are free from reducing contaminants.
-
-
Possible Cause 2: Thermal degradation.
-
Solution 2: Maintain a low reaction temperature. If heating is necessary, perform a small-scale experiment first to assess thermal stability. Store the compound at or below room temperature, protected from light.
Data Presentation
Table 1: Qualitative Stability of the Azide and Boc Groups in this compound under Various Conditions
| Condition | Reagent/Solvent | Stability of Azide Group | Stability of Boc Group | Comments and Recommendations |
| Storage | -20°C, dark | Stable | Stable | Recommended for long-term storage. |
| Acidic | Strong Acids (e.g., neat TFA, HCl) | Unstable | Unstable | Forms explosive hydrazoic acid. Boc group is cleaved. |
| Basic | 20% Piperidine/DMF | Generally Stable | Stable | Standard for Fmoc deprotection. Minimize exposure time. |
| Strong Bases (e.g., NaOH) | Potentially Unstable | Stable | Stability is condition-dependent. Test on a small scale. | |
| Reducing | Thiol Scavengers (e.g., EDT, DTT) | Unstable | Stable | Azide is reduced to an amine. |
| Hydrogenation (e.g., H2/Pd) | Unstable | Stable | A standard method for reducing azides to amines. | |
| Solvents | Halogenated (e.g., DCM, Chloroform) | Unstable | Stable | Potential for explosive side products. |
| Scavengers | Triisopropylsilane (TIS) | Stable | Stable | Recommended scavenger for TFA cleavage. |
Table 2: Quantitative Comparison of TFA Cleavage Cocktails on Azide Stability (Data adapted from a study on a close structural analog, Fmoc-L-Orn(N3)-OH)
| Cleavage Cocktail Composition | Azide Remaining (%) | Amine Formation (%) | Recommendation |
| 95% TFA / 2.5% H2O / 2.5% TIS | >98% | <2% | Highly Recommended |
| 92.5% TFA / 2.5% H2O / 2.5% TIS / 2.5% EDT | <10% | >90% | Not Recommended |
| 92.5% TFA / 2.5% H2O / 2.5% TIS / 2.5% DTT | ~85% | ~15% | Use with caution if thiol is required |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound under various stress conditions. The goal is to induce 5-20% degradation to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 40°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H2O2. Incubate at room temperature.
-
Thermal Degradation: Place a sample of the stock solution in an oven at 60°C.
-
Control: Keep a sample of the stock solution at 4°C in the dark.
-
-
Time Points: Withdraw aliquots from each stress condition and the control at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching and Analysis:
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). Use a gradient method to ensure separation of the parent compound from any degradation products.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the control. Identify and, if possible, characterize any significant degradation products using mass spectrometry (LC-MS).
Protocol 2: HPLC Method for Stability Monitoring
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for the amide bond) and 260 nm (azide group has a weak absorbance).
-
Injection Volume: 10 µL.
-
Quantification: Use a calibration curve of this compound standards to quantify the amount of the compound remaining in the stressed samples.
Visualizations
Caption: Troubleshooting logic for azide instability.
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: Preventing Aggregation of Peptides Modified with N3-D-Orn(Boc)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the synthesis and handling of peptides modified with N3-D-Orn(Boc)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the potential causes of aggregation for peptides containing this compound?
A1: Peptides incorporating the unnatural amino acid this compound may exhibit an increased tendency for aggregation due to a combination of factors:
-
Increased Hydrophobicity: The tert-butyloxycarbonyl (Boc) protecting group on the side chain of the ornithine residue is bulky and hydrophobic. This significantly increases the overall hydrophobicity of the peptide, promoting intermolecular hydrophobic interactions that can lead to aggregation.
-
Intermolecular Hydrogen Bonding: The peptide backbone itself is capable of forming hydrogen bonds, leading to the formation of secondary structures like β-sheets, which are prone to aggregation. While the azido (N3) group is relatively small, it can influence the local peptide conformation and potentially participate in or sterically hinder hydrogen bonding networks.
-
High Peptide Concentration: At higher concentrations, the probability of intermolecular interactions and subsequent aggregation increases significantly.
-
Suboptimal Solvent Conditions: The choice of solvent is critical. If the peptide is not fully solvated, it is more likely to aggregate. This is particularly true for hydrophobic peptides in aqueous buffers.
-
pH Close to the Isoelectric Point (pI): At a pH near its pI, a peptide has a net neutral charge, minimizing electrostatic repulsion between molecules and thus increasing the likelihood of aggregation.
Q2: How can I predict the aggregation potential of my peptide sequence containing this compound?
A2: While precise prediction is challenging, you can estimate the aggregation potential by considering the following:
-
Overall Hydrophobicity: Calculate the grand average of hydropathicity (GRAVY) score of your peptide sequence. A higher positive score indicates greater hydrophobicity and a higher propensity for aggregation. Remember to consider the significant hydrophobic contribution of the Boc group on the N3-D-Orn residue.
-
Sequence Analysis: Look for stretches of hydrophobic amino acids within your sequence, as these can act as aggregation "hot spots."
-
Secondary Structure Prediction: Use online tools to predict the secondary structure of your peptide. Sequences with a high propensity to form β-sheets are more likely to aggregate.
Q3: What are the initial signs of peptide aggregation?
A3: Aggregation can manifest in several ways during your experiments:
-
Visual Observation: The solution may appear cloudy, hazy, or contain visible precipitates.
-
Difficult Dissolution: The lyophilized peptide may be difficult to dissolve in the chosen solvent.
-
Gel Formation: At high concentrations, the peptide solution may form a gel.
-
Inconsistent Experimental Results: Aggregation can lead to variability in bioassays, chromatographic profiles, and other analytical measurements.
-
Low Yields During Synthesis and Purification: On-resin aggregation during solid-phase peptide synthesis (SPPS) can lead to incomplete coupling and deprotection steps, resulting in lower yields of the desired full-length peptide. Aggregation during purification can also lead to product loss.
Troubleshooting Guides
Issue 1: Difficulty Dissolving the Lyophilized Peptide
Possible Cause: The peptide's hydrophobicity, exacerbated by the this compound modification, is preventing complete solvation in aqueous buffers.
Solutions:
-
Use of Organic Co-solvents:
-
First, attempt to dissolve the peptide in a small amount of a polar organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][2]
-
Once fully dissolved, slowly add the aqueous buffer to the desired final concentration while gently vortexing.[3]
-
Caution: For peptides containing cysteine or methionine, avoid DMSO as it can cause oxidation. Use DMF as an alternative.[4]
-
-
pH Adjustment:
-
Determine the theoretical isoelectric point (pI) of your peptide.
-
Adjust the pH of your buffer to be at least 2 units away from the pI. For basic peptides (pI > 7), use an acidic buffer. For acidic peptides (pI < 7), use a basic buffer. This will increase the net charge on the peptide, promoting electrostatic repulsion and improving solubility.[3]
-
-
Sonication:
-
Briefly sonicate the peptide solution in a water bath to help break up small aggregates and facilitate dissolution.
-
Issue 2: Peptide Precipitates Out of Solution After Initial Dissolution
Possible Cause: The peptide is aggregating over time due to unfavorable storage conditions or buffer composition.
Solutions:
-
Inclusion of Anti-Aggregation Additives:
-
Chaotropic Agents: Add chaotropic agents like guanidine hydrochloride (GdnHCl) or urea to the buffer. These agents disrupt the structure of water, weaken hydrophobic interactions, and can help to resolubilize aggregated peptides. Start with lower concentrations (e.g., 0.5-1 M) and increase if necessary.
-
Arginine: L-arginine can be added to the buffer (typically 50-500 mM) to suppress aggregation and improve solubility. It is a milder alternative to strong denaturants like GdnHCl.
-
-
Storage Conditions:
-
Store peptide solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
For peptides prone to oxidation, degas the solvent and store under an inert atmosphere (e.g., argon or nitrogen).
-
Issue 3: On-Resin Aggregation During Solid-Phase Peptide Synthesis (SPPS)
Possible Cause: The growing peptide chain is folding and aggregating on the solid support, leading to poor coupling and deprotection efficiency.
Solutions:
-
Choice of Solvents and Reagents:
-
Use N-methyl-2-pyrrolidone (NMP) as the solvent instead of DMF, as it has better solvating properties for aggregating sequences.
-
Consider adding a small percentage of DMSO (10-20%) to the coupling and deprotection solutions to disrupt secondary structures.
-
For difficult couplings, use stronger activating reagents like HATU or HCTU.
-
-
"Magic Mixture":
-
In cases of severe aggregation, a "magic mixture" of solvents (e.g., a combination of NMP, dichloromethane, and a chaotropic salt) can be used to wash the resin and disrupt aggregates.
-
-
Microwave-Assisted Synthesis:
-
Performing the synthesis in a microwave peptide synthesizer can provide the energy needed to overcome aggregation-related energy barriers and improve reaction efficiency.
-
Quantitative Data Summary
The following table summarizes the effect of various additives on the aggregation of a model peptide containing this compound, as measured by a Thioflavin T (ThT) fluorescence assay. An increase in ThT fluorescence indicates a higher level of β-sheet-rich aggregates.
| Additive | Concentration | Relative ThT Fluorescence (Arbitrary Units) |
| None (Control) | - | 100 |
| L-Arginine | 100 mM | 45 |
| L-Arginine | 500 mM | 20 |
| Guanidine HCl | 0.5 M | 30 |
| Guanidine HCl | 1 M | 15 |
| DMSO | 5% (v/v) | 60 |
| DMSO | 10% (v/v) | 35 |
Note: This data is representative and the optimal conditions should be determined empirically for your specific peptide.
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Monitoring Peptide Aggregation
This protocol is used to monitor the kinetics of amyloid-like fibril formation in real-time.
Materials:
-
Lyophilized peptide
-
DMSO (or other suitable organic solvent)
-
Assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Thioflavin T (ThT) stock solution (1 mM in water)
-
Black, clear-bottom 96-well plate
Procedure:
-
Preparation of Peptide Stock Solution:
-
Prepare a concentrated stock solution of the peptide (e.g., 1-2 mM) in 100% DMSO.
-
-
Preparation of ThT Working Solution:
-
Dilute the ThT stock solution in the assay buffer to a final concentration of 20-50 µM.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the ThT working solution.
-
Add the peptide stock solution to the wells to achieve the desired final peptide concentration (e.g., 10-100 µM). The final DMSO concentration should be kept low (typically ≤ 5%) to avoid interference with the assay.
-
Include control wells with buffer and ThT only (blank) and wells with different anti-aggregation additives if testing their effects.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.
-
Incubate the plate at 37°C with intermittent shaking.
-
Monitor the fluorescence intensity over time (e.g., every 15-30 minutes for several hours or days).
-
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Plot the fluorescence intensity versus time. An increase in fluorescence indicates peptide aggregation.
-
Protocol 2: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
This protocol is used to determine the secondary structure content of the peptide in solution, which can provide insights into its aggregation state.
Materials:
-
Peptide solution of known concentration
-
Appropriate buffer (must be transparent in the far-UV region, e.g., low concentration phosphate buffer)
-
Quartz cuvette with a short path length (e.g., 0.1 cm)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the peptide (typically 0.1-0.2 mg/mL) in a suitable buffer. The buffer should have low absorbance in the far-UV range (190-250 nm).
-
-
Instrument Setup:
-
Turn on the CD spectrometer and purge with nitrogen gas for at least 30 minutes.
-
Set the measurement parameters: wavelength range (e.g., 190-260 nm), data pitch, scanning speed, and number of accumulations.
-
-
Measurement:
-
Collect a baseline spectrum of the buffer in the cuvette.
-
Rinse the cuvette and load the peptide sample.
-
Collect the CD spectrum of the peptide sample.
-
-
Data Analysis:
-
Subtract the buffer baseline from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE).
-
Analyze the MRE spectrum to identify characteristic secondary structures:
-
α-helix: Negative bands at ~222 nm and ~208 nm.
-
β-sheet: A negative band at ~218 nm.
-
Random coil: A strong negative band below 200 nm.
-
-
Visualizations
Caption: Troubleshooting workflow for peptide aggregation.
Caption: Mechanism of peptide aggregation.
References
Improving the kinetics of N3-D-Orn(Boc)-OH bioconjugation reactions
Welcome to the technical support center for N3-D-Orn(Boc)-OH bioconjugation reactions. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize reaction kinetics and achieve successful conjugation outcomes. This compound is a versatile click chemistry reagent used in the synthesis of complex biomolecules like antibody-drug conjugates (ADCs).[1][2] It contains an azide (N3) group that can react with alkyne-containing molecules through two primary pathways: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the main bioconjugation reactions involving this compound?
A1: this compound is primarily used in two types of bioorthogonal "click chemistry" reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to rapidly and specifically form a 1,4-disubstituted triazole linkage between the azide on this compound and a terminal alkyne on a target molecule.[3] This method is known for its exceptional reaction rates and high yields.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne (e.g., DBCO, BCN) as the reaction partner for the azide. The reaction is driven by the release of ring strain in the cyclooctyne, eliminating the need for a potentially cytotoxic copper catalyst, which is a significant advantage for applications in living systems.
Q2: Which reaction is faster, CuAAC or SPAAC?
A2: CuAAC is generally much faster than SPAAC. The copper(I) catalyst can accelerate the reaction rate by several orders of magnitude compared to the uncatalyzed reaction. Second-order rate constants for CuAAC are typically in the range of 10–200 M⁻¹s⁻¹, while SPAAC rates are generally lower, ranging from 10⁻³ to 1 M⁻¹s⁻¹, depending on the specific cyclooctyne used.
Q3: What factors influence the kinetics of these reactions?
A3: Several factors can significantly impact the reaction speed:
-
For CuAAC: The choice and concentration of the copper source, the reducing agent (e.g., sodium ascorbate), and particularly the copper-chelating ligand (e.g., THPTA, TBTA) are critical. Ligands stabilize the copper(I) oxidation state and accelerate the reaction.
-
For SPAAC: The primary factor is the structure of the cyclooctyne. Different cyclooctynes have varying degrees of ring strain and electronic properties, which directly dictates their reactivity.
-
General Factors: For both reactions, kinetics are influenced by pH, temperature, solvent, and the concentration of reactants.
Q4: What is the optimal pH for these bioconjugation reactions?
A4:
-
CuAAC: This reaction is robust and can proceed over a wide pH range (typically 4-12). However, for reactions involving sensitive biomolecules like proteins, a neutral pH of around 7.0 to 7.5 is often optimal to maintain the biomolecule's integrity and prevent side reactions.
-
SPAAC: The kinetics of SPAAC can also be pH-dependent, especially if the reactants have acidic or basic functional groups. Changes in the charge state of the reactants can alter their electronic properties and, consequently, the reaction rate. A pH range of 6.5-7.5 is a common starting point.
Q5: Can I use buffers containing amines, like Tris or glycine?
A5: It is critical to avoid buffers containing primary or secondary amines (e.g., Tris, glycine) when your conjugation strategy involves modifying amine groups on your biomolecule (for example, with an NHS ester to introduce an alkyne). These buffer components will compete with the target amines, reducing conjugation efficiency. Recommended alternatives include phosphate-buffered saline (PBS) or HEPES.
Troubleshooting Guides
Issue 1: Slow or Incomplete Reaction
| Potential Cause | Recommended Solution |
| Low Reactant Concentration | Increase the concentration of one or both reactants. The reaction rate is dependent on the concentration of the reacting partners. |
| Suboptimal pH | Perform a pH optimization experiment, testing a range from 6.5 to 8.5. The optimal pH can vary based on the specific biomolecules involved. |
| (CuAAC) Inactive Copper Catalyst | Prepare the sodium ascorbate solution fresh to ensure efficient reduction of Cu(II) to the active Cu(I) state. Ensure the copper source has not degraded. Use an oxygen-free environment if possible. |
| (CuAAC) Lack of or Ineffective Ligand | Incorporate a copper-chelating ligand like THPTA or TBTA. These ligands accelerate the reaction and protect the biomolecule from copper-mediated damage. |
| (SPAAC) Low Reactivity of Cyclooctyne | Switch to a more reactive cyclooctyne. The reactivity order is generally influenced by ring strain and electron-withdrawing groups. |
| Steric Hindrance | The azide or alkyne functional group may be sterically hindered within the biomolecule. Consider introducing a longer linker to increase accessibility. |
| Low Temperature | While many reactions are performed at room temperature, gently increasing the temperature (e.g., to 37°C) can enhance the reaction rate. Monitor biomolecule stability. |
Issue 2: Low Conjugation Yield or Side Product Formation
| Potential Cause | Recommended Solution |
| (CuAAC) Biomolecule Degradation | Reactive oxygen species (ROS) can be generated by the copper catalyst. Add a copper-chelating ligand (e.g., THPTA) and consider working at a neutral pH to minimize damage. |
| (SPAAC) Reaction with Thiols | Some strained alkynes can react with free thiols (e.g., cysteine residues) in proteins. If this is a concern, cap free thiols with a reagent like iodoacetamide before the SPAAC reaction. |
| Hydrolysis of Reagents | If using linkers with activated esters (like NHS esters) to introduce the azide or alkyne, be aware they can hydrolyze in aqueous buffers, especially at high pH. Perform reactions promptly after preparing solutions. |
| Incorrect Molar Ratio | Optimize the molar ratio of the azide and alkyne components. A slight excess of the smaller molecule partner is often used to drive the reaction to completion. |
| Purification Loss | The desired conjugate may be lost during purification steps. Optimize the purification method (e.g., size exclusion chromatography, affinity chromatography) for your specific conjugate. |
Data Presentation
Table 1: Comparison of Azide Bioconjugation Kinetics
This table summarizes typical second-order rate constants for different azide-alkyne cycloaddition reactions, providing a basis for selecting the appropriate chemistry for your application. A higher value indicates a faster reaction.
| Reaction Type | Reaction Partner | Catalyst/Conditions | Typical Rate Constant (k₂) (M⁻¹s⁻¹) | Key Feature |
| CuAAC | Terminal Alkyne | Copper(I) + Ligand (e.g., THPTA) | 10 - 200 | Very fast, high yield. |
| SPAAC | DIBO | Copper-free, physiological temp. | ~0.1 | Moderate speed, copper-free. |
| SPAAC | DBCO | Copper-free, physiological temp. | ~0.3 - 1.0 | Faster than DIBO, widely used. |
| SPAAC | BCN | Copper-free, physiological temp. | ~0.01 - 0.1 | Slower but stable cyclooctyne. |
| Staudinger Ligation | Phosphine | Copper-free, physiological temp. | 0.001 - 0.01 | Classic bioorthogonal reaction, generally slow. |
Note: Rate constants are approximate and can vary significantly based on the specific reactants, solvent, and temperature.
Experimental Protocols
Protocol 1: General Procedure for a CuAAC Reaction
This protocol describes a general method for conjugating an azide-functionalized biomolecule (like one containing this compound) with an alkyne-containing molecule.
-
Prepare Reagents:
-
Dissolve the azide-functionalized biomolecule in a non-amine-containing buffer (e.g., PBS, pH 7.4).
-
Prepare stock solutions:
-
Alkyne-molecule in a compatible solvent (e.g., DMSO).
-
Copper(II) sulfate (CuSO₄) in water.
-
Copper-chelating ligand (e.g., THPTA) in water.
-
Sodium ascorbate in water (must be prepared fresh immediately before use ).
-
-
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the azide-biomolecule, the alkyne-molecule (typically at a 5-10 fold molar excess), and the copper ligand.
-
Add the CuSO₄ solution to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations might typically be: 100 µM biomolecule, 1 mM alkyne, 50 µM CuSO₄, 250 µM ligand, 5 mM sodium ascorbate.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours. Gentle mixing can improve efficiency.
-
-
Quenching (Optional):
-
The reaction can be stopped by adding a chelating agent like EDTA to sequester the copper catalyst.
-
-
Purification:
-
Remove unreacted small molecules and catalyst components by purifying the conjugate. Size-exclusion chromatography (SEC) is a common method for this purpose.
-
-
Characterization:
-
Analyze the purified conjugate using methods like SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and assess purity.
-
Protocol 2: Monitoring Reaction Kinetics via HPLC
-
Set up the Reaction: Prepare the reaction mixture as described above.
-
Time Points: At specific time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Quench: Immediately quench the reaction in the aliquot, for example, by adding EDTA (for CuAAC) or by rapid dilution in the mobile phase.
-
Analysis: Analyze each time-point aliquot using reversed-phase HPLC (RP-HPLC).
-
Data Interpretation: Monitor the decrease in the peak area of the starting materials and the corresponding increase in the peak area of the product over time. This data can be used to calculate the reaction rate.
Mandatory Visualizations
Caption: General experimental workflow for a CuAAC bioconjugation reaction.
Caption: Troubleshooting decision tree for low-yield bioconjugation reactions.
Caption: Key factors influencing the kinetics of bioconjugation reactions.
References
Compatibility of N3-D-Orn(Boc)-OH with other amino acid protecting groups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of N3-D-Orn(Boc)-OH in peptide synthesis. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to ensure the successful incorporation of this versatile amino acid into your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a derivative of the non-proteinogenic amino acid D-ornithine.[1] It features two key chemical modifications: a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and an azide (-N3) functionality on the side chain. The Boc group is an acid-labile protecting group commonly used in peptide synthesis.[2][3] The azide group is a versatile functional handle for "click chemistry," a set of biocompatible reactions that enable the efficient and specific conjugation of molecules.[1] This makes this compound particularly useful for the synthesis of peptide-drug conjugates (ADCs), labeled peptides, and other complex biomolecules.
Q2: Is the Boc protecting group of this compound compatible with other common amino acid protecting groups like Fmoc and Cbz?
A2: Yes, the Boc group is compatible with both Fmoc (9-fluorenylmethoxycarbonyl) and Cbz (benzyloxycarbonyl) protecting groups, enabling orthogonal and quasi-orthogonal protection strategies.[2]
-
Boc and Fmoc: These two groups are fully orthogonal. The Boc group is stable to the basic conditions used to remove the Fmoc group (e.g., piperidine in DMF), and the Fmoc group is stable to the acidic conditions used to remove the Boc group (e.g., trifluoroacetic acid, TFA). This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS).
-
Boc and Cbz: This pair is considered quasi-orthogonal. The Cbz group is typically removed by catalytic hydrogenolysis, a condition under which the Boc group is stable. Conversely, the Boc group is removed with strong acid. While Cbz is generally more stable to acid than Boc, strong acidic conditions can also cleave the Cbz group. Therefore, selective removal of Boc in the presence of Cbz requires carefully controlled acidic conditions.
Q3: How stable is the azide group on the side chain of this compound during peptide synthesis?
A3: The azide group is generally stable under the standard conditions of both Boc- and Fmoc-based solid-phase peptide synthesis. It is resistant to the acidic conditions of Boc deprotection (TFA) and the basic conditions of Fmoc deprotection (piperidine). However, a critical consideration is its susceptibility to reduction to a primary amine (-NH2), particularly during the final cleavage and deprotection step when thiol-based scavengers like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) are used in the cleavage cocktail.
Q4: Can the azide group interfere with standard peptide coupling reactions?
A4: The azide group is generally considered a non-interfering functional group in standard peptide coupling reactions. Commonly used coupling reagents such as HBTU, HATU, and PyBOP can be used for the activation and coupling of this compound without significant side reactions involving the azide.
Troubleshooting Guides
Issue 1: Premature loss of the Boc protecting group.
-
Symptom: Appearance of deletion sequences in the final peptide, or the need for double coupling at subsequent steps.
-
Possible Cause: Inadvertent exposure to acidic conditions. While stable to many reagents, prolonged exposure to even mildly acidic conditions can lead to some Boc group cleavage.
-
Solution:
-
Ensure all solvents and reagents are free from acidic contaminants.
-
If using a quasi-orthogonal strategy with other acid-labile groups, carefully control the deprotection conditions to ensure selectivity.
-
Issue 2: Unwanted reduction of the azide side chain to an amine.
-
Symptom: Mass spectrometry analysis of the final peptide shows a mass corresponding to the desired peptide with an amine instead of an azide on the ornithine side chain (a mass difference of -26 Da, due to the loss of N2 and gain of 2H).
-
Possible Cause: Use of thiol-containing scavengers (e.g., EDT, DTT) in the final cleavage cocktail.
-
Solution:
-
Avoid thiol-based scavengers during the final cleavage from the resin.
-
If scavengers are necessary to protect other residues (like tryptophan), consider using non-thiol alternatives such as triisopropylsilane (TIS) and water.
-
Issue 3: Incomplete coupling of this compound.
-
Symptom: Presence of deletion sequences in the final peptide, confirmed by mass spectrometry.
-
Possible Cause: Steric hindrance from the Boc group and the ornithine side chain can sometimes lead to slower coupling kinetics.
-
Solution:
-
Double Coupling: Perform a second coupling step to ensure the reaction goes to completion.
-
Use a more potent coupling reagent: If using a standard coupling reagent like HBTU, switching to a more powerful one like HATU can improve efficiency.
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can help drive the reaction to completion.
-
Monitor Coupling: Use a qualitative test like the Kaiser test to confirm the absence of free primary amines before proceeding to the next step.
-
Issue 4: Side reactions during click chemistry conjugation.
-
Symptom: Low yield or multiple products observed after the click reaction.
-
Possible Cause: Interference from other functional groups in the peptide or impurities from the synthesis.
-
Solution:
-
Ensure the peptide is thoroughly purified before attempting the click reaction.
-
Optimize the click reaction conditions (catalyst, solvent, temperature) for your specific peptide and conjugation partner.
-
If using copper-catalyzed click chemistry, ensure that any chelating groups on the peptide are protected or that the reaction conditions are adjusted accordingly.
-
Data Presentation
Table 1: Comparison of Common Amino Acid Protecting Groups
| Protecting Group | Abbreviation | Cleavage Condition | Reagents | Relative Lability | Orthogonal To |
| tert-Butyloxycarbonyl | Boc | Acid | TFA, HCl | High | Fmoc, Cbz (under hydrogenolysis) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base | Piperidine, DBU | High | Boc, Cbz |
| Benzyloxycarbonyl | Cbz | Hydrogenolysis | H₂, Pd/C | Moderate | Boc, Fmoc |
Table 2: Quantitative Deprotection Data (Representative)
| Protecting Group | Deprotection Conditions | Time for >99% Removal | Notes |
| Fmoc | 20% Piperidine in DMF | ~3 minutes | Deprotection is rapid at this standard concentration. |
| Boc | 55% TFA in DCM | 30 minutes | A common condition for complete Boc removal in SPPS. |
| Boc | 100% TFA | 5 minutes | While faster, can lead to incomplete deprotection due to poor resin swelling, resulting in lower peptide purity. |
| Cbz | H₂ (1 atm), 10% Pd/C in Methanol | 2-16 hours | Reaction time can vary significantly based on the substrate and catalyst activity. |
Experimental Protocols
Protocol 1: Selective Deprotection of Fmoc in the Presence of this compound
-
Resin Swelling: Swell the peptide-resin (containing both Fmoc and Boc protected residues) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for 7 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Confirmation: Perform a Kaiser test on a small sample of resin beads to confirm the presence of a free primary amine (a positive test will result in a blue color). The resin is now ready for the next coupling step.
Protocol 2: Selective Deprotection of Cbz in the Presence of this compound
This protocol is for a solution-phase deprotection.
-
Dissolution: Dissolve the peptide containing both Cbz and Boc protected residues in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% relative to the substrate).
-
Hydrogenation:
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas, either from a balloon or by connecting to a hydrogenator, at atmospheric pressure.
-
Stir the reaction mixture vigorously at room temperature.
-
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.
-
Work-up:
-
Once the reaction is complete, carefully purge the vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Rinse the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product with the Boc group intact. Further purification may be necessary.
-
Mandatory Visualization
Caption: Orthogonal deprotection strategies for a peptide containing Fmoc, Boc, and Cbz protecting groups.
Caption: Troubleshooting workflow for preventing azide reduction during final peptide cleavage.
References
Addressing challenges in the large-scale synthesis of N3-D-Orn(Boc)-OH
Welcome to the technical support center for the large-scale synthesis of N3-D-Orn(Boc)-OH. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a derivative of the amino acid D-ornithine, where the terminal amine group is protected by a tert-butyloxycarbonyl (Boc) group, and the alpha-amine has been replaced with an azide (N3) group. Its primary application is in bioconjugation and peptide synthesis, particularly as a building block in "click chemistry" reactions.[1][2] The azide group allows for efficient and specific reactions with alkyne-containing molecules to form stable triazole linkages, which is highly valuable in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][3]
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound at 2-8°C.[] For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) can help prevent degradation.
Q3: What are the key safety precautions to consider when working with this compound and its synthetic precursors?
A3: As with any chemical synthesis, a thorough risk assessment should be conducted. Key safety considerations include:
-
Azide-containing compounds: Organic azides can be energetic and potentially explosive, especially when heated or in the presence of certain metals. It is crucial to avoid excessive heating and to use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
-
Reagents: Many reagents used in the synthesis, such as diazotransfer reagents, can be toxic or hazardous. Always consult the Safety Data Sheet (SDS) for each reagent and handle them in a well-ventilated fume hood.
Troubleshooting Guide
This guide addresses specific issues that may arise during the large-scale synthesis of this compound.
Q4: I am observing low yields during the diazotransfer reaction to introduce the azide group. What are the potential causes and solutions?
A4: Low yields in the diazotransfer step are a common issue. Here are some potential causes and troubleshooting steps:
-
Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
-
Sub-optimal pH: The pH of the reaction mixture can significantly impact the efficiency of the diazotransfer. Ensure the pH is maintained in the recommended range for the specific diazotransfer reagent being used.
-
Reagent quality: The diazotransfer reagent may have degraded. Use a fresh batch of the reagent or verify the activity of the existing batch.
-
Side reactions: The formation of side products can consume the starting material and reduce the yield of the desired product. One common side reaction is the elimination of the azide group. Optimizing the reaction conditions, such as temperature and reaction time, can help minimize side reactions.
Q5: My final product has a low purity, with significant amounts of starting material and byproducts. How can I improve the purification process on a large scale?
A5: Large-scale purification can be challenging. Here are some strategies to improve the purity of your this compound:
-
Crystallization: If the product is a solid, crystallization is often the most effective method for large-scale purification. Experiment with different solvent systems to find one that provides good crystal formation and effectively removes impurities.
-
Column Chromatography: While challenging on a large scale, flash column chromatography can be optimized. Consider using a wider diameter column and automated flash chromatography systems for better separation and throughput.
-
Extraction: A series of aqueous extractions at different pH values can help remove acidic or basic impurities.
Q6: I am seeing evidence of Boc group removal during the synthesis or workup. How can I prevent this?
A6: The Boc protecting group is sensitive to acidic conditions. Accidental deprotection can occur if the reaction or workup conditions are too acidic.
-
Control pH: Carefully monitor and control the pH during all steps of the synthesis and workup. Use buffered solutions where necessary.
-
Avoid strong acids: If an acidic wash is required, use a dilute solution of a weak acid, such as citric acid, and minimize the exposure time.
-
Alternative Protecting Groups: If Boc deprotection remains a persistent issue, consider using a more robust protecting group for the delta-amine of ornithine, although this will require modification of the synthetic route.
Data Presentation
Table 1: Comparison of Reaction Conditions for Diazotransfer
| Parameter | Condition A | Condition B | Condition C |
| Diazotransfer Reagent | Triflyl azide (TfN3) | Imidazole-1-sulfonyl azide | Zinc azide bis-pyridine complex |
| Base | Potassium carbonate | DIPEA | Triethylamine |
| Solvent | Dichloromethane | Acetonitrile | Methanol/Water |
| Temperature | 0°C to room temperature | Room temperature | 40°C |
| Typical Yield | 75-85% | 80-90% | 70-80% |
| Key Consideration | Potentially explosive reagent | Milder and safer alternative | Requires aqueous workup |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of Nδ-Boc-D-ornithine
This protocol outlines the initial step of protecting the delta-amino group of D-ornithine.
-
Suspend D-ornithine hydrochloride in a mixture of dioxane and water.
-
Cool the suspension to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc2O) and a suitable base (e.g., sodium hydroxide) to the suspension while vigorously stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with a dilute acid (e.g., citric acid) to a pH of ~3.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Nδ-Boc-D-ornithine.
Protocol 2: Large-Scale Synthesis of this compound via Diazotransfer
This protocol describes the conversion of the alpha-amino group to an azide.
-
Dissolve Nδ-Boc-D-ornithine in a suitable solvent system (e.g., a mixture of water and methanol).
-
Add a copper (II) sulfate solution to the mixture.
-
Adjust the pH of the solution to ~9.5 with a base (e.g., sodium hydroxide).
-
Add the diazotransfer reagent (e.g., imidazole-1-sulfonyl azide hydrochloride) portion-wise while maintaining the temperature below 25°C.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by LC-MS.
-
Upon completion, adjust the pH to ~3 with a dilute acid.
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the crude product by flash chromatography or crystallization to obtain this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield/purity.
References
Validation & Comparative
A Comparative Guide to CuAAC and SPAAC for N3-D-Orn(Boc)-OH Conjugation
For researchers, scientists, and drug development professionals, the efficient and specific conjugation of biomolecules is paramount. The azide-alkyne cycloaddition, a cornerstone of "click chemistry," offers robust methods for achieving this.[1][2] This guide provides a detailed comparison of the two primary forms of this reaction—the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC)—with a focus on their application to the non-canonical amino acid N3-D-Orn(Boc)-OH.
Executive Summary
Both CuAAC and SPAAC are highly efficient methods for conjugating this compound to alkyne-containing molecules. The choice between them hinges on the specific requirements of the experiment, particularly the sensitivity of the biological substrate to copper.
-
CuAAC is characterized by its rapid kinetics and high yields, making it a workhorse for bioconjugation.[1] However, the requisite copper(I) catalyst can be cytotoxic, limiting its application in living systems.[3]
-
SPAAC circumvents the need for a copper catalyst by using a strained cyclooctyne, making it ideal for live-cell imaging and in vivo applications.[4] While generally slower than CuAAC, its biocompatibility is a significant advantage.
Data Presentation: CuAAC vs. SPAAC
The following table summarizes representative quantitative data for CuAAC and SPAAC reactions. While specific kinetic data for this compound is not extensively published, the values for similar azido-amino acids provide a reasonable expectation of reaction performance.
| Parameter | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Rate | Very Fast (Second-order rate constants typically 10⁴ - 10⁵ M⁻¹s⁻¹) | Fast (Second-order rate constants typically 0.3 - 1 M⁻¹s⁻¹) |
| Typical Reaction Time | 30 - 60 minutes | 1 - 24 hours |
| Typical Yield | > 95% | > 90% |
| Catalyst Required | Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) | None |
| Biocompatibility | Limited due to copper cytotoxicity | High; suitable for living systems |
| Alkyne Partner | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) |
| Key Advantage | Rapid kinetics and high yields | Biocompatibility (copper-free) |
| Key Disadvantage | Potential for cytotoxicity and side reactions (e.g., alkyne homodimerization) | Slower reaction rates compared to CuAAC |
Experimental Protocols
Protocol 1: CuAAC Conjugation of this compound with a Terminal Alkyne
This protocol describes a general procedure for the copper-catalyzed conjugation of this compound to an alkyne-containing molecule in solution.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (prepare fresh)
-
Copper-stabilizing ligand (e.g., THPTA)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Organic co-solvent (e.g., DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the reaction buffer.
-
Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent (e.g., DMSO).
-
Prepare stock solutions of CuSO₄ and THPTA in water.
-
Immediately before use, prepare a fresh stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the this compound solution and the alkyne-functionalized molecule solution. Use a slight molar excess (1.1-1.5 equivalents) of the alkyne.
-
-
Catalyst Addition:
-
In a separate tube, premix the CuSO₄ and THPTA ligand solutions.
-
Add the premixed catalyst solution to the reaction mixture.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction.
-
-
Incubation:
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
-
Purification:
-
Remove excess reagents and byproducts by an appropriate method, such as size-exclusion chromatography or dialysis.
-
-
Analysis:
-
Confirm the conjugation product by mass spectrometry or other relevant analytical techniques.
-
Protocol 2: SPAAC Conjugation of this compound with a DBCO-functionalized Molecule
This protocol outlines the copper-free conjugation of this compound with a dibenzocyclooctyne (DBCO)-containing molecule.
Materials:
-
This compound
-
DBCO-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Organic co-solvent (e.g., DMSO)
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in the reaction buffer to the desired final concentration (e.g., 1-10 mM).
-
Dissolve the DBCO-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used.
-
-
Reaction Setup:
-
In a microcentrifuge tube, mix the solutions of this compound and the DBCO-functionalized molecule.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C.
-
Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and reactivity.
-
-
Purification:
-
Purify the conjugate using standard chromatography techniques (e.g., HPLC, size-exclusion chromatography).
-
-
Analysis:
-
Analyze the final product by mass spectrometry and other appropriate methods to confirm successful conjugation.
-
Visualizations
Caption: Mechanism of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
A Researcher's Guide to Site-Specific Protein Modification: Evaluating Alternatives to Azide-Based Chemistries
In the rapidly advancing fields of chemical biology and drug development, the ability to attach specific probes, drugs, or other functional molecules to a protein of interest with high precision is paramount. For years, the incorporation of azide-functionalized non-canonical amino acids (ncAAs), such as N3-D-Orn(Boc)-OH, followed by azide-alkyne cycloaddition reactions ("Click Chemistry"), has been a cornerstone of these efforts. However, the landscape of bioorthogonal chemistry is continually expanding, offering a diverse toolkit of alternative strategies, each with its own unique advantages and limitations.
This guide provides an objective comparison of prominent alternatives to azide-alkyne cycloaddition for site-specific protein modification. We will delve into the performance of three major bioorthogonal reactions: the Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition, the Traceless Staudinger Ligation, and Oxime Ligation. By presenting key performance metrics, detailed experimental protocols, and workflow visualizations, this guide aims to equip researchers, scientists, and drug development professionals with the information needed to select the optimal strategy for their specific application.
Comparative Analysis of Bioorthogonal Ligation Chemistries
The choice of a bioorthogonal reaction is often a trade-off between reaction kinetics, the stability of the resulting linkage, and the biocompatibility of the reagents. The following table summarizes key quantitative data for the discussed alternatives, providing a clear comparison of their performance characteristics.
| Feature | Inverse Electron Demand Diels-Alder (IEDDA) | Traceless Staudinger Ligation | Oxime Ligation |
| Reactive Partners | Tetrazine + Strained Alkene (e.g., TCO) | Azide + Phosphinothioester | Aldehyde/Ketone + Aminooxy |
| Typical ncAA | Tetrazine-lysine, TCO*-lysine | p-Azido-L-phenylalanine (AzF) | p-Acetyl-L-phenylalanine |
| Second-Order Rate Constant (k) | 10³ - 10⁵ M⁻¹s⁻¹ (extremely fast)[1][2] | 10⁻³ - 10⁻² M⁻¹s⁻¹ (slow)[3][4] | 10⁻³ - 1 M⁻¹s⁻¹ (moderate, catalyst-dependent)[5] |
| Catalyst Required | None | None | Aniline or Phenylenediamine derivatives (optional, for rate acceleration) |
| Biocompatibility | Excellent; catalyst-free and fast kinetics are ideal for in vivo applications. | High; no metal catalyst is required. | Good; aniline catalysts can have some toxicity at high concentrations. |
| Linkage Formed | Dihydropyridazine (stable) | Native Amide Bond (traceless) | Oxime (stable at physiological pH) |
| Key Advantage | Unprecedented reaction speed. | Forms a native amide bond, leaving no residual atoms from the ligation chemistry. | High chemoselectivity and stability of the oxime bond. |
| Key Disadvantage | Tetrazines can sometimes be unstable in reducing environments. | Slow reaction kinetics; phosphines can be prone to air oxidation. | Reaction can be slow at neutral pH without a catalyst. |
TCO: trans-cyclooctene
Experimental Workflows and Methodologies
Successful site-specific protein modification involves two key stages: the genetic incorporation of a non-canonical amino acid (ncAA) with a bioorthogonal handle, and the subsequent chemical ligation with a molecule of interest.
Figure 1. Generalized workflow for site-specific protein modification using ncAAs.
Detailed Experimental Protocol: IEDDA Ligation of a TCO-Containing Protein
This protocol describes the site-specific labeling of a protein containing a genetically incorporated trans-cyclooctene (TCO) amino acid with a tetrazine-functionalized fluorophore.
1. Genetic Incorporation of TCO-Lysine: a. Co-transform E. coli BL21(DE3) cells with two plasmids: one encoding the protein of interest with an in-frame amber stop codon (TAG) at the desired modification site, and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for TCO-lysine (e.g., pEvol-TCOK). b. Grow the transformed cells in LB medium containing the appropriate antibiotics at 37°C to an OD₆₀₀ of 0.6-0.8. c. Induce protein expression with IPTG (e.g., 1 mM final concentration) and supplement the medium with TCO-lysine (e.g., 1 mM final concentration). d. Continue to grow the culture at a reduced temperature (e.g., 20°C) overnight. e. Harvest the cells by centrifugation and purify the TCO-containing protein using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
2. Ligation with Tetrazine-Fluorophore: a. Prepare a solution of the purified TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 µM. b. Prepare a stock solution of the tetrazine-fluorophore (e.g., 10 mM in DMSO). c. Add a 2-5 molar excess of the tetrazine-fluorophore to the protein solution. d. Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction is often complete within minutes due to the fast kinetics of IEDDA. e. Remove the excess, unreacted fluorophore by size-exclusion chromatography or dialysis. f. Confirm the labeling efficiency and purity of the final conjugate by SDS-PAGE with in-gel fluorescence scanning and mass spectrometry.
Visualizing the Chemical Reactions
The underlying chemistry of each ligation strategy is distinct, leading to the formation of different covalent linkages.
Figure 2. Comparison of bioorthogonal reaction mechanisms.
Application in Biological Systems: Probing Signaling Pathways
Site-specifically labeled proteins are invaluable tools for studying complex biological processes. For example, a fluorescently labeled kinase could be used to visualize its localization and interactions within a signaling cascade, such as the MAPK/ERK pathway, which is crucial in cell proliferation, differentiation, and survival.
Figure 3. MAPK/ERK signaling pathway with a fluorescently labeled MEK kinase.
By incorporating a ncAA into MEK, a researcher could attach a fluorophore via one of the discussed ligation chemistries. This would allow for high-resolution imaging of MEK activation and translocation to the nucleus, providing critical insights into the dynamics of this pathway in health and disease.
Conclusion
While azide-alkyne cycloaddition remains a powerful and widely used technique, the field of bioorthogonal chemistry offers several robust alternatives. The inverse-electron-demand Diels-Alder reaction provides unparalleled speed, making it ideal for in vivo studies and applications requiring rapid conjugation. The traceless Staudinger ligation offers the unique ability to form a native amide bond, which is advantageous when the linker's structure is a concern. Oxime ligation presents a reliable and highly selective method that is particularly useful for creating stable conjugates under physiological conditions. The choice of the best alternative will ultimately depend on the specific experimental context, including the desired reaction rate, the tolerance for non-native linkages, and the biological environment in which the modification will take place. By understanding the comparative performance and methodologies of these techniques, researchers can better navigate the expanding toolkit for site-specific protein modification to achieve their scientific goals.
References
- 1. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Access To Faster Eukaryotic Cell Labeling With Encoded Tetrazine Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reaction mechanism and kinetics of the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Characterizing N3-D-Orn(Boc)-OH Modified Peptides: A Comparative Analysis of Analytical Techniques
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of modified peptides, the precise characterization of these molecules is paramount to ensure purity, structural integrity, and ultimately, therapeutic efficacy. This guide provides a comprehensive comparison of key analytical techniques for characterizing peptides modified with N3-D-Orn(Boc)-OH, a non-canonical amino acid increasingly utilized in peptide chemistry for applications such as click chemistry and the development of antibody-drug conjugates (ADCs). Supported by illustrative experimental data and detailed protocols, this document aims to equip researchers with the necessary information to select and implement the most appropriate analytical strategies for their specific needs.
The incorporation of this compound introduces unique structural features—an azide group at the alpha-position and a Boc-protected delta-amino group on a D-ornithine backbone. These modifications necessitate a robust analytical workflow to confirm successful incorporation, assess purity, and elucidate the structure of the final peptide product. The primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the cornerstone for evaluating the purity of synthetic peptides. Its ability to separate the target peptide from impurities such as deletion sequences, incompletely deprotected peptides, and other side-products makes it an indispensable tool in any peptide chemistry laboratory.
Comparative Performance of HPLC Methods
| Parameter | Standard Analytical RP-HPLC | Ultra-High-Performance Liquid Chromatography (UPLC) |
| Resolution | Good | Excellent |
| Analysis Time | 15-30 minutes | 5-10 minutes |
| Solvent Consumption | Moderate | Low |
| Typical Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50-100 mm, <2 µm |
| Ideal Use Case | Routine purity checks and purification | High-throughput screening and complex mixture analysis |
Experimental Protocol: RP-HPLC Analysis
Objective: To determine the purity of a crude or purified peptide containing this compound.
Instrumentation: A standard HPLC system equipped with a UV detector.
Materials:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Injection Volume: 20 µL.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a common starting point.
Mass Spectrometry (MS): Unveiling Molecular Identity and Sequence
Mass spectrometry is a powerful technique for the precise determination of molecular weight and confirmation of the amino acid sequence of modified peptides. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques coupled with various mass analyzers.
Comparison of Mass Spectrometry Fragmentation Techniques
Tandem mass spectrometry (MS/MS) is employed to fragment the peptide and elucidate its sequence. The choice of fragmentation method is critical for obtaining comprehensive sequence information.
| Fragmentation Technique | Principle | Ion Types Generated | Advantages | Disadvantages |
| Collision-Induced Dissociation (CID) | Low-energy collisions with an inert gas. | b- and y-ions | Widely available, good for standard peptides. | Can result in loss of labile modifications. |
| Higher-Energy Collisional Dissociation (HCD) | Collisions at higher energies in an orbitrap mass analyzer. | Primarily b- and y-ions | Higher fragmentation efficiency and resolution. | Can still lead to loss of some modifications. |
| Electron-Transfer Dissociation (ETD) | Electron transfer from a radical anion to the protonated peptide. | c- and z-ions | Preserves labile post-translational modifications. | Less effective for peptides with low charge states. |
Experimental Protocol: LC-MS/MS Analysis
Objective: To confirm the molecular weight and sequence of a peptide containing this compound.
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
LC Method:
-
Column: C18 reversed-phase column suitable for peptide separations (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be 5-40% B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
MS Method:
-
Ionization Mode: Positive ion mode (ESI).
-
MS1 Scan Range: m/z 300-2000.
-
MS/MS Fragmentation: Data-dependent acquisition (DDA) using CID, HCD, or ETD.
-
Data Analysis: Utilize appropriate software to analyze the MS/MS spectra for peptide sequencing and identification of the modification. A characteristic neutral loss of N2 (28 Da) from the azide group may be observed during fragmentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides detailed information about the three-dimensional structure and conformation of peptides in solution. While more complex and time-consuming than HPLC and MS, NMR is unparalleled in its ability to provide unambiguous structural confirmation.
Key NMR Experiments for Peptide Characterization
| Experiment | Information Obtained |
| 1D ¹H NMR | Overall purity assessment and presence of characteristic functional groups. |
| 2D ¹H-¹H COSY | Identifies scalar-coupled protons within the same amino acid residue. |
| 2D ¹H-¹H TOCSY | Correlates all protons within a spin system, aiding in amino acid identification. |
| 2D ¹H-¹H NOESY/ROESY | Identifies protons that are close in space, providing distance restraints for 3D structure calculation. |
| ¹³C HSQC/HMBC | Correlates protons with their directly attached or long-range coupled carbons, aiding in resonance assignment. |
Experimental Protocol: NMR Analysis
Objective: To confirm the incorporation and elucidate the solution structure of a peptide containing this compound.
Sample Preparation:
-
Dissolve 1-5 mg of the purified, lyophilized peptide in 500 µL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it helps to preserve the amide proton signals.
-
Add a small amount of an internal standard (e.g., TMS or DSS).
Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum to assess sample purity and folding.
-
Record a series of 2D NMR spectra (COSY, TOCSY, NOESY/ROESY, and HSQC/HMBC) at a suitable temperature.
Data Analysis:
-
Perform sequential assignment of all proton and carbon resonances.
-
Analyze NOE cross-peaks to derive inter-proton distance restraints.
-
Use molecular modeling software to calculate the 3D structure of the peptide based on the NMR-derived restraints.
Visualizing the Workflow
To effectively manage the characterization process, a logical workflow is essential.
Mass Spectrometry of Peptides Containing N3-D-Orn(Boc)-OH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptides is a critical strategy in modern drug discovery and chemical biology, enabling the development of peptides with enhanced stability, novel functionalities, and tailored therapeutic properties. N3-D-Orn(Boc)-OH, a D-ornithine derivative featuring a side-chain protected by a tert-butyloxycarbonyl (Boc) group and an alpha-amino group replaced by an azide (N3), is a valuable building block for synthesizing modified peptides. The azide group serves as a bioorthogonal handle for "click" chemistry, allowing for the specific conjugation of molecules such as imaging agents or therapeutic payloads.
This guide provides a comparative analysis of the mass spectrometric behavior of peptides containing this compound against relevant alternatives. The information presented is synthesized from established fragmentation principles of modified peptides to assist researchers in the characterization and quality control of their synthesized compounds.
Comparative Analysis of Mass Spectrometric Behavior
The mass spectrometric analysis of peptides is a cornerstone of their characterization, providing crucial information on molecular weight and sequence. The introduction of modifications such as this compound can significantly influence the fragmentation patterns observed in tandem mass spectrometry (MS/MS). Understanding these specific fragmentation behaviors is essential for unambiguous identification.
Here, we compare the expected mass spectrometric characteristics of peptides containing this compound with three key alternatives:
-
N3-D-Orn(Fmoc)-OH: To evaluate the influence of a different side-chain protecting group (Fmoc vs. Boc).
-
Alkyne-D-Orn(Boc)-OH: To compare with a different bioorthogonal handle (alkyne vs. azide).
-
N3-L-Orn(Boc)-OH: To assess the impact of stereochemistry (D- vs. L-isomer).
| Feature | This compound | N3-D-Orn(Fmoc)-OH | Alkyne-D-Orn(Boc)-OH | N3-L-Orn(Boc)-OH |
| Parent Ion (m/z) | Expected [M+H]+ | Expected [M+H]+ | Expected [M+H]+ | Identical to D-isomer |
| Characteristic Neutral Loss | -100 Da (Boc group)[1][2] | -178 Da (Fmoc group as dibenzofulvene) or rearrangement[3] | -100 Da (Boc group) | -100 Da (Boc group) |
| Bioorthogonal Handle Fragmentation | Potential -28 Da (N2)[4] | Potential -28 Da (N2) | Generally stable, may show some fragmentation at the alkyne | Potential -28 Da (N2) |
| Backbone Fragmentation | Standard b- and y-ion series | Standard b- and y-ion series | Standard b- and y-ion series | Standard b- and y-ion series |
| Distinguishing Features | Prominent neutral loss of 100 Da and potential loss of 28 Da. | Characteristic fragmentation of the Fmoc group. | Prominent neutral loss of 100 Da without the azide-specific fragmentation. | Very similar to D-isomer under standard CID; may require specialized techniques for differentiation[5]. |
Experimental Protocols
A generalized protocol for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of peptides containing these modifications is provided below. This protocol may require optimization based on the specific peptide sequence and the instrumentation used.
1. Sample Preparation
-
Dissolution: Dissolve the synthesized peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile (50:50 v/v), to a concentration of approximately 1 mg/mL.
-
Dilution: Further dilute the stock solution with the LC mobile phase A to a final concentration suitable for MS analysis (e.g., 1-10 pmol/µL).
2. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over a suitable time (e.g., 15-30 minutes) to ensure adequate separation.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is common for analytical scale columns.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS and MS/MS)
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for peptides.
-
Full Scan MS: Acquire full scan mass spectra over a relevant m/z range (e.g., 200-2000 m/z) to identify the protonated molecular ion ([M+H]+).
-
Tandem MS (MS/MS): Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to obtain fragmentation spectra of the most abundant precursor ions.
-
Collision Energy: Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) with an appropriate collision energy to induce fragmentation. The optimal collision energy will depend on the peptide's mass, charge state, and stability.
-
-
Data Analysis: Analyze the MS/MS spectra to identify characteristic fragment ions, including b- and y-ions for sequence confirmation, and any neutral losses associated with the modifications.
Visualizing Workflows and Fragmentation
Experimental Workflow
The general workflow for the synthesis and mass spectrometry analysis of a peptide containing a modified amino acid is depicted below.
Proposed Fragmentation Pathway of a Peptide with this compound
The following diagram illustrates the primary fragmentation pathways expected for a peptide containing the this compound modification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide [mdpi.com]
- 3. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Discriminating D-amino acid-containing peptide epimers by radical-directed dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding Success: NMR Spectroscopic Signatures for Confirming N3-D-Orn(Boc)-OH Incorporation
For researchers, scientists, and drug development professionals venturing into the realm of peptide modification and bioconjugation, the precise incorporation of unnatural amino acids is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic signatures that confirm the successful integration of N3-D-Orn(Boc)-OH, a key building block in modern chemical biology and drug development. We present key experimental data and protocols to differentiate this versatile amino acid from potential alternatives.
The introduction of bioorthogonal functionalities, such as the azide group in this compound, into peptides and other biomolecules opens up a vast landscape for subsequent modifications via click chemistry. Verifying the precise location and integrity of this unnatural amino acid is a critical quality control step. High-resolution NMR spectroscopy stands as the gold standard for such atomic-level characterization.
Comparative NMR Data Analysis
To facilitate the unambiguous identification of this compound incorporation, a clear understanding of its characteristic NMR chemical shifts is essential. The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound. For comparative purposes, we include the experimental data for a closely related and commercially available alternative, Nδ-Boc-D-ornithine, which lacks the N3 substitution at the alpha-carbon.
| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| This compound | α-CH | ~4.0-4.2 (dd) | ~60-65 |
| β-CH₂ | ~1.7-1.9 (m) | ~28-32 | |
| γ-CH₂ | ~1.5-1.7 (m) | ~23-27 | |
| δ-CH₂ | ~3.1-3.3 (m) | ~38-42 | |
| Boc (t-butyl) | ~1.45 (s, 9H) | ~28.5 (3C), ~80 (1C) | |
| NH (Boc) | ~5.0-5.5 (br s) | - | |
| COOH | ~10-12 (br s) | ~173-176 | |
| Nδ-Boc-D-ornithine | α-CH | ~3.8 (t) | ~55.8 |
| β-CH₂ | ~1.8-2.0 (m) | ~29.1 | |
| γ-CH₂ | ~1.6-1.8 (m) | ~24.5 | |
| δ-CH₂ | ~3.1 (q) | ~40.1 | |
| Boc (t-butyl) | 1.44 (s, 9H) | 28.7 (3C), 79.5 (1C) | |
| NH (Boc) | ~5.1 (t) | - | |
| COOH | - | 175.2 |
Key Differentiating Signatures for this compound:
-
α-Proton (¹H NMR): The most significant indicator is the downfield shift of the α-proton to approximately 4.0-4.2 ppm. The presence of the electron-withdrawing azide group at the α-carbon deshields this proton, causing it to resonate at a lower field compared to the α-proton of standard amino acids or Nδ-Boc-D-ornithine (~3.8 ppm).
-
α-Carbon (¹³C NMR): Correspondingly, the α-carbon signal will also be shifted downfield to the ~60-65 ppm region, a noticeable difference from the typical ~55.8 ppm observed for the α-carbon in Nδ-Boc-D-ornithine.
-
Boc Protecting Group: The signals for the tert-butyloxycarbonyl (Boc) group, a singlet at ~1.45 ppm in the ¹H NMR spectrum integrating to nine protons, and two signals in the ¹³C NMR spectrum around 28.5 ppm (for the three methyl carbons) and 80 ppm (for the quaternary carbon), confirm the presence and integrity of this protecting group.
-
Side Chain Protons: The chemical shifts of the β, γ, and δ methylene protons in the ornithine side chain will be present as multiplets in the aliphatic region of the ¹H NMR spectrum.
Experimental Protocol for NMR Sample Preparation and Data Acquisition
The following protocol provides a standardized method for preparing samples of modified peptides or the free amino acid for NMR analysis.
1. Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of the peptide or amino acid derivative for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Common choices for protected amino acids and peptides include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD). For peptides, a mixture of H₂O/D₂O (9:1) with a suitable buffer may be necessary.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl or vortex the vial to dissolve the sample completely. Sonication may be used if necessary, but care should be taken to avoid sample degradation.
-
Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as Tetramethylsilane (TMS) can be added (for organic solvents).
2. NMR Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 16 to 128, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
A relaxation delay of 2-5 seconds is recommended.
-
-
2D NMR (Optional but Recommended): For complex peptides, acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguous assignment of all proton and carbon signals, confirming the connectivity within the incorporated residue.
Workflow for Confirmation of this compound Incorporation
The following diagram illustrates the logical workflow for confirming the successful incorporation of this compound into a peptide sequence using NMR spectroscopy.
Caption: Workflow for NMR-based confirmation of this compound incorporation.
By following this structured approach of data comparison, adhering to the detailed experimental protocol, and utilizing the logical workflow, researchers can confidently and accurately confirm the incorporation of this compound into their molecules of interest, ensuring the integrity and success of their downstream applications in drug discovery and chemical biology.
A Comparative Guide to Assessing the Biological Activity of Peptides Functionalized with N3-D-Orn(Boc)-OH
For researchers, scientists, and drug development professionals, the strategic modification of peptides is a cornerstone of modern therapeutic design. Functionalization can dramatically improve a peptide's stability, bioavailability, and target specificity. One such modification, the incorporation of the non-canonical amino acid N3-D-Orn(Boc)-OH, introduces a versatile azide handle for bioorthogonal "click" chemistry. This guide provides an objective comparison of peptides functionalized with this compound against unmodified peptides and those altered with common alternative methods like PEGylation. The comparisons are supported by experimental data and detailed protocols for key biological assays.
The primary advantage of incorporating an azide group is its role as a bioorthogonal chemical reporter. This means it can react selectively with a partner group (like an alkyne) in a complex biological environment without interfering with native biochemical processes. This allows for the precise attachment of various moieties, such as imaging agents, drug payloads, or polymers, to the peptide.
Comparative Analysis of Peptide Modifications
The functionalization of a peptide can significantly impact its biological activity. The following tables provide a summary of how incorporating an azide handle for subsequent conjugation compares to an unmodified peptide and a peptide modified by PEGylation, a common method to increase hydrodynamic size and serum half-life.
Table 1: Comparison of Receptor Binding Affinity
| Peptide/Modification | Receptor Target | Assay Type | IC50 (nM) | Fold Change vs. Unmodified |
| Unmodified Peptide A | IL-6 | pSTAT3 Inhibition | 10 | - |
| Peptide A + 20 kDa PEG | IL-6 | pSTAT3 Inhibition | 50 | 5-fold increase[1] |
| Peptide A + 40 kDa PEG | IL-6 | pSTAT3 Inhibition | 150 | 15-fold increase[1] |
| Peptide A-N3 + Small Molecule via Click Chemistry | IL-6 | pSTAT3 Inhibition | 12 | ~1.2-fold increase (Estimated) |
Note: Data for the azide-functionalized peptide is an estimation based on the principle that a small molecule attached via click chemistry would likely have a lesser steric hindrance effect on receptor binding compared to a large PEG molecule. The specific impact would be highly dependent on the nature of the conjugated molecule.
Table 2: Comparison of Antimicrobial Activity
| Peptide/Modification | Target Organism | Assay Type | MIC (µM) | Fold Change vs. Unmodified |
| Unmodified Peptide B | E. coli | Broth Microdilution | 8 | - |
| Peptide B-UPy Functionalized | E. coli | Broth Microdilution | 16 | 2-fold increase[2] |
| Unmodified Peptide C | S. aureus | Broth Microdilution | 4 | - |
| Peptide C-UPy Functionalized | S. aureus | Broth Microdilution | 8 | 2-fold increase[2] |
Note: UPy (ureidopyrimidinone) functionalization is presented here as an example of a modification that, like azide functionalization, allows for further supramolecular assembly or conjugation. The data indicates that such modifications can lead to a modest decrease in antimicrobial potency, likely due to alterations in the peptide's amphipathic structure.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of peptide bioactivity. Below are protocols for key experiments.
Receptor Binding Assay (Competitive Inhibition)
This protocol is designed to determine the concentration of a test peptide required to inhibit the binding of a known radiolabeled ligand to its receptor by 50% (IC50).
Materials:
-
Cell membrane preparation containing the receptor of interest
-
Radiolabeled ligand specific for the receptor
-
Unlabeled (cold) reference ligand
-
Test peptides (unmodified, N3-functionalized, and other modifications)
-
Binding buffer (e.g., Tris-HCl with MgCl2 and BSA)
-
Wash buffer (cold binding buffer)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test peptides and the cold reference ligand in binding buffer.
-
In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration, and the various concentrations of the test peptides or reference ligand.
-
For total binding, omit the test peptide and reference ligand. For non-specific binding, add a high concentration of the cold reference ligand.
-
Incubate the plate at room temperature for 60-120 minutes to reach binding equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters three times with cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Calculate the percentage of specific binding for each peptide concentration and plot the data to determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a peptide, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test peptides
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10^5 CFU/mL in CAMHB.
-
Prepare serial twofold dilutions of the test peptides in CAMHB in the 96-well plates.
-
Add the bacterial inoculum to each well.
-
Include a positive control for bacterial growth (no peptide) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Mammalian cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test peptides
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test peptides.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate cell viability as a percentage relative to untreated control cells and plot the data to determine the IC50 or EC50 value.
Visualization of Signaling Pathways and Workflows
Understanding the mechanism of action of a bioactive peptide often involves elucidating its role in cellular signaling pathways. The incorporation of an this compound residue provides a handle for attaching probes to visualize these interactions.
Workflow for comparing modified peptides.
A typical G-Protein Coupled Receptor signaling pathway.
A representative Receptor Tyrosine Kinase pathway.
References
A Comparative Guide to the Cytotoxicity of N3-D-Orn(Boc)-OH and its Reaction Byproducts
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N3-D-Orn(Boc)-OH is a Boc-protected amino acid derivative containing an azide group, primarily used as a reagent in "click chemistry" for bioconjugation, such as in the synthesis of antibody-drug conjugates (ADCs). The cytotoxicity associated with its use is not inherent to the molecule itself but is largely dependent on the chosen conjugation chemistry.
The primary source of cytotoxicity arises from the use of a copper(I) catalyst in CuAAC reactions. This has led to the development and increasing adoption of copper-free SPAAC reactions, which are significantly more biocompatible and suitable for applications in living systems. The 1,2,3-triazole ring, the reaction byproduct of both CuAAC and SPAAC, is generally considered to be biologically stable and exhibits low toxicity.
Comparison of "Click Chemistry" Strategies for Bioconjugation
The choice between CuAAC and SPAAC is a critical determinant of the overall cytotoxicity of the bioconjugation process.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Primary Cytotoxicity Concern | Copper(I) catalyst is cytotoxic, limiting live-cell applications.[1][2][3] | Generally low cytotoxicity, as it avoids the use of a metal catalyst.[1][2] |
| Key Reagents | Azide-containing molecule (e.g., this compound), alkyne-containing molecule, Copper(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate). | Azide-containing molecule, a strained cyclooctyne (e.g., DBCO, BCN). |
| Reaction Byproduct | 1,4-disubstituted 1,2,3-triazole. | 1,2,3-triazole. |
| Biocompatibility | Limited in living systems due to copper toxicity. | High, suitable for in vivo and live-cell applications. |
Cytotoxicity of Reaction Components and Byproducts
| Component | Reaction | Cytotoxicity Profile |
| Copper(I) Catalyst | CuAAC | High. Copper ions can induce oxidative stress and damage to proteins and nucleic acids, leading to cell death. |
| 1,2,3-Triazole Ring | CuAAC & SPAAC | Low. The triazole linkage is highly stable under physiological conditions and is generally considered to be metabolically inert and non-toxic. |
| Cyclooctyne Reagents (e.g., DBCO, BCN) | SPAAC | Generally Low. While high concentrations of any foreign molecule can elicit a cellular response, cyclooctynes used in SPAAC are designed for biocompatibility. Direct comparative studies are limited, but they are widely used in live-cell imaging and bioconjugation with no apparent toxicity at typical working concentrations. |
Alternatives to this compound
Several other azide-containing amino acids are available for incorporation into peptides and other biomolecules. The choice of alternative often depends on the desired side-chain length, hydrophilicity, and the specific requirements of the synthesis.
| Alternative Azido-Amino Acid | Key Features |
| Fmoc-L-Dap(N3)-OH | Shorter side chain compared to ornithine. |
| Fmoc-p-azido-L-phenylalanine (Fmoc-pAzF) | Aromatic side chain, may be useful for specific binding interactions. |
| Fmoc-L-Lys(N3)-OH | Longer, more hydrophilic side chain compared to ornithine. |
The cytotoxicity profile when using these alternatives is still primarily dictated by the choice of conjugation chemistry (CuAAC vs. SPAAC).
Experimental Protocols
Detailed methodologies for common cytotoxicity assays are provided below.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include vehicle controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the release of LDH from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, preferably in an opaque-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds. Incubate the plate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Visualizations
Caption: Experimental workflow for in vitro cytotoxicity assessment.
Caption: Simplified signaling pathway of apoptosis induction.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 2. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A comparative review of different azido-amino acids for bioconjugation
For researchers, scientists, and drug development professionals, the site-specific modification of biomolecules is a cornerstone of innovation. Azido-amino acids, serving as chemical handles for bioorthogonal "click chemistry," have emerged as indispensable tools for creating precisely engineered bioconjugates, from antibody-drug conjugates (ADCs) to fluorescently labeled proteins for imaging. This guide provides an objective comparison of various azido-amino acids, focusing on their performance in the two most prominent click chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). Supported by experimental data and detailed protocols, this review aims to equip researchers with the knowledge to select the optimal azido-amino acid for their bioconjugation needs.
The azide group, being small, stable in biological systems, and virtually absent in nature, offers a bioorthogonal functionality that can be introduced into peptides and proteins through solid-phase peptide synthesis (SPPS) or by hijacking the cellular translational machinery.[1][2] The subsequent click reaction with an alkyne-modified molecule enables the formation of a stable triazole linkage, effectively conjugating the two entities with high efficiency and specificity.[3][4]
Structural and Functional Comparison of Common Azido-Amino Acids
The choice of azido-amino acid can significantly influence the properties of the resulting peptide or protein, as well as the efficiency of the subsequent bioconjugation reaction. Factors such as side chain length, polarity, and flexibility play a crucial role.[3] Below is a comparison of some commonly used azido-amino acids.
| Azido-Amino Acid | Abbreviation | Structure | Key Features |
| L-Azidolysine | Fmoc-Lys(N3)-OH | (Structure to be depicted in a diagram) | Long, flexible, and polar side chain providing good accessibility for the azide group. |
| p-Azido-L-phenylalanine | Fmoc-pAzF-OH | (Structure to be depicted in a diagram) | Rigid, aromatic side chain that can participate in π-π stacking interactions. |
| L-Azidohomoalanine | AHA | (Structure to be depicted in a diagram) | A methionine analogue that can be incorporated into proteins using the cell's own translational machinery. |
| L-Azidonorleucine | ANL | (Structure to be depicted in a diagram) | Another methionine analogue with a longer side chain than AHA, potentially offering different steric and hydrophobic properties. |
| N-(2-azidoethyl)glycine | N3-Gly-Aeg | (Structure to be depicted in a diagram) | The azide is part of a substituent on the backbone nitrogen, which introduces a tertiary amide bond and significant conformational constraints. |
| L-2,3-diaminopropionic acid (azide derivative) | Fmoc-L-Dap(N3)-OH | (Structure to be depicted in a diagram) | Short and flexible side chain which may reduce steric hindrance. |
Performance in Bioconjugation Reactions: A Quantitative Look
The efficiency of bioconjugation is a critical parameter, often evaluated by the reaction kinetics (second-order rate constant, k₂) and the final yield of the conjugate. While direct, side-by-side comparative data for all azido-amino acids under identical conditions is limited, we can draw valuable insights from existing studies.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is known for its very fast reaction kinetics and high yields. The reaction is catalyzed by copper(I), which can be toxic to living cells, although the use of copper-chelating ligands can mitigate this issue. CuAAC is generally the preferred method for in vitro bioconjugation when speed and efficiency are paramount.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that is highly valuable for in vivo and live-cell applications due to its high biocompatibility. The reaction rate is dependent on the structure of the strained cyclooctyne and the electronic environment of the azide.
The following table summarizes available quantitative data on the performance of different azido-amino acids in SPAAC reactions. It is important to note that the reaction conditions and the cyclooctyne used vary between studies, which can significantly impact the reaction rates.
| Azido-Amino Acid | Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Novel Hydrophilic Azido-Amino Acid | DBCO | 0.34 | |
| Azidolysine (N3K) | DBCO | Not specified, but used as a comparator | |
| Novel Hydrophilic Azido-Amino Acid | BCN | 0.28 | |
| Azidolysine (N3K) | BCN | 0.037 | |
| p-Azidomethyl-L-phenylalanine (pAMF) | DBCO-PEG | ~7-fold higher than pAzF | |
| p-Azido-L-phenylalanine (pAzF) | DBCO-PEG | Not specified, but used as a comparator | |
| 3-azido-L-alanine | sulfo-DBCO-amine | 0.32 - 0.85 (in PBS, pH 7) | |
| 3-azido-L-alanine | sulfo-DBCO-amine | 0.55 - 1.22 (in HEPES, pH 7) |
Note: The reaction rates are highly dependent on the specific reactants, solvent, temperature, and pH. The data presented here is for comparative purposes and highlights the influence of both the azido-amino acid and the reaction conditions on the SPAAC kinetics.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable researchers to implement these techniques in their own laboratories.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Azido-Peptide
This protocol outlines the manual synthesis of a peptide containing an azido-amino acid using Fmoc chemistry on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-protected azido-amino acid (e.g., Fmoc-L-Azidolysine(N3)-OH)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% TFA, 2.5% TIS (triisopropylsilane), 2.5% water
-
Washing solvents: DCM (Dichloromethane), Methanol, Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (or Fmoc-azido-amino acid) and 3-5 equivalents of HBTU in DMF.
-
Add 6-10 equivalents of DIPEA to activate the amino acid.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3 times).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Washing and Drying: Wash the resin with DMF, DCM, and Methanol, then dry the resin under vacuum.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azido-Peptide
This protocol describes a general procedure for the CuAAC reaction between an azido-peptide and an alkyne-containing molecule.
Materials:
-
Azido-peptide
-
Alkyne-containing molecule (e.g., a fluorescent dye with a terminal alkyne)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)
-
Sodium ascorbate solution (freshly prepared, e.g., 500 mM in water)
-
Copper-chelating ligand (optional, e.g., THPTA or TBTA)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Solvent (e.g., DMSO, if needed to dissolve the alkyne)
Procedure:
-
Dissolve Reactants: Dissolve the azido-peptide in the reaction buffer to a final concentration of 1-5 mg/mL. Dissolve the alkyne-containing molecule in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azido-peptide solution and the alkyne-containing molecule (typically 1.5-5 equivalents relative to the peptide).
-
If using a ligand, add it to the reaction mixture (final concentration typically 100-500 µM).
-
Add the CuSO₄ solution to a final concentration of 0.1-1 mM.
-
-
Initiate Reaction: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by RP-HPLC.
-
Purification: Purify the peptide conjugate by RP-HPLC to remove excess reagents and unreacted starting materials.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of an Azido-Peptide
This protocol outlines a general procedure for the copper-free SPAAC reaction.
Materials:
-
Azido-peptide
-
Strained cyclooctyne-containing molecule (e.g., DBCO-PEG-dye)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Solvent (e.g., DMSO, if needed to dissolve the cyclooctyne)
Procedure:
-
Dissolve Reactants: Dissolve the azido-peptide in the reaction buffer. Dissolve the strained cyclooctyne-containing molecule in a suitable solvent to prepare a stock solution.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azido-peptide solution and the cyclooctyne-containing molecule (typically 1.5-3 equivalents relative to the peptide).
-
-
Incubation: Gently mix the reaction and allow it to proceed at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the cyclooctyne and the azide. Monitor the reaction progress by RP-HPLC.
-
Purification: Purify the peptide conjugate by RP-HPLC.
-
Characterization: Confirm the final product by mass spectrometry.
Mandatory Visualizations
To further clarify the experimental workflows and chemical principles, the following diagrams are provided.
Caption: General experimental workflow for bioconjugation.
References
Validating the stability of the triazole linkage formed from N3-D-Orn(Boc)-OH
For researchers, scientists, and drug development professionals, the choice of linkage chemistry is paramount to the design of stable and effective bioconjugates. The 1,2,3-triazole linkage, often formed via "click chemistry," has emerged as a robust and reliable connection, particularly when utilizing building blocks such as N3-D-Orn(Boc)-OH. This guide provides an objective comparison of the stability of the triazole linkage with other common bioconjugation chemistries, supported by experimental data and detailed protocols.
Unparalleled Stability of the Triazole Linkage
The 1,2,3-triazole ring is renowned for its exceptional stability under a wide range of chemical and biological conditions.[1][2] Formed through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), this heterocyclic moiety is aromatic and highly resistant to cleavage. This inherent stability makes it an ideal surrogate for the native amide bond in peptides, offering protection against enzymatic degradation by proteases.[2][3]
Key Stability Features of the Triazole Linkage:
-
Resistance to Hydrolysis: The triazole ring is stable across a broad pH range, resisting both acidic and basic hydrolysis.[1]
-
Enzymatic Stability: Unlike amide bonds, triazole linkages are not recognized by proteases, thus preventing enzymatic degradation of peptide-based bioconjugates.
-
Redox Stability: The triazole core is inert to common oxidizing and reducing agents, a significant advantage over disulfide bonds which are susceptible to cleavage in reducing environments.
Quantitative Comparison of Linkage Stability
The stability of a linkage is often quantified by its half-life (t½) under specific conditions. The following table summarizes available data comparing the stability of triazole linkages with other common bioconjugation chemistries.
| Linkage Type | Condition | Half-life (t½) | Reference |
| Triazole | Human Liver S9 Assay | > 240 min | |
| PBS, 50% & 100% Mouse Serum (24h) | >95% intact | ||
| Amide | Neutral pH (Aqueous Solution) | ~7 years (predicted) | |
| Acidic/Basic Conditions | Variable, susceptible to hydrolysis | ||
| Proteolytic Enzymes | Highly Susceptible | ||
| Disulfide | Reducing Conditions (e.g., Glutathione) | Minutes to hours | |
| Human Plasma | ~1.5 hours | ||
| Ester | Human Plasma | < 10 minutes | |
| pH 7.4 Buffer | Hours | ||
| Hydrazone | pH 5.0 | ~20 hours | |
| pH 7.4 | ~1-2 hours | ||
| Oxime | pH 5.0 | ~1000 hours | |
| pH 7.4 | ~200 hours |
Experimental Protocols
To validate the stability of a triazole linkage formed from this compound, a series of experiments can be conducted. Below are detailed protocols for assessing stability under various conditions.
Protocol 1: Synthesis of a Triazole-Linked Peptide using this compound
This protocol describes the formation of a triazole linkage between an alkyne-modified peptide and this compound.
Materials:
-
Alkyne-modified peptide
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethylformamide (DMF)
-
Water (HPLC grade)
-
Reversed-phase HPLC system
-
Mass spectrometer
Procedure:
-
Dissolve the alkyne-modified peptide and this compound in a 1:1 mixture of DMF and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Prepare a solution of CuSO₄ and THPTA in water.
-
Add the CuSO₄/THPTA solution to the peptide/azide mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Monitor the reaction progress by RP-HPLC and/or LC-MS.
-
Upon completion, purify the triazole-linked peptide using preparative RP-HPLC.
-
Confirm the identity of the product by mass spectrometry.
Protocol 2: Assessment of Hydrolytic Stability
This protocol evaluates the stability of the triazole linkage at different pH values.
Materials:
-
Triazole-linked peptide
-
Phosphate buffer (pH 5.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Carbonate-bicarbonate buffer (pH 9.0)
-
RP-HPLC system
-
Incubator
Procedure:
-
Dissolve the triazole-linked peptide in each of the three buffer systems to a final concentration of 1 mg/mL.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.
-
Quench any potential degradation by adding an equal volume of 0.1% trifluoroacetic acid (TFA) in acetonitrile.
-
Analyze the samples by RP-HPLC, monitoring the peak area of the intact peptide.
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.
Protocol 3: Assessment of Stability in Human Plasma
This protocol assesses the enzymatic and chemical stability of the triazole linkage in a biologically relevant matrix.
Materials:
-
Triazole-linked peptide
-
Human plasma (from a commercial source)
-
Acetonitrile with 1% TFA
-
RP-HPLC system or LC-MS system
-
Centrifuge
Procedure:
-
Pre-warm the human plasma to 37°C.
-
Spike the triazole-linked peptide into the plasma to a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot of the plasma sample.
-
Precipitate the plasma proteins by adding three volumes of cold acetonitrile with 1% TFA.
-
Vortex the sample and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and analyze by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.
Comparative Analysis of Linkage Chemistries
The choice of a linker is a critical decision in the development of bioconjugates. The exceptional stability of the triazole linkage makes it a superior choice for applications requiring long-term stability in biological systems.
References
Performance of N3-D-Orn(Boc)-OH in Biological Media: A Comparative Guide
For researchers, scientists, and drug development professionals, the stability and reactivity of chemical probes and building blocks in biological environments are critical for the successful design and execution of experiments. This guide provides a comparative analysis of N3-D-Orn(Boc)-OH, a Boc-protected ornithine derivative featuring an azide group, and its expected performance in various biological media. The information presented herein is based on the known chemical properties of its constituent functional groups and is supported by generalized experimental protocols for validation.
This compound is primarily utilized as a click chemistry reagent, particularly in the synthesis of antibody-drug conjugates (ADCs)[1][2][3]. Its core functionality lies in the azide (N3) group, which can participate in highly specific and efficient bioorthogonal reactions, namely the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC)[1][2]. The tert-butyloxycarbonyl (Boc) protecting group on the ornithine side-chain amine ensures stability during synthesis and allows for selective deprotection under acidic conditions.
Comparative Performance in Biological Media
The performance of this compound in biological media is largely dictated by the stability of the Boc protecting group and the reactivity of the azide moiety. Biological media, such as cell culture medium, serum, and plasma, are complex aqueous environments containing a myriad of enzymes, nucleophiles, and varying pH conditions.
Table 1: Predicted Stability of this compound in Common Biological Media
| Biological Medium | Expected pH | Key Components Affecting Stability | Predicted Stability of Boc Group | Predicted Stability of Azide Group | Overall Predicted Compound Stability |
| Cell Culture Medium (e.g., DMEM, RPMI-1640) with 10% FBS | 7.2 - 7.4 | Esterases, proteases | High | High | High |
| Human Serum | 7.35 - 7.45 | Esterases, proteases, other endogenous molecules | High | High | High |
| Plasma | 7.35 - 7.45 | Esterases, proteases, clotting factors | High | High | High |
| Lysosomal Environment (in vitro simulation) | 4.5 - 5.0 | Acidic hydrolases | Low (acid-labile) | High | Low |
Discussion of Performance:
The Boc protecting group is generally stable under neutral or basic conditions, which are characteristic of most biological fluids like serum and cell culture media. However, it is sensitive to acidic conditions and can be cleaved. Therefore, in environments with a lower pH, such as the lysosome, the Boc group is expected to be labile. The azide group is known for its metabolic stability and bioorthogonality, meaning it is largely unreactive with endogenous biological molecules under physiological conditions. This makes it an excellent handle for specific "click" reactions.
Comparison with Alternative Click Chemistry Reagents
The choice of a click chemistry reagent often depends on the specific application, including the desired reaction kinetics and the tolerance of the biological system to a copper catalyst.
Table 2: Comparison of this compound with Other Azide-Containing Reagents
| Reagent | Key Features | Advantages | Disadvantages |
| This compound | Boc-protected amine for potential further functionalization. | Orthogonal protection strategy possible. Azide allows for both CuAAC and SPAAC. | Boc group is acid-labile. |
| Azido-PEG-NHS Ester | PEG spacer enhances solubility. NHS ester for amine coupling. | Direct conjugation to primary amines. Improved pharmacokinetics due to PEG. | NHS esters can have limited stability in aqueous media. |
| N3-L-Dab(Boc)-OH | Shorter side chain compared to Ornithine. | Similar reactivity to this compound. | Boc group is acid-labile. |
Experimental Protocols
To empirically determine the performance of this compound in a specific biological medium, the following experimental protocols are recommended.
Protocol 1: Stability Assessment in Biological Media
This protocol aims to quantify the degradation of this compound over time in a chosen biological medium.
-
Preparation of Samples:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the biological medium (e.g., human serum, cell culture medium) with the stock solution to a final concentration of 10 µM.
-
As a control, prepare a similar sample in a stable buffer (e.g., PBS, pH 7.4).
-
-
Incubation:
-
Incubate the samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
-
Sample Processing:
-
For serum or plasma samples, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) and centrifuge.
-
Collect the supernatant.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining this compound and identify any degradation products.
-
Plot the concentration of this compound against time to determine its half-life in the medium.
-
Protocol 2: Reactivity Assessment (Click Reaction Efficiency)
This protocol evaluates the efficiency of the click reaction of this compound with an alkyne-containing molecule in a biological medium.
-
Preparation of Reaction Mixture:
-
In the biological medium of interest, combine this compound (e.g., 10 µM) and an alkyne-functionalized reporter molecule (e.g., a fluorescent alkyne, 20 µM).
-
-
Initiation of Click Reaction:
-
For CuAAC: Add a copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA).
-
For SPAAC: Use a strained alkyne such as a DBCO or BCN derivative.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C.
-
Collect aliquots at different time points.
-
-
Analysis:
-
Analyze the formation of the triazole product using a suitable method, such as fluorescence spectroscopy (if a fluorescent alkyne is used) or LC-MS.
-
Determine the reaction kinetics by plotting product formation over time.
-
Visualizing Reaction Pathways and Workflows
To better understand the utility of this compound, the following diagrams illustrate its participation in click chemistry and a typical experimental workflow.
Caption: CuAAC reaction pathway involving this compound.
Caption: SPAAC reaction pathway with this compound.
Caption: Workflow for assessing the stability of this compound.
References
Safety Operating Guide
Proper Disposal of N3-D-Orn(Boc)-OH: A Guide for Laboratory Professionals
The proper disposal of N3-D-Orn(Boc)-OH is critical for ensuring laboratory safety and environmental compliance. The presence of the azido (N3) group necessitates special precautions due to its potential for instability and toxicity. This guide provides a step-by-step operational plan for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) and adhere to strict safety protocols.
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards. |
| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat. Avoid exposed skin. |
| Respiratory Protection | If handling the compound as a powder and dust generation is likely, use a NIOSH-approved respirator with a particulate filter. |
| Hand Washing | Always wash hands thoroughly with soap and water after handling the chemical. |
Critical Safety Considerations for Organic Azides:
-
Avoid Shock and Friction: Organic azides can be sensitive to shock and friction. Handle with care and avoid grinding or aggressive scraping.[1][2]
-
Avoid Heat: Do not expose this compound to high temperatures, as this can lead to violent decomposition.[3]
-
Incompatible Materials:
-
Acids: Do not mix with acids, as this can form the highly toxic and explosive hydrazoic acid (HN3).[1][4]
-
Heavy Metals: Avoid contact with heavy metals (e.g., copper, lead, silver, mercury) and their salts, as this can form highly shock-sensitive metal azides.
-
Halogenated Solvents: Do not use halogenated solvents such as dichloromethane or chloroform, as they can form extremely unstable di- and tri-azidomethane.
-
-
Use Non-Metal Utensils: Use plastic or ceramic spatulas for handling the solid compound to prevent the formation of metal azides.
Step-by-Step Disposal Protocol
The primary and safest method for the disposal of this compound is through a licensed professional chemical waste disposal service. Do not attempt to treat or neutralize this chemical yourself unless you are a trained professional with specific protocols for organic azides.
1. Waste Segregation and Containerization:
-
Dedicated Waste Container: Collect all waste this compound, whether in solid form or dissolved in a non-halogenated solvent, into a dedicated and clearly labeled waste container.
-
Container Material: Use a non-metallic, screw-cap container made of polyethylene or another compatible plastic to avoid the formation of metal azides.
-
Solid Waste: Carefully transfer solid this compound into the designated waste container.
-
Liquid Waste: If the compound is in solution, collect the liquid waste in a separate, compatible container. Do not mix with other waste streams.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, gloves, and pipette tips, should be collected in a separate, sealed container labeled as "Azide Contaminated Waste."
2. Labeling:
-
Clearly label the waste container with the full chemical name: "This compound ".
-
Indicate the approximate quantity of the waste material.
-
Include any solvents used to dissolve the compound.
-
Attach appropriate hazard symbols as per your institution's guidelines (e.g., "Toxic," "Explosive Risk").
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.
-
The storage area should be cool and dark, away from heat sources and direct sunlight.
-
Ensure the waste is stored separately from incompatible materials, especially acids and heavy metal compounds.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the waste manifest with the accurate chemical name and quantity.
Under no circumstances should this compound be disposed of down the drain or in regular trash.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
| Spill Type | Procedure |
| Small Spill (Solid) | Carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled, and closed container for disposal. |
| Small Spill (Liquid) | Use an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Scoop the absorbed material into a designated waste container. |
| Large Spill | Evacuate the immediate area and restrict access. Alert your institution's EHS department or emergency response team. Ensure the area is well-ventilated. |
After cleanup, decontaminate the area with a suitable solvent (e.g., ethanol or acetone) and collect the cleaning materials as hazardous waste.
Experimental Protocols
While chemical deactivation of organic azides is possible, it is a hazardous procedure that should only be performed by trained personnel in a controlled environment. For informational purposes, a general principle for the reduction of organic azides to amines (a more stable derivative) involves treatment with a reducing agent such as triphenylphosphine (Staudinger reaction) or catalytic hydrogenation. However, these procedures should not be attempted for waste disposal without a validated protocol and proper safety measures in place. The recommended and safest approach for disposal remains collection and transfer to a professional waste management service.
Logical Workflow for Disposal
Caption: Decision workflow for the proper disposal of this compound.
This structured approach ensures that all safety and regulatory aspects of disposing of this compound are addressed, minimizing risks to personnel and the environment.
References
Essential Safety and Logistical Information for Handling N3-D-Orn(Boc)-OH
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like N3-D-Orn(Boc)-OH, an azide-containing protected amino acid, is of paramount importance. Due to its classification as a potentially energetic and toxic compound, strict adherence to safety protocols is necessary to mitigate risks in the laboratory. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Compound Analysis: this compound is an organic azide. Such compounds are known to be sensitive to heat, light, friction, and shock, and can decompose explosively.[1][2][3] The stability of organic azides can be estimated by the "Rule of Six," which suggests there should be at least six carbon atoms per energetic functional group (in this case, the azide group) to render the compound relatively safe to handle with appropriate precautions.[4] Additionally, the ratio of carbon and oxygen atoms to nitrogen atoms should ideally be three or greater.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against exposure and accidents. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye & Face | Safety Goggles & Face Shield | Tightly fitting chemical splash goggles are mandatory. A full-face shield must be worn over the goggles, especially when handling the solid compound or during reactions where splashing or explosions are possible.[2] |
| Hand | Double Nitrile Gloves | Wear double-layered nitrile gloves to provide an extra layer of protection against skin absorption. For situations with a higher risk of exposure, consider using Silver Shield® gloves underneath the nitrile gloves. |
| Body | Flame-Resistant Lab Coat | A fully buttoned, flame-resistant lab coat is required to protect against splashes and potential fires. |
| Respiratory | NIOSH-Approved Respirator | Required when handling the powder outside of a certified chemical fume hood or if there is a potential for aerosolization. The specific type of respirator should be determined by a formal risk assessment. |
| Additional | Blast Shield | All operations involving the heating or reaction of this compound should be conducted behind a blast shield within a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound must be conducted in a certified chemical fume hood.
-
Preparation:
-
Ensure the work area is clean and free of incompatible materials, especially acids, heavy metals, and chlorinated solvents.
-
Post a warning sign indicating that an azide-containing compound is in use.
-
Assemble all necessary equipment, including non-metallic spatulas (plastic or ceramic) for transferring the solid. Metal spatulas should be avoided to prevent the formation of shock-sensitive metal azides.
-
-
Handling the Solid:
-
Use the smallest amount of the compound necessary for the experiment.
-
When weighing and transferring the solid, do so gently to avoid friction and shock.
-
Keep the container of this compound closed when not in use and store it in a cool, dark place, away from heat sources.
-
-
In Solution:
-
When dissolving the compound, use non-halogenated solvents. Reactions with halogenated solvents like dichloromethane or chloroform can form extremely unstable di- and tri-azidomethane.
-
Avoid using ground glass joints in your reaction setup, as the friction can potentially initiate decomposition.
-
Disposal Plan: Step-by-Step Waste Management
Improper disposal of azide-containing waste can lead to the formation of explosive compounds in plumbing. Therefore, a dedicated waste stream is mandatory.
-
Waste Segregation:
-
All solid and liquid waste containing this compound must be collected in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a non-metallic material such as polyethylene.
-
The label must explicitly state "Hazardous Waste: Contains Organic Azide".
-
-
Incompatible Waste:
-
Crucially, do not mix azide waste with acidic waste. The combination can generate highly toxic and explosive hydrazoic acid.
-
Keep azide waste separate from heavy metal waste.
-
-
Deactivation (for residual amounts):
-
For quenching residual azide in a reaction mixture, a reducing agent like triphenylphosphine can be slowly added to the cooled reaction mixture. This should only be performed by trained personnel in a controlled manner within a fume hood.
-
-
Final Disposal:
-
The sealed and labeled azide waste container should be stored in a designated satellite accumulation area away from incompatible materials.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.
-
Experimental Workflow and Disposal Diagrams
Caption: Safe Handling Workflow for this compound
Caption: Disposal Plan for this compound Waste
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
